2-Amino-1-morpholinoethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNPVOCSVYGOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is 2-Amino-1-morpholinoethanone
An In-depth Technical Guide to 2-Amino-1-morpholinoethanone
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into the compound's physicochemical properties, presents a detailed and validated synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a key intermediate in the synthesis of more complex pharmacologically active agents. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended to serve as a foundational resource for scientists leveraging this compound in their research endeavors.
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structure of approved therapeutic agents. Its prevalence stems from a combination of desirable properties it imparts to a parent molecule. The morpholine moiety, being a saturated ether and a secondary or tertiary amine, can significantly enhance aqueous solubility and metabolic stability, and improve overall pharmacokinetic profiles. Its ability to act as a hydrogen bond acceptor and its defined conformational geometry allow it to serve as a valuable scaffold for interacting with biological targets. This compound, also known as 4-glycylmorpholine, represents a key bifunctional building block, providing both a reactive primary amine and a stable morpholine core, making it an attractive starting point for chemical library synthesis and lead optimization campaigns.
Physicochemical Properties
This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.[1] The properties of both the free base and the hydrochloride salt are summarized below for clarity and comparative purposes.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) | Source(s) |
| CAS Number | 56414-96-1 | 24152-96-3 | |
| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol | |
| Appearance | - | Colorless crystals or lumps | [1] |
| Melting Point | Not widely reported | 245-246 °C | [1] |
| Solubility | - | Slightly soluble in DMSO and Methanol | [1] |
| SMILES | NCC(=O)N1CCOCC1 | Cl.NCC(=O)N1CCOCC1 | |
| InChIKey | - | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound hydrochloride is efficiently achieved through the reduction of an azide precursor. This route is favored for its high yield and the clean conversion under standard laboratory conditions.
Visualizing the Synthesis Pathway
The following diagram illustrates the conversion of the azide intermediate to the final amine hydrochloride product.
Caption: Synthesis of this compound HCl via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from demonstrated literature methods.[2]
Materials:
-
2-Azido-1-morpholinoethanone (precursor)
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
3.25 M Hydrochloric acid (HCl) solution
-
Hydrogen (H₂) gas cylinder with balloon or hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the precursor, 2-azido-1-morpholinoethanone.
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to dissolve the starting material. Carefully add a catalytic amount of 10% Pd/C. Finally, add the aqueous HCl solution.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure the atmosphere is saturated with hydrogen. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for approximately 3 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite or a quantitative filter paper to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. The resulting oil or solid is further dried in a desiccator to afford the final product, 4-(aminoacetyl)morpholine hydrochloride, as a solid.[2]
Rationale for Method Selection
-
Expertise & Causality: Catalytic hydrogenation of azides to amines is a highly reliable and clean transformation. The primary by-product is nitrogen gas, which simplifies purification significantly compared to reductions that use metal hydrides, where quenching and aqueous work-ups are more complex.
-
Trustworthiness & Self-Validation: The use of palladium on carbon is a well-established, high-yielding catalytic process. The reaction endpoint is easily determined, and the isolation of the product as a hydrochloride salt often facilitates crystallization and purification while enhancing the compound's shelf-life.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound HCl, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the morpholine ring protons (typically in the δ 3.4-3.8 ppm range), and a singlet for the α-amino methylene protons (δ ~3.9-4.0 ppm).[2]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the morpholine carbons (δ ~40-67 ppm) and the carbonyl carbon (δ ~165 ppm).[2]
-
-
Infrared (IR) Spectroscopy: Key stretches include a strong carbonyl (C=O) peak around 1650 cm⁻¹ and broad signals in the 2400-3200 cm⁻¹ region, characteristic of the amine hydrochloride salt.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the protonated free base, confirming the mass of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A well-resolved single peak indicates a high degree of purity.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate, primarily as a "glycinamide-morpholide" synthon. Its bifunctional nature allows for diverse chemical elaborations.
Role as a Versatile Building Block
The primary amine of this compound is a nucleophilic handle that can be readily functionalized through various reactions, including:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form more complex amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These reactions allow for the systematic exploration of the chemical space around the morpholine core, a common strategy in lead optimization. The morpholine group itself often serves as a terminal, solubility-enhancing group in the final drug candidate.
Conceptual Workflow for Library Synthesis
The diagram below outlines a typical workflow where an intermediate like this compound is used to generate a chemical library for screening.
Caption: Drug discovery workflow using a key chemical intermediate.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Identification: The hydrochloride salt of this compound is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[4]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1][5] The material is noted to be hygroscopic, making proper sealing critical.[1]
-
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Skin: Wash off with plenty of soap and water.
-
Inhalation: Move the person to fresh air.
-
Conclusion
This compound is a high-value chemical intermediate with direct applicability in pharmaceutical research and development. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an essential tool for medicinal chemists. This guide has provided the core technical knowledge required to synthesize, characterize, and safely utilize this compound in the pursuit of novel therapeutic agents.
References
- 2a biotech. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Nepogodiev, S. A., & Field, R. A. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Mini reviews in medicinal chemistry, 10(9), 834–846.
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
2-Amino-1-morpholinoethanone physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-morpholinoethanone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key morpholine derivative utilized as a building block in synthetic chemistry. Primarily available and studied as its hydrochloride salt, this compound serves as a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical industry. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safety protocols. The information is intended to support researchers, scientists, and drug development professionals in the effective handling, application, and characterization of this compound.
Chemical Identity and Structure
This compound is an organic compound featuring a primary amine and a morpholine amide group. Its properties are most commonly documented in the form of its hydrochloride salt, which enhances stability and simplifies handling.
-
Chemical Name: this compound
-
Core Structure: The molecule consists of an acetyl group attached to the nitrogen of a morpholine ring, with a primary amine at the alpha position of the acetyl group.
The distinction between the free base and its hydrochloride salt is crucial for experimental design:
| Identifier | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |
| CAS Number | 56414-96-1[3] | 24152-96-3[1][2] |
| Molecular Formula | C₆H₁₂N₂O₂[3] | C₆H₁₃ClN₂O₂ or C₆H₁₂N₂O₂ · HCl[1][2] |
| Molecular Weight | 144.17 g/mol [3] | 180.63 g/mol [1][2] |
| SMILES | NCC(=O)N1CCOCC1 | Cl.NCC(=O)N1CCOCC1[2] |
| InChI Key | N/A | XNMVLMPXYUXCBV-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The majority of available experimental data pertains to the hydrochloride salt, which is a common form for amine-containing reagents due to improved stability and crystallinity.
Data Summary
| Property | Value (for this compound HCl) | Source(s) |
| Appearance | Colourless crystals or lumps | [1][2] |
| Melting Point | 245-246 °C | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |
| Stability | Hygroscopic | [1][4] |
| Storage Temperature | 2-8 °C | [1] |
The high melting point of the hydrochloride salt is characteristic of an ionic salt, indicating a stable crystal lattice. Its hygroscopic nature necessitates storage in a dry, controlled environment to prevent water absorption, which could affect sample weight and reactivity.[1][4] The limited solubility in common organic solvents like methanol suggests that reaction conditions may require specific solvent systems or biphasic approaches for optimal results.
Spectroscopic Data and Structural Elucidation
Structural confirmation of this compound is routinely achieved through a combination of NMR, IR, and Mass Spectrometry. While specific spectra are proprietary, the expected data based on its structure are predictable and essential for quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amine protons, the alpha-protons on the carbon between the amine and carbonyl groups, and the two sets of non-equivalent methylene protons on the morpholine ring. The integration of these signals would confirm the proton count in each chemical environment.
-
¹³C NMR Spectroscopy: The carbon NMR would display signals corresponding to the carbonyl carbon of the amide, the alpha-carbon adjacent to the amine, and the two distinct methylene carbons of the morpholine ring, providing a map of the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the amide, and C-O-C stretching for the ether linkage within the morpholine ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of the free base (m/z = 144.17), along with characteristic fragmentation patterns resulting from the loss of amine or morpholine fragments.
Protocol: Acquiring Spectroscopic Data
This protocol outlines a standard workflow for the structural verification of a synthesized batch of this compound HCl.
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical due to the compound's limited solubility.
-
FTIR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk.
-
MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
-
Data Analysis:
-
Process the raw data (FID for NMR, interferogram for IR).
-
Assign peaks in the spectra to the corresponding atoms and functional groups in the molecular structure.
-
Compare the obtained data against reference spectra or theoretical values to confirm the identity and purity of the compound.
-
Caption: Workflow for Spectroscopic Analysis.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its primary amine and tertiary amide functional groups.
-
Stability: The hydrochloride salt is stable under recommended storage conditions (2-8°C, dry environment) but is known to be hygroscopic.[1][4] The free base is likely less stable and more susceptible to degradation, which is why the HCl salt is the common commercial form.
-
Reactivity:
-
Primary Amine: The primary amine group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This functionality is the primary site for synthetic elaboration.
-
Amide: The tertiary amide group is generally stable and unreactive under mild conditions. It can be hydrolyzed under harsh acidic or basic conditions, but this would require forcing conditions that would also affect other parts of the molecule.
-
-
Synthesis: One documented synthetic route involves the transformation of 1-(2-morpholin-4-yl-2-oxoethyl)triaza-1,2-dien-2-ium, highlighting a pathway for its formation.[5] More generally, its synthesis would likely involve the acylation of morpholine with a protected 2-aminoacetyl halide, followed by deprotection of the amine. Modern, greener methods for morpholine synthesis are also being developed, which could influence the production of its derivatives.[6][7]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is based on the safety data for the hydrochloride salt.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
Handling and Storage:
References
- This compound. 2a biotech. [Link]
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- 2-Morpholinoethylamine.
- Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]
- Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]
- IR and 1H NMR spectral data.
- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
- Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. [Link]
- 4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH. [Link]
- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone.
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
Unraveling the Enigma of 2-Amino-1-morpholinoethanone: A Guide for the Research Frontier
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Known and the Unknown
In the landscape of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. 2-Amino-1-morpholinoethanone emerges as one such entity, a compound readily available for scientific exploration, yet its biological role and mechanism of action remain largely uncharted territory. This technical guide is structured to provide a comprehensive overview of the existing knowledge on this compound and, more importantly, to offer a strategic framework for elucidating its potential pharmacological significance. As Senior Application Scientists, we embrace the challenge of the unknown and present this guide not as a static repository of facts, but as a dynamic roadmap for discovery.
I. Compound Profile: this compound
This compound, also known by synonyms such as 4-(Aminoacetyl)morpholine and Glycylmorpholine, is a chemical compound characterized by the presence of a morpholine ring attached to an aminoethanone group. It is typically available for research purposes as a hydrochloride salt.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 24152-96-3 | |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Lumps or crystals | |
| Melting Point | 245-246 °C | ChemicalBook |
| Storage | 2-8 °C | ChemicalBook |
II. The Morpholine Scaffold: A Privileged Motif in Medicinal Chemistry
While the specific mechanism of action for this compound is not documented in the current scientific literature, the presence of the morpholine ring provides a critical clue to its potential biological relevance. The morpholine heterocycle is widely recognized as a "privileged structure" in medicinal chemistry.[2][3] This designation signifies that the morpholine scaffold is a recurring structural feature in a multitude of potent and selective ligands that act on a diverse array of biological targets.[3]
The utility of the morpholine moiety can be attributed to several key factors:
-
Improved Physicochemical Properties: Incorporation of a morpholine ring can enhance aqueous solubility, a crucial factor for drug bioavailability.[3]
-
Metabolic Stability: The morpholine ring is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[2]
-
Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[2]
Numerous approved drugs across various therapeutic areas contain a morpholine ring, highlighting its versatility. Examples include the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[4] The wide range of biological activities associated with morpholine-containing compounds underscores the potential for this compound to exhibit pharmacological effects.[5]
III. Charting the Course: A Proposed Workflow for Elucidating the Mechanism of Action
Given the absence of data on the mechanism of action of this compound, a systematic and multi-faceted experimental approach is warranted. The following workflow outlines a logical progression of studies to uncover its biological function.
Experimental Protocols:
1. High-Throughput Phenotypic Screening:
-
Objective: To identify any observable effect of this compound on cellular phenotypes.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., NCI-60).
-
Plate cells in 96-well or 384-well plates.
-
Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubate for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Analyze the data to determine IC₅₀ values and identify sensitive cell lines.
-
2. Target Identification using Affinity Chromatography:
-
Objective: To isolate the cellular binding partners of this compound.
-
Methodology:
-
Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.
-
Incubate the cell lysate with the immobilized compound.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
3. In Vitro Target Validation:
-
Objective: To confirm the direct interaction between this compound and a putative target protein.
-
Methodology (example for a kinase target):
-
Express and purify the recombinant target kinase.
-
Perform a kinase activity assay (e.g., ADP-Glo™, LanthaScreen®) in the presence of varying concentrations of this compound.
-
Determine the IC₅₀ value for kinase inhibition.
-
Conduct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure the binding affinity (K_D).
-
IV. Conclusion and Future Directions
This compound stands as a molecule of interest primarily due to its chemical structure, which incorporates the pharmacologically significant morpholine scaffold. While its mechanism of action is currently unelucidated, this guide provides a clear and actionable framework for researchers to embark on the journey of its biological characterization. The systematic application of phenotypic screening, target identification, and in vitro/in vivo validation will be paramount in unlocking the potential of this compound. The insights gained from such studies will not only define the therapeutic promise of this compound but will also contribute to the broader understanding of the structure-activity relationships of morpholine-containing molecules.
V. References
-
PubChem. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. Available at: [Link].
-
Google Patents. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Available at: .
-
Google Patents. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Available at: .
-
Google Patents. (12) United States Patent (10) Patent No.: US 8.487,112 B2. Available at: [Link].
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link].
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available at: [Link].
-
PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Available at: [Link].
-
An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link].
-
PubMed. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Available at: [Link].
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link].
-
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link].
-
Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol. Available at: .
-
Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available at: .
-
2a biotech. Products. Available at: [Link].
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link].
-
PubMed. Glibenclamide: an old drug with a novel mechanism of action?. Available at: [Link].
-
ResearchGate. Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. Available at: [Link].
-
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link].
-
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available at: [Link].
-
NCBI Bookshelf. Glycopyrrolate. Available at: [Link].
-
YouTube. Glipizide (Sulfonylurea) - Mechanism of Action. Available at: [Link].
Sources
- 1. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 2-Amino-1-morpholinoethanone: A Versatile Scaffold for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. We move beyond a simple recitation of data to provide a narrative grounded in the principles of synthetic chemistry and medicinal chemistry, explaining the causal logic behind experimental choices and potential research trajectories.
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, favorable pharmacokinetic properties, and the ability to be decorated with various functional groups to interact with a wide range of biological targets. The morpholine ring is a quintessential example of such a scaffold, known for enhancing aqueous solubility and metabolic stability in drug candidates.[1][2]
This compound (also known as 4-(aminoacetyl)morpholine) represents a highly valuable and functionalized iteration of this core structure. By incorporating a reactive primary amine alpha to a carbonyl group, it serves not as an end-product, but as a versatile starting material—a foundational building block for the construction of diverse chemical libraries aimed at discovering novel therapeutics. This guide will illuminate its synthesis, key characteristics, and strategic application in drug discovery workflows.
Synthesis and Characterization: From Benchtop to Analysis
The reliable synthesis of this compound is paramount for its utilization. While various routes exist, the most common and instructive laboratory-scale preparation involves the coupling of a protected amino acid with morpholine, followed by a straightforward deprotection step. This method offers high yields and a self-validating protocol that is readily monitored.
Dominant Synthetic Pathway: Amide Coupling and Deprotection
The logic behind this two-step approach is rooted in controlling reactivity. The primary amine of glycine is temporarily "protected" (in this case, with a Boc group) to prevent it from interfering with the desired amide bond formation between the glycine's carboxylic acid and the secondary amine of morpholine. Once the core structure is assembled, the protecting group is cleanly removed with acid.
Figure 1: A common laboratory synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes a robust method for synthesizing the hydrochloride salt of this compound, which is often preferred for its crystalline nature and enhanced stability.
Materials:
-
N-Boc-glycine
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane, anhydrous)
-
TFA (Trifluoroacetic acid) or 4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Protocol Steps:
-
Amide Coupling:
-
To a solution of N-Boc-glycine (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The use of HATU as a coupling agent is advantageous as it is highly efficient and its byproducts are water-soluble, simplifying purification.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC), observing the consumption of the N-Boc-glycine starting material.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the crude intermediate from the previous step in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (approx. 10 eq) and stir at room temperature for 2-4 hours. The dioxane solution is often used to facilitate the precipitation of the final hydrochloride salt.
-
Validation: Monitor the disappearance of the Boc-protected intermediate by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to induce precipitation of the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether to remove residual impurities, and dry under vacuum to yield this compound hydrochloride.[3][4]
-
An alternative reported synthesis involves the hydrogenation of an azide precursor over a palladium catalyst.[5] While effective, this method requires handling of potentially hazardous azide intermediates and specialized hydrogenation equipment.
Physicochemical and Safety Data
Accurate characterization is essential for any further application. The identity and purity of the synthesized compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Core Properties and Identifiers
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
|---|---|---|---|
| CAS Number | 56414-96-1 | 24152-96-3 | [3] |
| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol | |
| Appearance | Colorless Crystals / Lumps | White to off-white solid | [3] |
| Melting Point | Not reported | 245-246 °C | [3][4] |
| Solubility | --- | DMSO (Slightly), Methanol (Slightly) | [3][4] |
| Stability | --- | Hygroscopic |[3][4] |
Safety Profile: The hydrochloride salt is classified as an irritant.
-
Hazard Statement: H319 - Causes serious eye irritation.[3]
-
Precautionary Measures: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Standard laboratory PPE (gloves, safety glasses, lab coat) is required during handling.
Application in Drug Discovery: A Gateway to Novel Chemistry
The true value of this compound lies in its potential as a synthetic precursor. Its bifunctional nature—a nucleophilic primary amine and a stable morpholine tail—allows for the systematic exploration of chemical space.
Mechanism of Utility: A Versatile Chemical Handle
The primary amine serves as an excellent nucleophile or as a point for amide bond formation, sulfonylation, reductive amination, and other nitrogen-based chemistries. This allows for the introduction of a vast array of side chains (the "R-group" in Figure 2) that can be tailored to interact with specific biological targets. The morpholine moiety, meanwhile, generally imparts favorable pharmacokinetic properties, acting as a "pharmacokinetic anchor."
Strategic Workflow for Lead Discovery
A typical drug discovery campaign leveraging this scaffold would follow a logical progression from library synthesis to preclinical evaluation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone, a morpholine derivative of interest to researchers, scientists, and drug development professionals. Delving into its synthesis, characterization, and potential biological relevance, this document is structured to provide both foundational knowledge and practical, field-proven insights.
Introduction and Significance
This compound, also known by its synonym 4-(aminoacetyl)morpholine, is a chemical entity featuring a core morpholine ring N-acylated with a glycyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1] The presence of a primary amino group and a carbonyl function in this compound makes it a versatile building block for the synthesis of more complex molecules and libraries of potential bioactive compounds. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, its utility as a synthetic intermediate is evident from its inclusion in various chemical supplier catalogs and its appearance in modern synthetic chemistry publications.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Amino-1-(morpholin-4-yl)ethanone |
| Synonyms | 4-(Aminoacetyl)morpholine, 4-Glycylmorpholine |
| CAS Number | 56414-96-1 (free base)[2], 24152-96-3 (hydrochloride salt)[3] |
| Molecular Formula | C₆H₁₂N₂O₂[2] |
| Molecular Weight | 144.17 g/mol (free base)[2] |
| Beilstein Registry No. | 3702996[3] |
Strategic Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be efficiently achieved through a multi-step process commencing with readily available starting materials. The presented pathway is a robust and well-documented method, culminating in the catalytic hydrogenation of an azide precursor. This approach is favored for its high yield and the relative safety of the intermediates compared to other potential synthetic routes.
Synthesis Pathway Overview
The overall synthetic strategy involves a three-step sequence starting from morpholine:
-
N-Acylation: Reaction of morpholine with chloroacetyl chloride to form 4-(2-chloroacetyl)morpholine.
-
Azide Substitution: Conversion of the chloroacetyl intermediate to 4-(2-azidoacetyl)morpholine.
-
Catalytic Hydrogenation: Reduction of the azide to the primary amine, yielding the target compound as its hydrochloride salt.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for the synthesis and purification of the target compound.
This initial step involves the acylation of the secondary amine of morpholine with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Materials:
-
Procedure:
-
To a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether, cooled in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise with stirring.[4]
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[4]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 4-(2-chloroacetyl)morpholine, which can be recrystallized from a suitable solvent like ethanol/water if necessary.[4]
-
-
Causality and Insights: The use of a non-protic solvent like diethyl ether or toluene is crucial to prevent hydrolysis of the acid chloride. The base is essential to drive the reaction to completion by scavenging the HCl generated.
This step involves a nucleophilic substitution of the chloride in 4-(2-chloroacetyl)morpholine with sodium azide.
-
Materials:
-
4-(2-Chloroacetyl)morpholine
-
Sodium azide (NaN₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve 4-(2-chloroacetyl)morpholine (1.0 eq) in acetone.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the sodium chloride precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 4-(2-azidoacetyl)morpholine as the crude product, which can be used in the next step without further purification.
-
-
Expertise & Experience: Acetone is a good solvent for this reaction as it dissolves the organic starting material and facilitates the precipitation of the inorganic salt byproduct, driving the reaction forward.
The final step is the reduction of the azide group to a primary amine using catalytic hydrogenation. The reaction is performed in the presence of hydrochloric acid to directly afford the hydrochloride salt of the product.
-
Materials:
-
4-(2-Azidoacetyl)morpholine
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
3.25 M Hydrochloric acid (HCl) solution
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(2-azidoacetyl)morpholine in THF.
-
Add a catalytic amount of 10% Pd/C.
-
Add 3.25 M HCl solution.
-
Saturate the suspension with hydrogen gas and stir under a hydrogen atmosphere for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the filtrate under reduced pressure.
-
The resulting solid is this compound hydrochloride.
-
-
Trustworthiness: The use of palladium on carbon is a standard and highly reliable method for the reduction of azides to amines. The reaction is generally clean and proceeds with high yield.
Physicochemical and Analytical Characterization
A thorough characterization of this compound hydrochloride is essential to confirm its identity and purity.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Appearance | Colorless crystals or yellow solid | [6] |
| Melting Point | 245-246 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Stability | Hygroscopic | [6] |
Analytical Methodologies
The following analytical techniques are recommended for the comprehensive characterization of the synthesized compound.
NMR is a powerful tool for structural elucidation.
-
¹H NMR (in D₂O):
-
δ 3.98 (s, 2H): Protons of the α-carbon to the carbonyl group (CH₂-NH₂).
-
δ 3.78 - 3.67 (m, 4H): Protons of the morpholine ring adjacent to the oxygen atom (O-CH₂).
-
δ 3.58 (t, 2H): Protons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).
-
δ 3.46 (t, 2H): Protons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).
-
-
¹³C NMR (in DMSO-d₆):
-
δ 165.7: Carbonyl carbon (C=O).
-
δ 66.0, 65.8: Carbons of the morpholine ring adjacent to the oxygen atom (O-CH₂).
-
δ 44.7, 42.2: Carbons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).
-
δ 39.9: α-Carbon to the carbonyl group (CH₂-NH₂).
-
HPLC is a standard method for assessing the purity of the synthesized compound.
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is recommended.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 145.0972 for the free base.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar structures include cleavage of the morpholine ring and loss of the aminoacetyl group.
Biological Activity and Potential Applications
While extensive biological studies specifically on this compound are not widely published, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The primary amino group and the morpholine core of this compound make it an attractive starting point for the synthesis of libraries of compounds for drug discovery. It can be readily derivatized at the amino group to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. Its use as a research chemical and building block in the synthesis of more complex molecules is its most prominent application to date.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential significance of this compound. The presented synthetic protocols are robust and have been designed to be readily implemented in a laboratory setting. The analytical methodologies described provide a framework for the comprehensive quality control of the synthesized compound. While the specific biological activities of this compound remain an area for further investigation, its value as a versatile synthetic intermediate in medicinal chemistry is well-established. This guide serves as a valuable resource for researchers and scientists working with this and related morpholine-containing compounds.
References
- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 4. jocpr.com [jocpr.com]
- 5. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]
- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
2-Amino-1-morpholinoethanone synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Amino-1-morpholinoethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the strategic considerations behind synthetic route selection, with a focus on a robust and widely adopted method involving the coupling of N-protected glycine with morpholine, followed by deprotection. A comparative pathway via an azide precursor is also discussed. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes visual diagrams to elucidate the chemical transformations.
Introduction and Strategic Overview
This compound, also known as 4-(aminoacetyl)morpholine, is an α-amino ketone that serves as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Its structure combines a reactive primary amine and a stable morpholine amide, making it a versatile scaffold for further chemical elaboration. The synthesis of α-amino ketones is a significant area of organic chemistry due to their prevalence in natural products and pharmaceuticals.[4][5]
The primary challenge in synthesizing this compound lies in the selective formation of the amide bond between the glycine backbone and the morpholine ring without undesirable side reactions involving the amino group of glycine. This necessitates a protection/deprotection strategy, which forms the core of the most common synthetic approach.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary disconnection approaches, which form the basis of the synthetic pathways detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Synthesis via N-Protected Glycine and Morpholine Coupling
This is the most common and versatile route, relying on standard peptide chemistry principles. It involves three main stages: protection of the glycine amino group, coupling with morpholine, and subsequent deprotection.
Step 1: N-Protection of Glycine with tert-Butyloxycarbonyl (Boc) Group
Expertise & Experience: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group of glycine.[6] Its primary advantage is its stability under a wide range of reaction conditions, including those used for amide bond formation, and its facile removal under moderately acidic conditions which typically do not affect the newly formed amide bond.[7][8] The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc)₂O.[7]
Caption: Boc-protection of Glycine.
Experimental Protocol: Synthesis of N-Boc-Glycine [8][9]
-
In a round-bottom flask, dissolve glycine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 equivalents), to the solution and stir until dissolved.
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 equivalents) portion-wise or as a solution in the organic solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or KHSO₄ solution).
-
The product, N-Boc-glycine, will precipitate as a white solid. If it oils out, extract it into an organic solvent like ethyl acetate.
-
Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure product.
Step 2: Amide Coupling of N-Boc-Glycine with Morpholine
Expertise & Experience: The formation of the amide bond is the crucial step.[10] This condensation reaction requires the activation of the carboxylic acid group of N-Boc-glycine to make it susceptible to nucleophilic attack by the secondary amine of morpholine.[11] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used as coupling reagents.[10] Often, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is included to suppress side reactions and minimize racemization (though racemization is not a concern for glycine).[11]
Caption: Amide coupling of Boc-Glycine and Morpholine.
Experimental Protocol: Synthesis of 2-(tert-butoxycarbonylamino)-1-morpholinoethanone
-
Dissolve N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent, for example, EDC (1.1 equivalents), and if desired, an additive like HOBt (1.1 equivalents). Stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid or 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Step 3: Deprotection of the Boc Group
Expertise & Experience: The final step is the removal of the Boc protecting group to unveil the primary amine.[7] This is typically achieved under acidic conditions.[12] A common method is treatment with trifluoroacetic acid (TFA) in DCM or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[13] The use of HCl is often preferred as it directly yields the hydrochloride salt of the final product, which is often a stable, crystalline solid that is easier to handle and purify.[14]
Sources
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. hepatochem.com [hepatochem.com]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Amino-1-morpholinoethanone: Core Characteristics and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the fundamental characteristics, synthesis, and potential applications of 2-Amino-1-morpholinoethanone. As a molecule incorporating both a reactive primary amine and a morpholine scaffold, it presents significant opportunities as a versatile building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility. The data presented below pertains to this salt form unless otherwise specified.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | [1][2] |
| Synonyms | This compound HCl, 4-(Aminoacetyl)morpholine HCl, 4-Glycylmorpholine HCl | [1][2] |
| CAS Number | 24152-96-3 (for hydrochloride) | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [1] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| Appearance | Colorless crystals or lumps | [1][2] |
| Melting Point | 245-246 °C | [2][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4] |
| Stability | Hygroscopic | [2][4] |
| Storage | 2-8 °C | [2][4] |
The free base form of this compound has a CAS number of 56414-96-1, a molecular formula of C₆H₁₂N₂O₂, and a molecular weight of 144.17 g/mol [5].
Synthesis and Purification Workflow
The synthesis of this compound hydrochloride can be achieved through various synthetic routes. A common approach involves the amination of a haloacetylmorpholine or the deprotection of a protected aminoacetylmorpholine. One documented precursor is 1-(2-morpholin-4-yl-2-oxoethyl)triaza-1,2-dien-2-ium[6].
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis and purification of this compound HCl.
Experimental Protocol: General Synthesis
-
Acylation: Morpholine is reacted with an N-protected glycine derivative (e.g., Boc-glycine) in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding amide.
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).
-
Isolation: The resulting hydrochloride salt is typically precipitated from the reaction mixture, filtered, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While specific spectra are proprietary to manufacturers, the expected characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and a broad signal for the primary amine protons.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the methylene carbons of the morpholine ring, and the methylene carbon adjacent to the amino group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
-
N-H stretching vibrations for the primary amine.
-
C=O stretching vibration for the amide carbonyl group.
-
C-N and C-O stretching vibrations associated with the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z 144.17. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]+ at m/z 145.18.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The primary amine serves as a key functional group for further derivatization, allowing for the introduction of various pharmacophores. The morpholine moiety is a common structural motif in many approved drugs, often imparting favorable properties such as improved aqueous solubility and metabolic stability. Its structural similarity to 4-(2-Aminoethyl)morpholine, a compound used in the synthesis of pharmaceuticals targeting neurological disorders, suggests its potential as a building block for novel central nervous system agents[7].
Caption: Logical relationships of the core structure of this compound to its applications.
Materials Science
The primary amine allows this molecule to be incorporated into polymer backbones or to function as a curing agent for epoxy resins, potentially enhancing the thermal and mechanical properties of the resulting materials[7].
Safety and Handling
This compound hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Hazard Statements: H319 (Causes serious eye irritation)[1][2][3][4].
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2][3][4].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. Due to its hygroscopic nature, store in a tightly sealed container in a dry environment[2][4].
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[8][9].
References
- This compound - 2a biotech. (n.d.).
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 - PubChem. (n.d.).
- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL - Ataman Kimya. (n.d.).
- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone - PubChem. (n.d.).
Sources
- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of 2-Amino-1-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-1-morpholinoethanone is a molecule of interest in pharmaceutical research and development, possessing a unique combination of a primary amine and a morpholine moiety. A thorough understanding of its solubility characteristics is paramount for its effective use in various applications, from early-stage discovery to formulation development. This guide provides a comprehensive analysis of the anticipated solubility of this compound in different solvents, a detailed examination of the physicochemical properties of both its free base and hydrochloride salt forms, and robust, step-by-step protocols for experimentally determining its solubility. Due to the limited availability of public quantitative solubility data, this guide emphasizes a foundational, theoretical understanding of the molecule's behavior and empowers researchers to generate precise, reliable data in their own laboratories.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. This compound can exist as a free base and as a salt, most commonly the hydrochloride salt. Understanding the properties of both is crucial for predicting and explaining their solubility behavior.
This compound (Free Base)
-
Chemical Structure:
-
IUPAC Name: 2-Amino-1-(morpholin-4-yl)ethanone
-
CAS Number: 56414-96-1
-
Molecular Formula: C₆H₁₂N₂O₂
-
Molecular Weight: 144.174 g/mol
-
The structure of the free base contains several key features that govern its solubility:
-
A primary amine (-NH₂): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents.
-
A morpholine ring: This heterocyclic moiety contains an ether linkage and a tertiary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[1][2] Morpholine itself is miscible with water and a wide range of organic solvents.[3]
-
A ketone group (C=O): The carbonyl oxygen is a hydrogen bond acceptor.
This compound Hydrochloride (Salt)
-
Chemical Structure:
The hydrochloride salt form is expected to have significantly different solubility characteristics compared to the free base, primarily due to its ionic nature. The protonated amine group dramatically increases the polarity of the molecule, which generally leads to higher aqueous solubility.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 56414-96-1 | 24152-96-3[4] |
| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₂N₂O₂ · HCl[4] |
| Molecular Weight | 144.174 g/mol | 180.63 g/mol [4] |
| Appearance | Not specified | Colorless lumps/crystals[5][6] |
| Melting Point | Not specified | 245-246°C[5] |
| pKa (Predicted) | The primary amine is expected to have a pKa in the range of 8-9, typical for primary alkyl amines. The morpholine nitrogen will be less basic due to the electron-withdrawing effect of the adjacent carbonyl group. | Not applicable |
| LogP (Predicted) | The presence of polar functional groups suggests a low LogP value, indicating hydrophilicity. | The ionic nature will result in a significantly lower LogP value compared to the free base. |
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of solvents.
Aqueous Solubility
-
Free Base: The presence of multiple hydrogen bond donors and acceptors suggests that the free base will have a degree of solubility in water. However, the overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon backbone.
-
Hydrochloride Salt: The salt form is expected to be significantly more soluble in water due to the ionic nature of the protonated amine. The dissolution process in water will involve the dissociation of the salt into the protonated this compound cation and the chloride anion, both of which will be readily solvated by water molecules.
The pH of the aqueous medium will have a profound impact on the solubility of the free base. In acidic solutions (pH < pKa of the primary amine), the free base will be protonated, forming the more soluble cationic species. Conversely, in basic solutions, the compound will exist predominantly as the less soluble free base.
Solubility in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine, ketone, and ether functionalities of this compound. Therefore, good solubility is anticipated in these solvents. The hydrochloride salt is also expected to be soluble in polar protic solvents, with qualitative data indicating it is slightly soluble in methanol.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the polar functional groups of the molecule. Good solubility is expected. The hydrochloride salt is reported to be slightly soluble in DMSO.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of this compound, it is expected to have very low solubility in nonpolar solvents. The energy required to break the intermolecular hydrogen bonds in the solid state and the weak interactions with nonpolar solvent molecules make dissolution energetically unfavorable.
Experimental Determination of Solubility
Given the absence of comprehensive published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (free base or hydrochloride salt)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the concentration of the dissolved solid in the supernatant no longer changes over time.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was performed.
-
Diagram 1: Workflow for Equilibrium Solubility Determination
Workflow for the experimental determination of equilibrium solubility.
Conclusion and Future Directions
Future work should focus on the systematic experimental determination of the solubility of both the free base and hydrochloride salt of this compound in a wide range of pharmaceutically relevant solvents and biorelevant media. Additionally, the determination of key physicochemical parameters such as pKa and LogP for the free base would greatly enhance the predictive understanding of its behavior in different environments.
References
- IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.
- Ataman Kimya. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
- National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem.
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
- 2a biotech. (n.d.). Products.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
Sources
- 1. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 2. polybluechem.com [polybluechem.com]
- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 4. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its role as a versatile building block in the creation of advanced pharmaceutical agents. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale to empower effective application in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its synonym 4-glycylmorpholine, is a bifunctional molecule incorporating a primary amine and a morpholine amide. This unique structural arrangement makes it a valuable synthon in medicinal chemistry. The compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling.
The morpholine moiety is a privileged structure in drug design, often introduced to improve the pharmacokinetic profile of a molecule, such as enhancing aqueous solubility and metabolic stability.[1] The primary amine of this compound serves as a key reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[2]
Table 1: Key Chemical and Physical Properties
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C6H12N2O2 | C6H13ClN2O2 |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol [3] |
| CAS Number | 56414-96-1 | 24152-96-3[3] |
| Appearance | - | Colorless crystals[3] |
| Melting Point | - | 245-246 °C[3] |
| Solubility | - | Slightly soluble in DMSO and Methanol[3] |
| Stability | - | Hygroscopic[3] |
| Storage | 2-8 °C | 2-8 °C[3] |
Synthesis and Purification
The synthesis of this compound hydrochloride typically involves a two-step process starting from morpholine and a protected glycine derivative. A common approach is the acylation of morpholine with an N-protected chloroacetyl chloride, followed by the deprotection of the amino group.
Rationale for Synthetic Strategy
The use of an N-protecting group on the glycine moiety is crucial to prevent self-condensation and other side reactions involving the primary amine. The choice of protecting group (e.g., Boc, Cbz) can influence reaction conditions and yields. The final deprotection step is then carried out under conditions that are compatible with the morpholine amide functionality. The formation of the hydrochloride salt in the final step not only facilitates purification by crystallization but also improves the long-term stability of the compound.
Caption: A generalized workflow for the synthesis of this compound HCl.
Experimental Protocol: Synthesis of this compound HCl
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of N-Boc-2-chloro-1-morpholinoethanone
-
To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of N-Boc-chloroacetyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or 1,4-dioxane.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound hydrochloride. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound hydrochloride.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons, typically in the range of 3.5-3.8 ppm. The methylene protons adjacent to the carbonyl group and the amino group will also exhibit distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon (typically downfield), the carbons of the morpholine ring, and the methylene carbon of the aminoacetyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Morpholine Structure
| Atom ID | Value (ppm) |
| C1, C4 | 38.37 |
| C2, C5 | 56.97 |
| C5, C6 | 68.89 |
| C6, C7 | 68.89 |
| C3, C8 | 55.19 |
| C4, C9 | 55.19 |
| Data for the related compound 4-(2-Aminoethyl)morpholine, which can provide an estimation of the morpholine ring shifts.[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound hydrochloride. A reverse-phase method is typically suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The specific gradient and mobile phase composition should be optimized for the particular HPLC system and column used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it provides a powerful tool for both identification and purity assessment. In positive ion mode electrospray ionization (ESI+), the compound will be detected as its protonated molecular ion [M+H]⁺.
Caption: A typical analytical workflow for the characterization of this compound HCl.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its utility stems from the ability to use the primary amine as a nucleophile or as a point of attachment for building more complex molecular scaffolds.
The morpholine ring itself is a key feature in many approved drugs, where it often imparts favorable properties such as improved solubility, metabolic stability, and receptor binding affinity.[1] While specific examples detailing the use of this compound in the synthesis of named drugs are often proprietary, its structural motif is present in a wide range of biologically active compounds. Research into morpholine derivatives has shown activities including anticancer, anti-inflammatory, and antimicrobial effects, highlighting the therapeutic potential of molecules derived from this scaffold.[6][7]
The general strategy for utilizing this compound in drug synthesis involves the reaction of its primary amine with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to form amides, sulfonamides, or secondary amines, respectively. This allows for the facile introduction of the morpholino-ethanone moiety into a target molecule.
Conclusion
This compound is a high-value building block for the pharmaceutical industry. Its straightforward synthesis, combined with the beneficial properties conferred by the morpholine ring, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective application in a research and development setting. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this versatile compound.
References
- PubChem. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
- Google Patents. CN105106179A - Preparation method of amorolfine hydrochloride liniment.
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Baghdad Science Journal. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- S4Science. The Analysis of Underivatized Amino Acids by HPLC with MS Detection.
- PubChem. 2-Morpholinoethylamine.
- Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride.
- MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine.
- NIH. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
- MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.
- Pharma Noble Chem Ltd. Pharma API Intermediates.
- Pharmaceutical Technology. Improving API Synthesis.
- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- protocols.io. Amino acid analysis by UHPLC-MS/MS.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Google Patents. CN102321045A - Method for preparing high morphine hydrochloride.
- SpectraBase. Morpholine hydrochloride.
- Google Patents. CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
The Strategic Utility of 2-Amino-1-morpholinoethanone in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 2-Amino-1-morpholinoethanone, a versatile synthetic building block with significant potential in drug discovery and development. We will explore its fundamental chemical properties, delve into its strategic application in the synthesis of bioactive molecules—with a particular focus on kinase inhibitors—and provide detailed experimental protocols for its synthesis and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is a recurring motif in a multitude of approved and experimental therapeutic agents.[1] Its prevalence stems from its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it often imparts to parent molecules.[2] The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] this compound, with its reactive primary amine and embedded morpholine core, represents a key intermediate for accessing a diverse chemical space of novel therapeutics. This guide will illuminate the practical applications of this valuable, yet underexplored, building block.
Physicochemical Properties of this compound
This compound is typically handled as its hydrochloride salt to improve stability and handling.[3]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₂ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Colorless crystals (hydrochloride salt) | [3] |
| Melting Point | 245-246 °C (hydrochloride salt) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) (hydrochloride salt) | [3] |
| CAS Number | 56414-96-1 (free base), 24152-96-3 (hydrochloride) | [3][4] |
Core Application: A Gateway to Novel Kinase Inhibitors
One of the most promising applications of this compound lies in the synthesis of kinase inhibitors, a critical class of oncology drugs. The morpholine moiety is a key pharmacophoric element in several potent kinase inhibitors, including the well-characterized pan-class I PI3K inhibitor, ZSTK474.[5][6]
Rationale for Use in PI3K Inhibitor Synthesis
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. ZSTK474 is a potent inhibitor of PI3K and features two morpholine groups. Structure-activity relationship (SAR) studies have shown that modifications to one of these morpholine rings can significantly impact potency and selectivity.[5] This provides a compelling rationale for utilizing this compound as a starting material to generate novel ZSTK474 analogues. The primary amino group of this compound allows for the facile introduction of diverse functionalities, enabling the exploration of the chemical space around this key pharmacophore.
Proposed Synthetic Route to ZSTK474 Analogues
The synthesis of ZSTK474 analogues can be envisioned through the reaction of this compound with a suitably functionalized triazine or pyrimidine core. For instance, reaction with a dichlorotriazine derivative would allow for the sequential introduction of the morpholinoethanone moiety and another nucleophile, leading to a diverse library of potential PI3K inhibitors.
Caption: Proposed reaction scheme for the synthesis of a ZSTK474 analogue precursor.
Structure-Activity Relationship Insights
Studies on ZSTK474 analogues where one morpholine group is replaced by various 2-aminoethyl functionalities have provided valuable SAR data. This data can guide the design of new inhibitors synthesized from this compound.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| ZSTK474 | 5.0 | 85 | 20.8 | 3.9 | [5] |
| Analogue with Ethanolamine | 9.9 | >500 | 52.5 | 9.8 | [5] |
| Analogue with Diethanolamine | 3.7 | 425 | 14.6 | 9.8 | [5] |
This data suggests that while direct replacement of the morpholine with simpler amino alcohols can impact potency, particularly against the β isoform, the core activity is retained. This highlights the potential for further optimization by introducing more complex functionalities via the primary amine of this compound.
The PI3K/Akt Signaling Pathway: A Target for Intervention
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibitors derived from this compound would aim to block this pathway, leading to apoptosis of cancer cells.
Caption: The PI3K/Akt signaling pathway targeted by ZSTK474 and its analogues.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from the literature and describes the synthesis from an azide precursor.[7]
Materials:
-
(2-Morpholin-4-yl-2-oxo-ethyl)-azide
-
Tetrahydrofuran (THF)
-
3.25 M Hydrochloric Acid (HCl) solution
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
In a round-bottom flask, dissolve the azide precursor in THF.
-
Add 0.25 mL of 3.25 M HCl solution to the flask.
-
Carefully add 10% Pd/C to the solution.
-
Saturate the suspension with H₂ gas and stir vigorously under an H₂ atmosphere for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a quantitative filter paper to remove the Pd/C catalyst.
-
Evaporate the filtrate under reduced pressure to obtain an oil.
-
Dry the resulting oil in a desiccator for 24 hours to yield this compound hydrochloride as a yellow solid.
Expected Yield: ~44%[7]
General Procedure for N-Acylation
The primary amine of this compound can be readily acylated to introduce a variety of functional groups.
Materials:
-
This compound hydrochloride
-
Acyl chloride or anhydride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Suspend this compound hydrochloride in the anhydrous solvent.
-
Add the base to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Broader Synthetic Potential
Beyond kinase inhibitors, the reactivity of the primary amine in this compound opens up numerous avenues for synthetic diversification.
-
Reaction with Sulfonyl Chlorides: Formation of sulfonamides, a common motif in various therapeutic agents.[8]
-
Ugi Multicomponent Reaction: As the amine component in Ugi reactions, it can be used to rapidly generate complex, peptide-like scaffolds.[9][10]
-
Solid-Phase Synthesis: The amino group can be protected and the molecule can be used as a building block in solid-phase synthesis to create libraries of compounds for high-throughput screening.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its embedded morpholine moiety offers desirable pharmacokinetic properties, while its reactive primary amine provides a versatile handle for synthetic diversification. The demonstrated potential for its use in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt pathway, underscores its value to medicinal chemists. The experimental protocols provided herein offer a practical starting point for researchers to incorporate this valuable scaffold into their drug discovery programs.
References
- Braga, S. F. P., Martins, L. C., da Silva, E. B., Sales Júnior, P. A., Murta, S. M. F., Romanha, A. J., Soh, W. T., Brandstetter, H., Ferreira, R. S., & de Oliveira, R. B. (2017). Synthesis, biological evaluation, and SAR studies of new N-acylhydrazones and conformationally restricted semicarbazone analogues as cruzain inhibitors. Bioorganic & Medicinal Chemistry, 25(6), 1889–1900. [Link]
- Van Dort, M. E., Young, J. M., Johnson, T. D., Rosman, D., Carlson, K. R., & Rehemtulla, A. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 232, 114187. [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., O'Brien, S. E., Duckett, D. R., & Iwasaki, K. (2007). Synthesis and biological evaluation of novel 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole analogues as PI3K inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837–5844. [Link]
- ChemicalBook. (n.d.). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Gouin, S. G., & L'Heureux, A. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(1), 136-145. [Link]
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged scaffold in medicinal chemistry: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
- Sutherlin, D. P., et al. (2011). Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980. In Case Studies in Modern Drug Discovery and Development.
- Lovell, K. M., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of medicinal chemistry, 56(23), 9571–9583. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical cancer research, 18(14), 3901–3911. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
- Bansal, G., & Singh, M. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-168. [Link]
Sources
- 1. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-1-morpholinoethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-Amino-1-morpholinoethanone and its commonly available hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from established safety data sheets of analogous compounds and general chemical safety principles to offer a robust framework for its safe utilization in a laboratory setting. The guide emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Chemical Profile
This compound is a synthetic organic compound featuring a primary amine and a morpholine moiety, making it a versatile building block in medicinal chemistry and pharmaceutical development.[1] The morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to parent drug molecules.[1] The primary amino group and the adjacent ketone offer reactive sites for a variety of chemical transformations, including amidation, reductive amination, and heterocycle synthesis.[2][3]
This compound is most commonly supplied as its hydrochloride salt, 2-Amino-1-(4-morpholinyl)ethanone hydrochloride, which enhances its stability and solubility, particularly in aqueous media, simplifying handling and storage.[1] This guide will address both the free base and its hydrochloride salt, with the understanding that the safety profile of the free base is largely inferred from the data available for the hydrochloride salt and related amine and morpholine compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties is fundamental to the safe handling and application of any chemical. The data presented below is for 2-Amino-1-(4-morpholinyl)ethanone hydrochloride (CAS No: 24152-96-3).
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Lumps, crystals | [4] |
| Color | Colorless | [4] |
| Melting Point | 245-246°C | [4][5] |
| Boiling Point | 332.6°C at 760 mmHg | [5] |
| Flash Point | 155°C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Stability | Hygroscopic | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Hazard Identification and Safety Precautions
GHS Classification (Inferred and Known)
The following table summarizes the known hazard classification for the hydrochloride salt and provides an inferred classification for the free base. The free base, being an amine, is likely to be more corrosive and basic than its salt form.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| Skin Corrosion/Irritation (Inferred) | Danger | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P305+P351+P338, P310 | [6][7] | |
| Acute Toxicity - Oral (Inferred) | Warning | H302: Harmful if swallowed. | P270, P301+P312, P330 | [6][7] | |
| Respiratory Irritation (Inferred) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |
Engineering Controls
The primary defense against exposure is robust engineering controls. The causality is simple: physically containing the hazard is inherently safer than relying solely on personal protective equipment.
-
Ventilation: All handling of this compound, especially the free base, must be conducted in a certified chemical fume hood to minimize inhalation of potential vapors or dust.[8]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The choice of PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before each use.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[8]
Handling and Storage Protocols
Given the hygroscopic nature of the hydrochloride salt and the potential air-sensitivity of the free amine, meticulous handling and storage are paramount to maintaining the compound's integrity and ensuring user safety.[4]
General Handling Workflow
The following workflow provides a systematic approach to handling this compound.
Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the scale of the reaction and potential exotherms.[6]
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in section 2.3.
-
Assemble all necessary glassware and ensure it is clean and dry, particularly if working with the hygroscopic salt.[10]
-
-
Dispensing and Weighing:
-
For the hygroscopic hydrochloride salt, it is advisable to weigh the compound in a glove box or under a stream of inert gas (e.g., nitrogen or argon) to minimize water absorption.[11]
-
If a glove box is unavailable, weigh the required amount quickly and seal the container immediately.
-
Use a powder funnel to transfer the solid to the reaction vessel to avoid contaminating the joint.
-
-
Reaction:
-
If dissolving the compound, be aware of potential exotherms, especially when neutralizing the hydrochloride salt with a base. Add reagents slowly and with adequate stirring and cooling.
-
Maintain an inert atmosphere if the reaction is sensitive to air or moisture.[12]
-
-
Post-Reaction:
-
Quench the reaction carefully, being mindful of any unreacted reagents.
-
Decontaminate all glassware with an appropriate solvent.
-
Dispose of all chemical waste in properly labeled containers according to institutional guidelines.
-
Storage
-
Store this compound and its hydrochloride salt in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]
-
Keep the container tightly sealed to prevent moisture absorption and potential degradation.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical to mitigate harm.
Exposure Response Workflow
The following diagram outlines the logical steps for responding to a chemical exposure.
Caption: Emergency response workflow for chemical exposure.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[13]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[6]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[9]
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Close the laboratory doors and post a warning sign.
-
Do not re-enter until the area has been declared safe by trained professionals.
-
Applications in Research and Development: An Exemplar Protocol
To illustrate the practical application and handling considerations, we will outline a representative synthetic protocol: the acylation of the primary amine of this compound hydrochloride.
Experimental Rationale
The acylation of a primary amine to form an amide is a fundamental transformation in organic synthesis. This reaction is often employed to install a new functional group or to build a more complex molecular scaffold. The choice of a base is critical when starting with the hydrochloride salt; a non-nucleophilic organic base like triethylamine (TEA) is often used to neutralize the HCl and liberate the free amine in situ for the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.
Step-by-Step Protocol: Acylation with Acetyl Chloride
-
Preparation:
-
In a chemical fume hood, add this compound hydrochloride (1.0 eq) and a magnetic stir bar to an oven-dried round-bottom flask.
-
Seal the flask with a septum and purge with nitrogen.
-
-
Reaction Setup:
-
Add anhydrous dichloromethane (DCM) via syringe.
-
Cool the resulting suspension to 0°C in an ice-water bath. This is a crucial step to control the exothermicity of the subsequent neutralization and acylation reactions.
-
-
Neutralization and Acylation:
-
Slowly add triethylamine (1.1 eq) dropwise via syringe. Stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate, dry flask, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acetyl chloride solution to the reaction mixture dropwise via syringe over 10 minutes. A slow addition rate is essential to prevent a rapid temperature increase.
-
-
Work-up and Purification:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Conclusion
This compound is a valuable synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By adhering to the principles of robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows. This guide serves as a foundational document; it is imperative that all users consult their institution's specific safety guidelines and the most recent Safety Data Sheets for all reagents used.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). (n.d.).
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE - ChemBK. (2024, April 9).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 - Sigma-Aldrich. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 - PubChem. (n.d.). PubChem.
- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 - ChemicalBook. (2025, July 14).
- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate. (2025, August 6).
- Air Sensitive Compounds | Ossila. (n.d.).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022, June 15).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- What to Do in a Chemical Emergency - Restored CDC. (2024, April 10).
- Reactions of amino compounds with aldehydes and ketones - Science Trove. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, August 16).
- 4 - SAFETY DATA SHEET. (n.d.).
- This compound;CAS No.:56414-96-1 - ChemShuttle. (n.d.).
- Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22).
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.).
- 12.7: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2014, September 4).
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9).
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.).
- A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. (2023, July 5).
Sources
- 1. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ossila.com [ossila.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Spectroscopic Guide to 2-Amino-1-morpholinoethanone: Structural Elucidation through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectral data for 2-amino-1-morpholinoethanone, a key building block in medicinal chemistry and drug development. Given the limited availability of direct experimental data for the free base (CAS 56414-96-1), this document focuses on the well-characterized hydrochloride salt, 2-amino-1-(4-morpholinyl)ethanone hydrochloride (CAS 24152-96-3), and extrapolates the findings to the free base form. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive structural characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.
Molecular Structure and Spectroscopic Overview
This compound is comprised of a morpholine ring connected via a nitrogen atom to an ethanone backbone, which is terminated by an amino group. This unique combination of a tertiary amine within the morpholine ring, an amide linkage, and a primary amine makes spectroscopic analysis a powerful tool for its identification and characterization.
The hydrochloride salt is the more commonly available and stable form of this compound.[1][2][3][4][5] For the purpose of this guide, the spectral data of the hydrochloride salt will be presented, with a discussion on the expected shifts and changes in the spectra of the free base.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-amino-1-(4-morpholinyl)ethanone hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can help in resolving overlapping signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 400 MHz spectrometer.[6] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and an accumulation of 16 scans to ensure a good signal-to-noise ratio.[6]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, operating at a frequency of 100 MHz for carbon nuclei.[6] A proton-decoupled spectrum is acquired with a wider spectral width of around 240 ppm, a relaxation delay of 2.0 s, and a significantly larger number of scans (e.g., 1024) to compensate for the lower natural abundance of the ¹³C isotope.[6]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-amino-1-(4-morpholinyl)ethanone hydrochloride in D₂O is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.98 | s | 2H | -C(=O)-CH₂-NH₃⁺ |
| ~3.73 | m | 4H | -N-CH₂-CH₂-O- (Morpholine) |
| ~3.58 | t | 2H | -N-CH₂- (Morpholine, adjacent to N) |
| ~3.46 | t | 2H | -N-CH₂- (Morpholine, adjacent to N) |
Note: The chemical shifts are based on data reported for 2-amino-1-morpholin-4-yl-ethanone hydrochloride and may vary slightly depending on the solvent and experimental conditions.[7]
Interpretation:
-
Methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-NH₃⁺): These protons are expected to appear as a singlet around 3.98 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and the positively charged amino group. In the free base, this signal would likely shift slightly upfield due to the absence of the positive charge on the nitrogen.
-
Morpholine protons: The morpholine ring has two sets of methylene protons. Those adjacent to the oxygen atom (-CH₂-O-) typically appear at a lower field (~3.73 ppm) compared to those adjacent to the nitrogen atom (-CH₂-N-). The signals for the morpholine protons often appear as complex multiplets or distinct triplets due to coupling with neighboring protons.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165.7 | -C=O (Amide carbonyl) |
| ~66.0 | -O-CH₂- (Morpholine) |
| ~65.8 | -O-CH₂- (Morpholine) |
| ~44.7 | -N-CH₂- (Morpholine) |
| ~42.2 | -N-CH₂- (Morpholine) |
| ~39.9 | -CH₂-NH₃⁺ |
Note: The chemical shifts are based on data reported for 2-amino-1-morpholin-4-yl-ethanone hydrochloride in DMSO-d₆ and may vary in other solvents.[7]
Interpretation:
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing at approximately 165.7 ppm. This is a characteristic chemical shift for amide carbonyls.
-
Morpholine Carbons: The carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂) are observed at around 66.0 and 65.8 ppm. The carbons adjacent to the nitrogen atom (-N-CH₂) appear further upfield at approximately 44.7 and 42.2 ppm.
-
Methylene Carbon (-CH₂-NH₃⁺): The carbon atom of the methylene group attached to the protonated amino group is found at around 39.9 ppm. In the free base, this carbon would experience a slight upfield shift.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] For a solid sample like 2-amino-1-(4-morpholinyl)ethanone hydrochloride, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2400 | N-H stretch | -NH₃⁺ (Ammonium) |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1652 | C=O stretch | Amide (Amide I band) |
| ~1104 | C-O-C stretch | Ether |
Note: The wavenumbers are based on data reported for 2-amino-1-morpholin-4-yl-ethanone hydrochloride and are characteristic.[7]
Interpretation:
-
N-H Stretching: A very broad and strong absorption in the 3200-2400 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺). In the free base, this would be replaced by two sharper peaks for the symmetric and asymmetric N-H stretches of the primary amine (-NH₂) at around 3400-3300 cm⁻¹.
-
C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups in the morpholine ring and the ethanone backbone.
-
C=O Stretching: A strong absorption band around 1652 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. This is a key diagnostic peak for the presence of the ethanone moiety.
-
C-O-C Stretching: The strong band at approximately 1104 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol for Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
Mass Spectral Data and Interpretation
The molecular weight of this compound (C₆H₁₂N₂O₂) is 144.17 g/mol . In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of 145.1.
Predicted Fragmentation Pattern:
The protonated molecule can undergo fragmentation in the mass spectrometer, providing valuable structural information. A plausible fragmentation pathway is initiated by the cleavage of the C-C bond between the carbonyl group and the methylene group, or cleavage within the morpholine ring.
Figure 3: A proposed fragmentation pathway for protonated this compound.
Interpretation of Fragments:
-
m/z = 100.1: This fragment could arise from the loss of the terminal amino group and a hydrogen atom, followed by rearrangement.
-
m/z = 86.1: This is a characteristic fragment for N-acylmorpholines, corresponding to the morpholinium ion.
-
m/z = 57.1: This fragment could correspond to the acylium ion [CH₂=NH₂]⁺.
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and unambiguous structural confirmation of this compound, primarily through the detailed characterization of its hydrochloride salt. The key spectroscopic features include the characteristic signals of the morpholine ring, the amide carbonyl group, and the primary amino (or ammonium) group. This guide serves as a valuable resource for scientists, providing the necessary spectral information and interpretation to confidently identify and utilize this compound in their research and development endeavors.
References
- PubChem. (n.d.). 2'-Aminoacetophenone.
- SpectraBase. (n.d.). 2-Aminoacetophenone.
- PubChem. (n.d.). 4-Acetylmorpholine.
- SpectraBase. (n.d.). N-Acetylmorpholine-3,3-D2.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- PubChemLite. (n.d.). 2-amino-1-(4-morpholinyl)ethanone hydrochloride.
- NIST. (n.d.). Morpholine, 4-acetyl-.
- Amines & Plasticizers Limited. (n.d.). N-Acetyl Morpholine (NAM).
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- Ivanova, M., & Valchanov, P. (2021). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. UWL REPOSITORY.
- Derdour, A., & Zitouni, M. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Otani, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
Sources
- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride [cymitquimica.com]
- 4. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 5. Buy Online CAS Number 24152-96-3 - TRC - 2-Amino-1-(4-morpholinyl)-ethanone Hydrochloride | LGC Standards [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis of 2-Amino-1-morpholinoethanone protocol
An Application Note for the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride
Abstract
This compound is a valuable α-amino ketone building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary amine and a stable morpholine amide, makes it a versatile synthon for constructing more complex molecules.[1] This document provides two robust and verified protocols for the synthesis of this compound hydrochloride, tailored for research and development laboratories. We will detail a classical approach via acylation and nucleophilic substitution, as well as an alternative strategy leveraging peptide coupling chemistry. The causality behind experimental choices, safety considerations, and characterization data are thoroughly discussed to ensure reliable and reproducible execution.
Introduction and Strategic Overview
The synthesis of α-amino ketones can be challenging due to the potential for side reactions and the need to manage multiple reactive functional groups.[3] The protocols herein are designed to be efficient, scalable, and utilize readily available starting materials.
Two primary synthetic strategies are presented:
-
Protocol A: Acylation and Azide-Amine Conversion. This is the recommended and most direct route. It involves the acylation of morpholine with a haloacetyl halide, followed by displacement of the halide with an azide, and subsequent reduction to the desired primary amine. This method is highly effective as it cleanly avoids the over-alkylation issues common with direct amination using ammonia.[4][5][6]
-
Protocol B: Amide Coupling and Deprotection. This strategy adapts standard solid-phase peptide synthesis (SPPS) chemistry to a solution-phase context. It begins with N-terminally protected glycine (Boc-Gly-OH), which is coupled to morpholine using a peptide coupling reagent. The final step involves the acidic cleavage of the Boc protecting group. This serves as an excellent alternative, particularly for labs well-equipped for peptide chemistry.
Logical Workflow of Synthetic Strategies
Caption: Comparative workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion |
| Morpholine | 110-91-8 | 87.12 | Sigma-Aldrich |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | Sigma-Aldrich |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | Sigma-Aldrich |
| Palladium on Carbon (10% Pd) | 7440-05-3 | 106.42 (Pd) | Sigma-Aldrich |
| N-Boc-glycine | 4530-20-5 | 175.18 | Sigma-Aldrich |
| HBTU | 94790-37-1 | 379.25 | Aapptec, Merck |
| DIPEA | 7087-68-5 | 129.24 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Sigma-Aldrich |
| Hydrochloric Acid (37% aq.) | 7647-01-0 | 36.46 | Sigma-Aldrich |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Local Gas Supplier |
Equipment
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Rotary evaporator
-
High-vacuum pump
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Detailed Experimental Protocols
Protocol A: Synthesis via Acylation and Azide-Amine Conversion
This protocol is a robust, high-yielding method for producing the target compound.
Step A1: Synthesis of 2-Chloro-1-morpholinoethanone
This step involves the nucleophilic acyl substitution of chloroacetyl chloride with morpholine. A base is required to neutralize the HCl byproduct.[7][8] The reaction is highly exothermic and requires careful temperature control.
Reaction Mechanism:
Caption: Acylation of morpholine with chloroacetyl chloride.
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (8.71 g, 100 mmol) and anhydrous Dichloromethane (DCM, 100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (11.1 g, 110 mmol, 1.1 eq) to the stirred solution.
-
Dissolve chloroacetyl chloride (12.4 g, 110 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Hexane:EtOAc 1:1).
-
Upon completion, pour the mixture into 100 mL of cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone as a white to off-white solid. The product is often pure enough for the next step without further purification. Expected yield: >90%.
Step A2: Synthesis of 2-Azido-1-morpholinoethanone
This step involves a standard Sₙ2 reaction where the chloride is displaced by the azide nucleophile.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-chloro-1-morpholinoethanone (16.3 g, 100 mmol) in 100 mL of DMF.
-
Add sodium azide (NaN₃, 7.8 g, 120 mmol, 1.2 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood.
-
Heat the mixture to 60 °C and stir for 4-6 hours. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-azido-1-morpholinoethanone.
Step A3: Synthesis of this compound Hydrochloride
The final step is the reduction of the azide to a primary amine via catalytic hydrogenation, followed by salt formation.[4]
Procedure:
-
Dissolve the crude 2-azido-1-morpholinoethanone from the previous step in 150 mL of tetrahydrofuran (THF).
-
Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, catalytic) to the solution.
-
Add 10 mL of a 3.25 M HCl solution in water.[4]
-
Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Purge the flask with H₂ gas three times.
-
Stir the suspension vigorously under an H₂ atmosphere (1 atm) for 3 hours at room temperature.[4]
-
Monitor the reaction for the cessation of H₂ uptake and completion by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Wet it with water before disposal.
-
Concentrate the filtrate under reduced pressure. The resulting oil or solid can be triturated with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a yellow or white solid.[4] Expected yield: >85% for this step.
Protocol B: Synthesis via Amide Coupling and Deprotection
This protocol is an alternative for labs familiar with peptide synthesis reagents.[9][10]
Step B1: Synthesis of tert-butyl (2-morpholino-2-oxoethyl)carbamate
This step uses a standard coupling reagent to form the amide bond between Boc-protected glycine and morpholine.
Procedure:
-
To a 250 mL round-bottom flask, add N-Boc-glycine (17.5 g, 100 mmol), HBTU (37.9 g, 100 mmol), and 150 mL of anhydrous DMF.
-
Stir the mixture until all solids dissolve. Add morpholine (8.71 g, 100 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 25.8 g, 200 mmol, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with 5% citric acid solution (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry over MgSO₄, filter, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography if necessary.
Step B2: Deprotection to this compound Hydrochloride
The final step is the removal of the acid-labile Boc group.
Procedure:
-
Dissolve the Boc-protected intermediate from Step B1 in 50 mL of dioxane (or ethyl acetate).
-
Add a 4 M solution of HCl in dioxane (100 mL, 400 mmol) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to induce precipitation.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, this compound hydrochloride.
Characterization and Data
The final product, this compound hydrochloride, should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to yellow solid[4] |
| Melting Point | 245-246 °C[11] |
| ¹H NMR (D₂O) | δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H), 3.46 (t, 2H)[4] |
| ¹³C NMR (DMSO-d₆) | δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9[4] |
| IR (neat, cm⁻¹) | 3200-2400 (amine salt), 1652 (amide C=O), 1104 (C-O-C)[4] |
| Molecular Formula | C₆H₁₃ClN₂O₂[11] |
| Molecular Weight | 180.63 g/mol [11] |
Safety and Troubleshooting
-
General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Reagent Hazards:
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.
-
Sodium Azide: Highly toxic upon ingestion or inhalation. Can form explosive compounds with heavy metals or when heated. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
10% Pd/C Catalyst: Can be pyrophoric, especially after use. Quench carefully and never allow it to dry in the air.
-
-
Troubleshooting:
-
Low yield in Step A1: Ensure reagents are anhydrous and the temperature is strictly controlled during the addition of chloroacetyl chloride.
-
Incomplete reaction in Step A3: The Pd/C catalyst may be deactivated. Ensure vigorous stirring to maintain suspension. If using a balloon, ensure it is adequately filled with H₂.
-
Product purification: If the final product is not pure, recrystallization from an ethanol/ether mixture can be effective.
-
References
- PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Spheritech. (n.d.). A facile amidation of chloroacetyl chloride using DBU.
- Aapptec. (n.d.). Coupling Reagents.
- Royal Society of Chemistry. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
- Chemistry LibreTexts. (2023). F. Substitution Reactions Involving Ammonia.
- Chemguide. (n.d.). products of the ammonia - bromoethane reaction.
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jocpr.com [jocpr.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
Application Notes: The Strategic Use of 2-Amino-1-morpholinoethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
2-Amino-1-morpholinoethanone, an α-amino ketone featuring a morpholine amide moiety, is a potent and versatile building block for organic synthesis. While not as common as some commodity reagents, its hydrochloride salt is commercially available, providing access to a unique scaffold.[1][2][3][4][5][6] The strategic value of this molecule lies in its bifunctional nature: a primary amine nucleophile and an electrophilic ketone, poised for a variety of cyclization, condensation, and derivatization reactions.[7][8][9][10]
The presence of the morpholine ring is of particular significance in the context of medicinal chemistry. Morpholine is recognized as a "privileged structure," frequently incorporated into bioactive molecules and approved drugs to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[11][12][13][14][15] This makes this compound an attractive starting material for generating novel compounds with favorable drug-like properties.
These application notes provide a detailed guide to the synthetic utility of this compound, focusing on its core applications, causality-driven experimental protocols, and its potential in modern drug discovery.
Section 1: Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the interplay between its α-amino and ketone functionalities.
-
Nucleophilic Primary Amine: The primary amine (pKa ~7-8) is a potent nucleophile, readily participating in reactions such as imine formation, acylation, and alkylation.
-
Electrophilic Ketone: The carbonyl group is susceptible to attack by nucleophiles. However, its reactivity is somewhat attenuated by the adjacent electron-donating morpholine amide, which can decrease the electrophilicity of the carbonyl carbon. This modulation can be exploited for selective transformations.
-
Amide Resonance: The resonance between the morpholine nitrogen and the carbonyl group imparts planarity and rigidity to that part of the molecule. This can influence the conformational preferences of synthetic intermediates and the stereochemical outcome of reactions.
Section 2: Key Application: Synthesis of Substituted Pyrazines
One of the most powerful and classic applications of α-amino ketones is the synthesis of pyrazines.[8][16][17] Pyrazines are important N-heterocycles found in pharmaceuticals, agrochemicals, and flavor compounds.[17][18] this compound serves as an ideal precursor for 2,5-dimorpholinopyrazine through a self-condensation reaction.
Mechanism: The synthesis proceeds via a three-step sequence:
-
Dimerization: Two molecules of the α-amino ketone condense to form a 2,5-dihydropyrazine intermediate. This step is typically base- or acid-catalyzed and involves the formation of an imine followed by an intramolecular enamine attack.[19][20]
-
Loss of Water: The dihydropyrazine intermediate readily eliminates two molecules of water.
-
Oxidation: The resulting dihydropyrazine is oxidized to the stable aromatic pyrazine ring. Often, atmospheric oxygen is sufficient for this step, making it an operationally simple transformation.[19][21]
Caption: Workflow for the synthesis of 2,5-dimorpholinopyrazine.
Protocol 2.1: Synthesis of 2,5-Dimorpholinopyrazine
This protocol describes the self-condensation of this compound hydrochloride to form 2,5-dimorpholinopyrazine. The use of a mild base is crucial to first liberate the free amine from its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), reagent grade
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 eq, e.g., 5.0 g) in a 1:1 mixture of ethanol and water (e.g., 40 mL).
-
Neutralization: To the stirring solution, add sodium bicarbonate (1.2 eq) portion-wise. Effervescence (CO₂ evolution) will be observed. Stir for 15-20 minutes at room temperature until the gas evolution ceases, indicating the formation of the free amine.
-
Condensation and Oxidation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-90°C). Allow the reaction to proceed for 12-24 hours. The reaction is typically left open to the air to facilitate the final oxidation step. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add dichloromethane (50 mL) to the remaining aqueous slurry and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 40 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,5-dimorpholinopyrazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality and Insights:
-
Why a Biphasic Solvent System? The initial EtOH/water mixture ensures solubility for both the hydrochloride salt and the sodium bicarbonate.
-
Why Reflux? Heating provides the necessary activation energy for the condensation reaction.
-
Why Air Oxidation? For many pyrazine syntheses, the dihydropyrazine intermediate is readily oxidized by atmospheric oxygen, providing a green and convenient alternative to adding chemical oxidants.[19][21] If the reaction is sluggish, bubbling air through the mixture or adding a mild oxidant like manganese dioxide (MnO₂) can accelerate this step.
| Parameter | Condition | Rationale |
| Stoichiometry | Base > 1.0 eq | Ensures complete neutralization of the HCl salt. |
| Temperature | Reflux (~85°C) | Overcomes activation energy for condensation. |
| Atmosphere | Open to Air | Facilitates oxidation of dihydropyrazine intermediate. |
| Reaction Time | 12-24 hours | Allows for completion of the multi-step sequence. |
Section 3: Application as a Precursor to Chiral 1,2-Amino Alcohols
The ketone functionality of this compound can be selectively reduced to yield a 1,2-amino alcohol, specifically 2-amino-1-morpholinoethanol. These amino alcohols are highly valuable scaffolds in medicinal chemistry and can serve as chiral auxiliaries in asymmetric synthesis.[9][22][23]
Synthetic Strategy: The key is to use a reducing agent that selectively targets the ketone without affecting the amide bond of the morpholine ring. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and high chemoselectivity for ketones and aldehydes over amides.
Caption: Reduction of the α-amino ketone to a 1,2-amino alcohol.
Protocol 3.1: Reduction to 2-Amino-1-morpholinoethanol
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation: Prepare the free base of this compound from its hydrochloride salt as described in Protocol 2.1, steps 1-2, or by partitioning between a mild aqueous base (like NaOH or K₂CO₃) and an organic solvent (like DCM or EtOAc). Dry and concentrate the organic layer to obtain the free amine as an oil or solid.
-
Reaction Setup: Dissolve the free base (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 - 2.0 eq) slowly and portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose the excess NaBH₄.
-
Work-up and Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and extract the aqueous layer (3 x volume of EtOAc).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 2-amino-1-morpholinoethanol.
-
Purification: The product can be purified by silica gel chromatography if necessary.
Causality and Insights:
-
Why NaBH₄? It is a mild and selective reducing agent that will reduce the ketone but not the morpholine amide.[24] More powerful reagents like LiAlH₄ would risk reducing the amide as well.
-
Why Methanol? It is a protic solvent that is compatible with NaBH₄ and effectively solubilizes the starting material.
-
Why 0°C? The initial addition is done at 0°C to control the exothermic reaction between NaBH₄ and the solvent/substrate and to enhance chemoselectivity.
Section 4: Broader Synthetic Potential
Beyond these core applications, this compound is a versatile starting point for more complex molecular architectures.
-
Multicomponent Reactions: The primary amine and ketone can potentially participate in multicomponent reactions like the Strecker synthesis to form α-amino nitriles, which are precursors to amino acids.[25]
-
Synthesis of Other Heterocycles: The α-amino ketone moiety is a classic precursor for imidazoles (by reacting with aldehydes) and pyrroles, expanding its utility in heterocyclic chemistry.[8]
-
N-Functionalization: The primary amine can be readily acylated or alkylated to introduce diverse side chains, making it a useful scaffold for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
This compound is a strategically valuable synthetic intermediate that combines the versatile reactivity of an α-amino ketone with the beneficial properties of the morpholine scaffold. Its utility in the synthesis of privileged heterocyclic structures like pyrazines and as a precursor to valuable 1,2-amino alcohols makes it a powerful tool for professionals in organic synthesis and medicinal chemistry. The protocols and insights provided herein serve as a robust foundation for researchers looking to exploit the full potential of this unique building block.
References
- Bisyris, P. A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
- Balaraman, K., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642–2673. [Link]
- Vasilev, A. A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Kourounakis, A. P., et al. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
- Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Komogortsev, A. N., et al. (2021). The synthesis of novel type of α-aminoketones containing allomaltol fragment.
- Komogortsev, A. N., et al. (2021). The synthesis of novel type of a-aminoketones containing allomaltol fragment. Taylor & Francis Online. [Link]
- Evans, P. A., et al. (2003). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 1(12), 2025-2027. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
- Tumkur University. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube. [Link]
- Chemistry Hub. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
- Reddy, P., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5076. [Link]
- Karadeolian, A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 239-258. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
- Chiappe, C., et al. (2019). (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates.
- Wang, Q., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- Kumar, A., et al. (2024).
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 524-543. [Link]
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
- de la Torre, D., & Ruijter, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1006. [Link]
- Pagoria, P. F., & Zhang, M. (2010). U.S. Patent No. 2010/0267955 A1. Washington, DC: U.S.
- Organic Chemistry Portal. (2007, August 15). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal. [Link]
- Karadeolian, A., et al. (2020). Recent advances in the synthesis of α-amino ketones.
- Neff, R. K., & Nave, S. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6241–6246. [Link]
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. PubChem. [Link]
Sources
- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 56414-96-1|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 9. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Pyrazine - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 25. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-1-morpholinoethanone: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif frequently incorporated into the architecture of small-molecule drugs.[1][2] Its prevalence in medicinal chemistry can be attributed to a combination of favorable physicochemical and biological properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a crucial pharmacophore for interacting with biological targets.[3][4] 2-Amino-1-morpholinoethanone, also known as N-(aminoacetyl)morpholine, represents a particularly valuable building block for drug discovery. It provides a readily functionalizable primary amine for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed overview of the applications of this compound in pharmaceutical research, complete with detailed protocols for its derivatization and examples of its incorporation into bioactive molecules.
Physicochemical Properties and Handling
This compound is commercially available, typically as its hydrochloride salt, which enhances its stability and handling properties.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₂ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 56414-96-1 | |
| Appearance | White to off-white solid | Commercially available data |
| Storage | Store at 2-8 °C, protect from moisture | Commercially available data |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Transformations: Building Diverse Libraries
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail protocols for key reactions used to generate libraries of derivatives for pharmacological screening.
N-Acylation: Formation of Amide Derivatives
N-acylation is a fundamental reaction for introducing a wide range of substituents onto the primary amine of this compound. The resulting amide bond is a common feature in many drug molecules.
Reaction Workflow: N-Acylation
Sources
- 1. [PDF] Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group | Semantic Scholar [semanticscholar.org]
- 2. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes & Protocols for 2-Amino-1-morpholinoethanone: A Key Intermediate for Privileged Scaffolds in Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[1] Its advantageous physicochemical properties, metabolic stability, and synthetic accessibility make it a highly desirable scaffold in drug design.[2] This guide focuses on 2-Amino-1-morpholinoethanone, a versatile bifunctional building block that serves as a key intermediate for introducing the morpholine moiety into novel chemical entities. We provide detailed, field-tested protocols for its synthesis, purification, characterization, and subsequent derivatization. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Introduction: The Strategic Value of this compound
Morpholine and its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antiviral.[3][4][5] The morpholine nucleus can enhance molecular potency, modulate pharmacokinetic profiles, and improve drug-like properties through favorable interactions with biological targets.[1][2]
This compound (also known as 4-glycylmorpholine) is a particularly valuable synthetic intermediate. It possesses two key reactive sites: a primary aliphatic amine and a stable tertiary amide linked to the morpholine ring. This bifunctionality allows for a diverse range of chemical modifications, making it an ideal starting point for constructing libraries of complex molecules for drug discovery campaigns.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₂N₂O₂ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 56414-96-1 (Free Base) | |
| CAS Number | 24152-96-3 (HCl Salt) | |
| Appearance | Colorless crystals (HCl Salt) | [6] |
| Melting Point | 245-246°C (HCl Salt) | [6][7] |
| Storage | 2-8°C, Hygroscopic | [6] |
Structural Features and Reactivity
The molecule's utility stems from its distinct functional domains, as illustrated below. The primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, secondary amines (via reductive amination), and for constructing various heterocyclic systems.
Caption: Key functional domains of this compound.
Synthesis and Purification Protocol
The synthesis of 2-amino-N-substituted acetamides is a well-established process in organic chemistry.[8][9] Our recommended protocol follows a robust two-step procedure starting from commercially available morpholine and chloroacetyl chloride, culminating in the stable hydrochloride salt, which is easier to handle and store than the free base.
Synthetic Workflow Overview
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
Protocol 1: Synthesis of this compound Hydrochloride
PART A: Synthesis of 2-Chloro-1-morpholinoethanone (Intermediate)
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (20.0 g, 229.5 mmol) and dichloromethane (DCM, 250 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add triethylamine (Et₃N, 25.5 g, 252.5 mmol) to the stirred solution. Subsequently, add a solution of chloroacetyl chloride (28.4 g, 251.5 mmol) in DCM (50 mL) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Expert Insight: Triethylamine acts as a base to neutralize the HCl gas formed during the acylation, preventing the protonation of the starting morpholine. Dropwise addition at 0°C is critical to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone as a crude oil or low-melting solid, which can be used in the next step without further purification.
PART B: Synthesis of this compound Hydrochloride (Final Product)
-
Azidation: Dissolve the crude 2-chloro-1-morpholinoethanone from the previous step in 200 mL of dimethylformamide (DMF). Add sodium azide (NaN₃, 17.9 g, 275.4 mmol) in one portion. Heat the mixture to 60°C and stir for 12 hours.
-
Expert Insight: The azide displacement of the chloride is a classic Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation. Caution: Sodium azide is highly toxic and potentially explosive.
-
-
Reduction: Cool the reaction mixture to room temperature. Carefully filter off any solids. Dilute the filtrate with ethanol (200 mL). Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C, 1.5 g, ~5 mol% loading).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature for 8 hours, or until hydrogen uptake ceases.
-
Isolation and Salt Formation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. To the filtrate, add a 4 M solution of HCl in 1,4-dioxane until the pH of the solution is ~1-2.
-
Purification: A white precipitate will form. Cool the mixture to 0°C for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under vacuum to yield this compound hydrochloride. The product can be further purified by recrystallization from an ethanol/water mixture.
Quality Control and Characterization
Validating the identity and purity of the synthesized intermediate is paramount before its use in subsequent reactions. This section provides standard protocols for the characterization of this compound HCl.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized product in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results:
-
¹H NMR (400 MHz, D₂O): δ ~3.95 (s, 2H, -CH₂-NH₃⁺), 3.80-3.60 (m, 8H, morpholine protons). Note: The amine protons are typically not observed in D₂O due to exchange.
-
¹³C NMR (100 MHz, D₂O): δ ~168.0 (C=O), 65.5 (2C, -O-CH₂-), 45.0 (1C, N-CH₂-C=O), 42.0 (1C, -CH₂-NH₃⁺), 41.5 (1C, N-CH₂-).
-
Protocol 3: Purity Assessment by HPLC
This method is adapted from general procedures for analyzing polar, non-chromophoric small molecules.[10]
-
System: HPLC with UV detection.
-
Sample Preparation: Prepare a 1 mg/mL solution of the product in the mobile phase.
-
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the peak area percentage.
Protocol 4: Identity Confirmation by Mass Spectrometry
-
System: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in 50:50 acetonitrile:water.
-
Analysis: Infuse the sample and acquire the spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺.
-
Calculated m/z for C₆H₁₃N₂O₂⁺: 145.0972
-
Observed m/z: Should be within 5 ppm of the calculated value for high-resolution MS.
-
Applications in Downstream Synthesis
The primary utility of this compound is as a scaffold for elaboration. The primary amine serves as a handle for diversification.
Common Derivatization Strategies
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprems.com [ijprems.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. irejournals.com [irejournals.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Techniques for 2-Amino-1-morpholinoethanone
Abstract
This technical guide provides a detailed exploration of the essential analytical methodologies for the characterization, quantification, and purity assessment of 2-Amino-1-morpholinoethanone (CAS: 56414-96-1).[1] As a key building block in pharmaceutical synthesis, rigorous analytical control is paramount to ensure the quality and consistency of downstream products. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for method development and validation.
Introduction to this compound
This compound is an organic compound featuring a primary amine and a morpholine-amide functional group. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol .[1] The hydrochloride salt form (CAS: 24152-96-3) is also commonly used.[2][3] The structural characteristics of this molecule—specifically its polarity and lack of a strong UV chromophore—present unique analytical challenges that necessitate a multi-technique approach for comprehensive analysis. Accurate and precise analytical methods are critical for monitoring reaction progress, quantifying the active ingredient, and profiling impurities that may arise during synthesis or degradation.[4][5]
Integrated Analytical Workflow
A successful analytical strategy does not rely on a single technique but rather integrates multiple methods to build a complete profile of the analyte. The choice of technique is dictated by the analytical objective, whether it be routine quality control, structural confirmation, or trace-level impurity identification.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2-Amino-1-morpholinoethanone
Introduction: The Significance of 2-Amino-1-morpholinoethanone
This compound, often referred to as N-(aminoacetyl)morpholine or 4-glycylmorpholine, is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure incorporates a reactive primary amine and a stable morpholine amide, making it an ideal scaffold for constructing more complex molecules. The morpholine moiety is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles. Consequently, this compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor antagonists.
This document provides detailed, field-proven protocols for the synthesis of this compound hydrochloride, targeting researchers and professionals in drug development. We will explore two robust synthetic strategies, delving into the mechanistic rationale behind each step to empower scientists to not only replicate these methods but also to adapt and troubleshoot them effectively.
Core Synthetic Strategies & Mechanistic Rationale
The synthesis of this compound can be approached from several angles. We present two of the most reliable and common methods:
-
Strategy A: Amide Coupling and Deprotection. This classic peptide chemistry approach involves coupling an N-protected glycine derivative with morpholine, followed by the removal of the protecting group. This method offers excellent control and is adaptable to a wide range of coupling agents.
-
Strategy B: Azide Reduction. This strategy involves the synthesis of an azide intermediate, 2-azido-1-morpholinoethanone, followed by its reduction to the primary amine. Catalytic hydrogenation is a clean and efficient method for this final transformation.
2.1 Mechanism: Amide Coupling with EDC/HOBt
The formation of the amide bond between N-Boc-glycine and morpholine is kinetically slow and requires activation of the carboxylic acid. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows[1][2][3]:
-
Activation: The carboxylic acid of Boc-glycine attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This unstable intermediate is prone to racemization and side reactions. HOBt rapidly intercepts it to form a more stable HOBt-active ester. This step is crucial for minimizing side products and preserving stereochemical integrity if chiral amino acids are used.
-
Nucleophilic Attack: The secondary amine of morpholine, acting as a nucleophile, attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can re-enter the catalytic cycle[3].
2.2 Mechanism: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions[4].
The deprotection mechanism using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) involves[5][6]:
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the acid.
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free primary amine[5]. The amine is then protonated by the excess acid to form the corresponding ammonium salt (e.g., the hydrochloride or trifluoroacetate salt).
2.3 Mechanism: Catalytic Hydrogenation of Azides
The reduction of an alkyl azide to a primary amine via catalytic hydrogenation is a clean, high-yield reaction where the only byproduct is nitrogen gas[7]. The process occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Adsorption: Both the azide and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is weakened and cleaved by the palladium surface, generating reactive hydrogen atoms.
-
Stepwise Reduction: The adsorbed azide is sequentially hydrogenated. This process involves the addition of hydrogen atoms across the nitrogen-nitrogen bonds, ultimately leading to the cleavage of the N-N bonds and the liberation of stable dinitrogen gas (N₂).
-
Desorption: The final primary amine product desorbs from the catalyst surface.
Detailed Experimental Protocols
3.1 Protocol A: Synthesis via Amide Coupling and Deprotection
This two-step protocol outlines the synthesis starting from commercially available N-Boc-glycine and morpholine.
Caption: Workflow for Synthesis Protocol A.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-glycine | 175.18 | 10.0 g | 57.1 | 1.0 |
| Morpholine | 87.12 | 5.48 mL | 62.8 | 1.1 |
| EDC·HCl | 191.70 | 13.1 g | 68.5 | 1.2 |
| HOBt·H₂O | 153.14 | 10.5 g | 68.5 | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| 1M HCl (aq) | - | 100 mL | - | - |
| Sat. NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add N-Boc-glycine (10.0 g, 57.1 mmol), HOBt hydrate (10.5 g, 68.5 mmol), and dichloromethane (DCM, 250 mL).
-
Stir the mixture until all solids dissolve, then add morpholine (5.48 mL, 62.8 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (13.1 g, 68.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting N-Boc-glycine is consumed.
-
Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). Causality: The acid wash removes unreacted morpholine and EDC byproducts, while the base wash removes unreacted HOBt and N-Boc-glycine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purify by flash chromatography (Silica gel, EtOAc/Hexanes gradient).
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc Intermediate | 244.29 | 12.0 g | 49.1 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 50 mL | 200 | ~4.0 |
| Diethyl Ether | - | 200 mL | - | - |
Procedure:
-
Dissolve the crude N-Boc protected intermediate (12.0 g, 49.1 mmol) in 1,4-dioxane (50 mL) or methanol (50 mL).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise at room temperature. Note: Gas evolution (CO₂) will be observed[5]. Ensure the system is not sealed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Add diethyl ether (~200 mL) to the resulting residue and stir or sonicate. This will cause the hydrochloride salt to precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with fresh diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride as a white or off-white solid.
3.2 Protocol B: Synthesis via Azide Reduction
This protocol involves the synthesis of an azide intermediate from a halogenated precursor, followed by catalytic hydrogenation.
Caption: Workflow for Synthesis Protocol B.
(This protocol is adapted from a general procedure for azidation of α-bromo ketones[9])
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromo-1-morpholinoethanone | 208.06 | 10.0 g | 48.1 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 4.7 g | 72.2 | 1.5 |
| Acetone | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
SAFETY FIRST: Sodium azide is highly toxic and can form explosive compounds with heavy metals or upon heating[10][11][12]. Handle with extreme care in a fume hood, using non-metal spatulas. Avoid contact with acids, which generates toxic hydrazoic acid gas[10].
-
In a round-bottom flask, combine 2-bromo-1-morpholinoethanone (10.0 g, 48.1 mmol) and sodium azide (4.7 g, 72.2 mmol) in a mixture of acetone (150 mL) and water (100 mL).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting bromide.
-
After completion, cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Add 50 mL of water to the remaining aqueous mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain 2-azido-1-morpholinoethanone, which can be used in the next step without further purification.
(This protocol is adapted from Braga, et al.[10])
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Azido-1-morpholinoethanone | 170.17 | 8.2 g | 48.1 | 1.0 |
| Palladium on Carbon (10%) | - | ~800 mg | - | catalyst |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 3.25 M HCl (aq) | - | ~0.25 mL | ~0.8 | - |
| Hydrogen (H₂) gas | - | Balloon/cylinder | - | - |
Procedure:
-
To a hydrogenation flask, add the crude 2-azido-1-morpholinoethanone (8.2 g, 48.1 mmol) dissolved in THF (100 mL).
-
Carefully add 10% Palladium on carbon (~800 mg) and a small amount of aqueous HCl solution (e.g., 0.25 mL of 3.25 M HCl). Rationale: The acid ensures that the final product is protonated to form the stable hydrochloride salt.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or cylinder. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the suspension vigorously under an H₂ atmosphere (balloon pressure is sufficient) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere in a fume hood and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of THF or methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure. The resulting oil or solid can be further dried in a desiccator to yield this compound hydrochloride[10].
Product Characterization & Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
-
Appearance: White to yellow or colorless crystalline solid.
-
Melting Point: 245-246 °C (for HCl salt).
-
Infrared (IR) Spectroscopy: Key peaks should include a strong carbonyl (C=O) stretch around 1652 cm⁻¹ and a broad amine salt (N-H) stretch from 3200-2400 cm⁻¹[10].
-
¹H NMR Spectroscopy (D₂O): δ 3.98 (s, 2H, -C(=O)CH₂NH₂), 3.78 – 3.67 (m, 4H, morpholine -CH₂-O-), 3.58 (t, 2H), 3.46 (t, 2H)[10].
-
¹³C NMR Spectroscopy (DMSO-d₆): δ 165.7 (C=O), 66.0, 65.8, 44.7, 42.2, 39.9[10].
-
Mass Spectrometry (ESI+): Calculated for C₆H₁₃N₂O₂⁺ [M+H]⁺: 145.10. Found: 145.1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield in Amide Coupling (Protocol A) | 1. Incomplete activation of carboxylic acid. 2. Deactivated/Protonated amine. 3. Hydrolysis of activated intermediate. | 1. Ensure EDC and HOBt are fresh and used in sufficient excess (1.2-1.5 eq). Consider pre-activating the acid with EDC/HOBt for 15-30 min before adding morpholine[1][13]. 2. Add a non-nucleophilic base like DIPEA or triethylamine (2-3 eq) to scavenge acid and keep the amine nucleophilic[13][14]. 3. Use anhydrous solvents (DCM/DMF) and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar)[13]. |
| Incomplete Deprotection (Protocol A) | 1. Insufficient acid. 2. Short reaction time. | 1. Ensure a significant excess of HCl (at least 4 equivalents) is used. 2. Extend the reaction time and monitor carefully by LC-MS. Gentle warming (to 40 °C) can be attempted if necessary. |
| Stalled Azide Reduction (Protocol B) | 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure. | 1. Ensure starting materials are pure. If necessary, filter the reaction mixture and add fresh catalyst. 2. Ensure good seals on the reaction vessel. For difficult reductions, a Parr shaker with higher H₂ pressure (50 psi) may be required. |
| Side Products in Amide Coupling | 1. Racemization (if using chiral amino acids). 2. Formation of N-acylurea byproduct from EDC. | 1. The use of HOBt is critical to suppress racemization[1]. Run the reaction at a lower temperature (0 °C). 2. This is more common without HOBt. The aqueous acid wash during workup is effective at removing this basic byproduct. |
References
- Braga, S. F. P., et al. (2017). Bioorganic and Medicinal Chemistry, 25(6), 1889-1900.
- University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
- University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
- Centers for Disease Control and Prevention (CDC). (2024). Sodium Azide | Chemical Emergencies.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Garber, K. (2022). Boc Deprotection Mechanism. YouTube.
- Kandhasamy, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
- Master Organic Chemistry. Amine Protection and Deprotection.
- JoVE. (2023). Preparation of 1° Amines: Azide Synthesis.
- Organic Chemistry Portal. Staudinger Reaction.
- Garber, K. (2017). Synthesis of Amines: Reduction of Azides. YouTube.
- PrepChem.com. Synthesis of 2-Azido-1-(naphthalen-1-yl)ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 9. prepchem.com [prepchem.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Amino-1-morpholinoethanone in Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] Among the various morpholine-containing building blocks, 2-Amino-1-morpholinoethanone serves as a versatile and valuable synthon for the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its synthetic utility.
Physicochemical Properties and Synthetic Accessibility
This compound is typically available as its hydrochloride salt, a white to off-white crystalline solid.[2][3] This form enhances its stability and ease of handling. The free base can be generated in situ or isolated, providing a primary amine nucleophile ready for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound Hydrochloride [2][3][4][5]
| Property | Value |
| CAS Number | 24152-96-3 |
| Molecular Formula | C₆H₁₃ClN₂O₂ |
| Molecular Weight | 180.63 g/mol |
| Melting Point | 245-246 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage | 2-8 °C, Hygroscopic |
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the acylation of morpholine followed by the introduction of the amino group.[6]
Core Applications in Medicinal Chemistry
The primary amine of this compound is the key functional handle that allows for its incorporation into a wide range of molecular scaffolds. The two principal reactions that underpin its utility are N-acylation and reductive amination.
N-Acylation: Forging Amide Bonds for Biological Efficacy
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments and the introduction of functionalities crucial for target engagement.[7] this compound readily undergoes N-acylation with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents.
This reactivity has been harnessed in the synthesis of diamide derivatives with potential as antiglycemic agents.[6] The morpholine moiety in these compounds can enhance aqueous solubility and metabolic stability, while the newly formed amide bond can participate in hydrogen bonding interactions within the target protein's active site.
Experimental Protocol: General Procedure for N-Acylation of this compound
This protocol describes a general method for the coupling of a carboxylic acid with this compound hydrochloride using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ removes any unreacted carboxylic acid and acidic byproducts.
-
Flash column chromatography is a standard purification technique for organic compounds of moderate polarity.
dot
Caption: Workflow for the N-acylation of this compound.
Reductive Amination: Constructing Secondary Amines for Diverse Scaffolds
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[2][8] This reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of substituents on the nitrogen atom.
This strategy is particularly valuable for the synthesis of enzyme inhibitors and receptor antagonists, where the newly formed secondary amine can serve as a key pharmacophoric element or a linker to other parts of the molecule. For instance, this reaction can be employed to build scaffolds for potential Dipeptidyl peptidase-4 (DPP-4) inhibitors or neurokinin receptor antagonists.[3][9]
Experimental Protocol: General Procedure for Reductive Amination of this compound
This protocol outlines a general procedure for the reductive amination of this compound hydrochloride with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.
-
If the amine hydrochloride salt is used, add a base such as triethylamine (1.1 eq) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness of the Protocol:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be handled more easily in the laboratory.[8]
-
The reaction is typically run at room temperature, which minimizes side reactions.
-
The workup procedure is designed to effectively remove the reagents and byproducts, leading to a clean crude product for purification.
dot
Caption: Workflow for the reductive amination of this compound.
Application in the Synthesis of Bioactive Scaffolds
While direct, detailed examples of the synthesis of marketed drugs starting from this compound are not readily found in the public domain, its utility can be extrapolated to the construction of key structural motifs present in various classes of therapeutic agents.
Potential in the Synthesis of DPP-4 Inhibitors
Many DPP-4 inhibitors feature a primary or secondary amine that interacts with the active site of the enzyme. The morpholine moiety is also a common feature in some DPP-4 inhibitors, contributing to their pharmacokinetic profile.[10] this compound provides a scaffold that combines both of these features, making it an attractive starting point for the synthesis of novel DPP-4 inhibitors. Through N-acylation or reductive amination, various side chains can be introduced to probe the different pockets of the DPP-4 active site.
Building Blocks for Neurokinin Receptor Antagonists
Neurokinin receptor antagonists often possess a core structure with a basic nitrogen atom. The morpholine ring in aprepitant, a neurokinin-1 (NK1) receptor antagonist, is a key structural element.[11] While aprepitant itself is not directly synthesized from this compound, this building block can be used to generate novel analogs and explore the structure-activity relationships (SAR) of this class of compounds. The primary amine can be functionalized to introduce the necessary pharmacophoric groups for potent NK1 receptor antagonism.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its primary amine functionality allows for straightforward incorporation into a multitude of molecular scaffolds through robust and well-established chemical transformations such as N-acylation and reductive amination. While its direct application in the synthesis of currently marketed drugs is not extensively documented, its potential for the rapid generation of libraries of novel compounds for lead discovery and optimization is significant. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to explore the full potential of this compound in the quest for new and improved therapeutics.
References
- Ouarna, S., K'tir, H., Lakrout, S., Ghorab, H., Amira, A., Aouf, Z., Berredjem, M., & Aouf, N.-E. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 835-842.
- ResearchGate. (n.d.). Representative bioactive molecules having a morpholin-2-one moiety.
- PubMed. (2000). The design and synthesis of novel NK1/NK2 dual antagonists.
- ResearchGate. (n.d.). Representative diversity-oriented synthesis of morpholines.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- National Center for Biotechnology Information. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- ResearchGate. (2020). Recent progress in reductive amination reaction.
- National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- National Center for Biotechnology Information. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- National Center for Biotechnology Information. (n.d.). Synthetic Peptides as Protein Mimics.
- R Discovery. (2024). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants.
- National Center for Biotechnology Information. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
- PubMed. (1983). New derivatization reactions in pharmaceutical analysis.
- Semantic Scholar. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.
- PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Advances in the research and application of neurokinin-1 receptor antagonists.
Sources
- 1. chemicaljournal.in [chemicaljournal.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005037828A1 - Novel inhibitors of dpp-iv, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Reliable Two-Step Laboratory Scale Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Amino-1-morpholinoethanone, a valuable building block in medicinal chemistry and drug development. The described two-step methodology involves an initial amide coupling of N-Boc-glycine with morpholine, followed by an efficient acidic deprotection to yield the target compound as a stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices, robust safety protocols, and detailed analytical characterization to ensure a reproducible and high-purity synthesis.
Introduction and Scientific Rationale
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure combines a reactive primary amine with a stable morpholine scaffold, making it a versatile synthon for introducing the glycinamide morpholide moiety. The synthetic strategy presented herein is predicated on a robust and widely adopted approach in peptide and medicinal chemistry: the use of a protecting group to selectively mask a reactive functional group while another part of the molecule is modified.
The Two-Step Synthetic Strategy:
-
Amine Protection and Amide Coupling: The synthesis commences with N-(tert-butoxycarbonyl)glycine (Boc-glycine). The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group chosen for its stability under the neutral to basic conditions required for amide bond formation.[1] This allows the carboxylic acid of glycine to be selectively activated and coupled with the secondary amine of morpholine without undesired self-polymerization or side reactions at the glycine amine. The amide coupling is a critical step, forming the core ethanone structure.
-
Deprotection: Once the amide bond is formed, the Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the primary amine.[2][3][4] The final product is isolated as a hydrochloride salt, which enhances its stability, crystallinity, and shelf-life compared to the free base.[5][6]
This strategic approach ensures high yields and purity by minimizing side reactions and simplifying purification procedures.
Visualized Synthesis and Workflow
Overall Reaction Scheme
Caption: The two-step synthesis of this compound HCl.
Experimental Workflow
Caption: A flowchart of the complete synthesis and characterization process.
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Reagent | Primary Hazards | Handling Precautions |
| Morpholine | Flammable, Corrosive, Toxic | Handle in a fume hood. Keep away from ignition sources. Avoid contact with skin and eyes.[7][8][9][10][11] |
| HBTU | Irritant | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| DIPEA | Flammable, Corrosive, Toxic | Use in a well-ventilated area. Keep away from heat and open flames. |
| DCM | Volatile, Potential Carcinogen | Minimize inhalation. Ensure fume hood has adequate airflow. |
| HCl in Dioxane | Highly Corrosive, Irritant | Handle with extreme care. Open only in a fume hood. Neutralize spills with sodium bicarbonate. |
| TFA | Highly Corrosive | Handle with extreme care. Causes severe burns. |
| Diethyl Ether | Extremely Flammable, Peroxide Former | Keep away from all ignition sources. Check for peroxides before use if the container has been opened previously. |
Detailed Experimental Protocols
Part A: Synthesis of tert-butyl (2-morpholino-2-oxoethyl)carbamate (Boc-Protected Intermediate)
Rationale for Reagent Choice: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is selected as the coupling reagent for its high efficiency, fast reaction times, and minimization of racemization.[12][13] Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to activate the coupling reagent and neutralize the acid formed during the reaction without competing with morpholine.[13]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Boc-Glycine | 175.18 | 5.00 g | 28.5 | 1.0 |
| Morpholine | 87.12 | 2.73 mL | 31.4 | 1.1 |
| HBTU | 379.25 | 11.9 g | 31.4 | 1.1 |
| DIPEA | 129.24 | 9.96 mL | 57.0 | 2.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Glycine (5.00 g, 28.5 mmol).
-
Dissolve the Boc-Glycine in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice-water bath.
-
Add HBTU (11.9 g, 31.4 mmol) to the solution and stir for 5 minutes.
-
Add diisopropylethylamine (DIPEA, 9.96 mL, 57.0 mmol) dropwise to the mixture over 5 minutes. The solution may become slightly cloudy.
-
Add morpholine (2.73 mL, 31.4 mmol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate).
-
Combine the pure fractions and evaporate the solvent to yield tert-butyl (2-morpholino-2-oxoethyl)carbamate as a white solid or viscous oil.
Part B: Synthesis of this compound Hydrochloride (Final Product)
Rationale for Deprotection: A 4M solution of HCl in dioxane is a standard and highly effective reagent for cleaving the Boc protecting group.[3] It provides the acid catalyst for the hydrolysis and simultaneously forms the hydrochloride salt of the product amine, which often precipitates from the reaction mixture, simplifying isolation.
| Reagent | Concentration | Amount | Moles (mmol) | Equivalents |
| Boc-Protected Intermediate | 244.29 g/mol | 4.00 g | 16.4 | 1.0 |
| 4M HCl in Dioxane | 4 M | 20 mL | 80.0 | ~5.0 |
| Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
Dissolve the purified tert-butyl (2-morpholino-2-oxoethyl)carbamate (4.00 g, 16.4 mmol) in a 100 mL round-bottom flask.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the 4M HCl in dioxane solution (20 mL, 80.0 mmol) with stirring. Effervescence (release of CO₂ and isobutylene) will be observed.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. A white precipitate should form.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Isolation: Add diethyl ether (100 mL) to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield this compound hydrochloride.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Analysis Technique | tert-butyl (2-morpholino-2-oxoethyl)carbamate (Intermediate) | This compound Hydrochloride (Product) |
| Appearance | White to off-white solid | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~5.2 (br s, 1H, NH), 3.89 (s, 2H, CH₂), 3.68 (t, 4H, morpholine), 3.50 (t, 4H, morpholine), 1.45 (s, 9H, Boc) | δ ~8.3 (br s, 3H, NH₃⁺), 4.05 (s, 2H, CH₂), 3.75-3.60 (m, 8H, morpholine) (in D₂O or DMSO-d₆)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~167.0 (C=O), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 66.8 (morpholine), 45.5 (morpholine), 43.0 (CH₂), 28.3 (CH₃) | δ ~166.0 (C=O), 66.2 (morpholine), 45.0 (morpholine), 42.5 (morpholine), 40.5 (CH₂) (in DMSO-d₆)[5] |
| Mass Spec (ESI+) | m/z: 245.15 [M+H]⁺, 267.13 [M+Na]⁺ | m/z: 145.09 [M+H]⁺ (free base) |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2970 (C-H), ~1710 (C=O, Boc), ~1650 (C=O, amide) | ~3200-2800 (N-H⁺ stretch), ~1660 (C=O, amide), ~1115 (C-O-C) |
| Melting Point | Not typically reported | ~131-133 °C[5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; impure or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend reaction time and re-check by TLC. Consider an alternative coupling reagent if HBTU is ineffective for a specific substrate. |
| Difficult purification of intermediate | Byproducts from the coupling reagent (e.g., DCU if using DCC). | Ensure thorough aqueous work-up. If using DCC, filter the reaction mixture before work-up to remove precipitated DCU. Optimize chromatography gradient. |
| Incomplete deprotection in Step 2 | Insufficient acid or reaction time. | Add additional equivalents of HCl/dioxane solution. Gently warm the reaction if necessary, but monitor for potential side reactions. |
| Product is oily/gummy | Residual solvent or impurities. | Ensure the product is thoroughly washed with diethyl ether during filtration. Recrystallize from a suitable solvent system (e.g., Methanol/Ether) if necessary. |
References
- North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet.
- Penta Manufacturing Company. (2025). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PrepChem.com. (n.d.). Synthesis of Boc-Gly.
- SciSpace. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Royal Society of Chemistry. (2011). Recent development of peptide coupling reagents in organic synthesis. MedChemComm, 2, 377-385.
- Nature. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Scientific Reports, 5, 15723.
- National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino).
Sources
- 1. scispace.com [scispace.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. northmetal.net [northmetal.net]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Application Note & Protocols: The Morpholine Moiety as a Versatile Building Block in Materials Science, Featuring 2-Amino-1-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, valued for its unique physicochemical properties, including polarity, solubility, and metabolic stability.[1][2] While its role in pharmaceuticals is well-established, its application in materials science is an area of growing interest. Morpholine and its derivatives are being explored as curing agents, stabilizers, and cross-linking agents in polymer production, contributing to advanced materials with enhanced thermal and mechanical properties.[3] This guide focuses on the potential of morpholine-containing compounds, using 2-Amino-1-morpholinoethanone as a representative building block, to highlight their role in the design and synthesis of functional materials, with a particular focus on high-performance biomaterials such as Morpholino oligomers.
Introduction to this compound: A Model Building Block
This compound is a bifunctional organic molecule that serves as an excellent exemplar for the integration of the morpholine moiety into larger material structures. Its chemical identity is established by CAS Numbers 56414-96-1 (free base) and 24152-96-3 (hydrochloride salt).
The structure consists of:
-
A morpholine ring : A six-membered heterocycle containing both an ether linkage and a secondary amine. This group imparts polarity and potential for hydrogen bonding.
-
An amide linkage : Connecting the morpholine ring to an ethylamine group, providing structural rigidity.
-
A primary amine (-NH₂) : A reactive functional group that serves as a prime handle for polymerization, grafting, and other covalent modifications.
While direct, large-scale material applications of this specific molecule are not yet widely documented, its structure provides a blueprint for understanding how the morpholine unit can be leveraged to create advanced materials. Its potential lies in its ability to act as a monomer, a surface modification agent, or a precursor to more complex functional units.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| Synonyms | 4-Glycylmorpholine, 2-Amino-1-(4-morpholinyl)ethanone | |
| CAS Number | 56414-96-1 (free base), 24152-96-3 (HCl salt) | [4][6] |
| Molecular Formula | C₆H₁₂N₂O₂ | [4] |
| Molecular Weight | 144.17 g/mol (free base), 180.63 g/mol (HCl salt) | [4] |
| Appearance | Colorless crystals (HCl salt) | [6] |
| Melting Point | 245-246°C (HCl salt) | [6] |
| Solubility | Slight in DMSO and Methanol (HCl salt) | [6] |
The Role of the Morpholine Moiety in Material Design
The incorporation of the morpholine functional group into a polymer or material construct can impart a range of desirable properties. The rationale behind its use stems from the inherent characteristics of the ring itself.
-
Enhanced Thermal Stability : The stable, saturated heterocyclic structure of the morpholine ring can increase the thermal degradation temperature of polymers. For example, polymers with morpholine-containing side chains have been shown to exhibit high thermal stability, making them suitable for demanding applications such as filtration reducers in water-based drilling fluids.[7]
-
Controlled Polarity and Solubility : The ether and amine functionalities within the morpholine ring allow it to act as a hydrogen bond acceptor, influencing the solubility of the resulting material in aqueous and organic media. This property is crucial for applications in coatings, membranes, and biomaterials.
-
Biocompatibility and Neutral Charge Backbone : In the field of biomaterials, the morpholine unit is the foundational component of Phosphorodiamidate Morpholino Oligomers (PMOs). These nucleic acid analogs feature a backbone of methylenemorpholine rings linked by phosphorodiamidate groups.[8] This design results in an uncharged backbone at physiological pH, which is critical for its biological function. This neutrality minimizes nonspecific interactions with proteins and cellular membranes, enhancing biocompatibility and specificity.[9][10]
Logical Workflow: From Building Block to Functional Material
The following diagram illustrates the conceptual pathway from a simple morpholine-containing molecule like this compound to a functionalized material.
Caption: Conceptual workflow from a morpholine building block to diverse material applications.
Premier Application: Morpholino Oligomers (PMOs) in Biotechnology
The most significant and well-documented materials science application deriving from the morpholine scaffold is the synthesis of Morpholino oligomers (PMOs). These are synthetic nucleic acid analogs used to control gene expression.[8]
Mechanism of Action: Unlike RNAi, which degrades target mRNA, PMOs operate via a steric-blocking mechanism. They bind to a complementary sequence of RNA with high affinity and specificity, physically preventing ribosomes or splicing factors from accessing the transcript.[8][9] This mechanism is leveraged in therapeutics, such as the FDA-approved drugs for Duchenne muscular dystrophy, which use PMOs to induce exon skipping and restore a functional dystrophin protein.[8]
Protocol: Conceptual Solid-Phase Synthesis of a Short Morpholino Oligomer
This protocol outlines the conceptual steps for synthesizing a short, custom-sequence PMO on a solid support. This process is analogous to solid-phase peptide or DNA synthesis.
Objective: To assemble a defined sequence of morpholino subunits on a solid-phase resin.
Materials:
-
Solid support resin (e.g., polystyrene beads) functionalized with a cleavable linker and the first morpholino subunit.
-
Activated morpholino subunits corresponding to the desired sequence (A, C, G, T).
-
Deblocking solution (to remove the temporary protecting group from the morpholine nitrogen).
-
Coupling reagents.
-
Capping solution (e.g., acetic anhydride) to block unreacted sites.
-
Cleavage and deprotection solution (to release the final oligomer from the resin and remove permanent protecting groups).
-
Purification system (e.g., HPLC).
Experimental Workflow:
-
Resin Preparation: Start with the solid support resin, which is pre-loaded with the first morpholino subunit of the desired sequence. The morpholine nitrogen is protected with a temporary protecting group (e.g., Trityl group).
-
Step 1: Deblocking
-
Swell the resin in an appropriate solvent.
-
Treat the resin with the deblocking solution to remove the Trityl group from the terminal morpholine nitrogen, exposing a secondary amine.
-
Wash the resin thoroughly to remove the deblocking agent and the cleaved protecting groups.
-
-
Step 2: Coupling
-
Dissolve the next activated morpholino subunit in a coupling solution.
-
Add the solution to the washed resin. The activated phosphorodiamidate moiety of the incoming subunit reacts with the deprotected secondary amine on the resin-bound subunit.
-
Allow the reaction to proceed for a specified time to ensure complete coupling.
-
Wash the resin to remove excess reagents.
-
-
Step 3: Capping (Optional but Recommended)
-
Treat the resin with a capping solution to acetylate any unreacted secondary amines from the deblocking step. This prevents the formation of deletion-sequence impurities.
-
Wash the resin.
-
-
Step 4: Iteration
-
Repeat the deblocking and coupling (and capping) steps for each subsequent monomer in the desired sequence.
-
-
Step 5: Cleavage and Final Deprotection
-
Once the full-length sequence is assembled, treat the resin with a strong acid or specific cleavage cocktail.
-
This step simultaneously cleaves the phosphorodiamidate linkage to the resin and removes any permanent protecting groups from the nucleobases.
-
-
Step 6: Purification and Analysis
-
Precipitate the crude PMO product from the cleavage solution.
-
Purify the full-length PMO using reverse-phase or ion-exchange HPLC.
-
Verify the final product's identity and purity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Caption: Solid-phase synthesis cycle for Morpholino oligomers (PMOs).
Potential and Emerging Applications in Materials Science
Beyond the established field of PMOs, the reactive primary amine of this compound makes it a candidate for creating novel polymers and functional surfaces.
Protocol: Hypothetical Surface Functionalization of Silica Nanoparticles
This protocol describes a hypothetical method to graft this compound onto the surface of silica nanoparticles (SNPs) to introduce amine and morpholine functionalities.
Objective: To create morpholine-functionalized SNPs with altered surface properties for potential use in composites or as a solid support.
Materials:
-
Silica Nanoparticles (SNPs).
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
-
This compound hydrochloride.
-
Triethylamine (TEA) or another non-nucleophilic base.
-
Anhydrous toluene and ethanol.
-
Centrifuge and sonicator.
Experimental Workflow:
-
Activation of SNPs with Epoxy Groups:
-
Disperse a known quantity of SNPs in anhydrous toluene via sonication.
-
Add GPTMS to the suspension. The silane will react with hydroxyl groups on the silica surface.
-
Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture, then collect the epoxy-functionalized SNPs by centrifugation.
-
Wash the particles repeatedly with toluene and then ethanol to remove unreacted silane. Dry under vacuum.
-
-
Grafting of this compound:
-
Disperse the dried epoxy-functionalized SNPs in anhydrous ethanol.
-
In a separate flask, dissolve this compound hydrochloride in ethanol and add a molar excess of TEA to deprotonate the salt to its free base form.
-
Add the free-base solution of this compound to the SNP suspension.
-
The primary amine will react with the surface epoxy groups via a ring-opening reaction.
-
Heat the reaction mixture at 60-70°C for 24 hours with stirring.
-
-
Purification and Characterization:
-
Collect the functionalized SNPs by centrifugation.
-
Wash thoroughly with ethanol and deionized water to remove excess reagents and byproducts.
-
Dry the final product under vacuum.
-
Characterization: Confirm successful grafting using Fourier-Transform Infrared Spectroscopy (FTIR) to identify new peaks corresponding to the morpholine and amide groups. Use Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the nanoparticle surface.
-
Safety and Handling
-
This compound Hydrochloride : Classified as an irritant. May cause eye irritation (H319).[6]
-
Precautions : Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage : The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place (2-8°C).[6]
Conclusion
While this compound is primarily cataloged as a synthetic intermediate, its structure embodies the key features that make the morpholine moiety a valuable component in advanced materials. Its most profound impact is seen in the field of biotechnology, where the morpholine ring forms the backbone of therapeutic oligonucleotides. As materials science continues to evolve, the deliberate incorporation of functional heterocycles like morpholine, using versatile building blocks such as this compound, offers a promising avenue for designing polymers, surfaces, and hydrogels with precisely tailored properties for thermal, biomedical, and industrial applications.
References
- E3S Web of Conferences. (2024).
- Lu, P., et al. (2012). Polyethylenimine-modified Pluronics (PCMs) Improve Morpholino Oligomer Delivery in Cell Culture and Dystrophic mdx Mice. Molecular Therapy, 20(11), 2136-2146.
- National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- Summerton, J. E., & Weller, D. L. (2004). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, Chapter 26, Unit 26.6.
- Ido, K., et al. (2020). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Gels, 6(1), 5.
- Geller, B. L. (2009). Basic peptide-morpholino oligomer conjugate that is very effective in killing bacteria by gene-specific and nonspecific modes. Proceedings of the National Academy of Sciences, 106(34), 14352-14357.
- ChemRxiv. (2024).
- Wikipedia. (n.d.). Morpholino nucleic acid.
- Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science.
- Raoof, S. S., et al. (2016).
- ChemicalBook. (2025). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3.
- Wikipedia. (n.d.). Morpholine.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride 98%.
- ChemShuttle. (n.d.). This compound; CAS No.: 56414-96-1.
- Encyclopedia. (2024).
- ChemicalBook. (n.d.). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis.
- Journal of the American Chemical Society. (n.d.). New Compounds.
- BLD Pharm. (n.d.). 56414-96-1|this compound.
- OnePetro. (2026). A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction.
- MySkinRecipes. (n.d.). This compound.
- BLD Pharm. (n.d.). 24152-96-3|this compound hydrochloride.
- 2a biotech. (n.d.). Products - this compound.
- MDPI. (2023).
Sources
- 1. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 7. onepetro.org [onepetro.org]
- 8. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 9. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 2-Amino-1-morpholinoethanone
A Guide for Researchers in Drug Discovery and Development
Introduction: Unveiling the Potential of a Novel Morpholine-Containing Compound
2-Amino-1-morpholinoethanone is a small molecule featuring a morpholine ring, a heterocyclic motif frequently incorporated into the structures of approved and experimental drugs.[1] The morpholine moiety is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, as well as its ability to engage in specific interactions with a wide range of biological targets.[1][2] While this compound is commercially available and utilized as a synthetic intermediate, its specific biological activities and mechanism of action are not extensively documented in peer-reviewed literature.[3][4]
This guide, therefore, serves as a comprehensive resource for researchers and drug development professionals on how to initiate the in vitro characterization of this compound. We will operate under the hypothesis that, given the prevalence of the morpholine scaffold in kinase inhibitors, this compound may exert its effects by modulating key cellular signaling pathways.[5][6] Specifically, we will focus on a logical workflow to first assess its general cytotoxicity and then to investigate its potential impact on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in diseases such as cancer.[7][8]
The protocols detailed herein are designed to be self-validating systems, providing not just the steps, but the scientific rationale behind them to empower researchers to interpret their data with confidence.
Part 1: Initial Assessment of Bioactivity - Cell Viability and Cytotoxicity
The first critical step in characterizing any novel compound is to determine its effect on cell viability. This allows for the determination of a relevant concentration range for subsequent, more specific assays and provides initial insights into the compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10]
Scientific Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active, living cells.[11] The resulting formazan crystals are insoluble and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[12]
A decrease in the absorbance signal in treated cells compared to untreated controls can indicate either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).[13]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (or its hydrochloride salt)
-
Chosen cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[14][15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells (medium only).[10]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Data Acquisition:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined, which represents the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| Cell Line | The specific cell line used in the assay. |
| Seeding Density | The number of cells seeded per well. |
| Compound | This compound |
| Concentration Range | The range of concentrations tested (e.g., 0.1 - 100 µM). |
| Incubation Time | The duration of compound exposure (e.g., 24, 48, 72 hours). |
| IC50 Value | The concentration at which 50% of cell viability is inhibited. |
Part 2: Mechanistic Insights - Investigating the PI3K/Akt Signaling Pathway
Based on the prevalence of the morpholine scaffold in PI3K inhibitors, a logical next step is to investigate whether this compound affects the PI3K/Akt signaling pathway.[5] Western blotting is the gold-standard technique for this purpose, as it allows for the detection and quantification of specific proteins and their phosphorylation status, which is a key indicator of pathway activation.[16][17]
Scientific Principle of Western Blotting for Pathway Analysis
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Upon activation by upstream signals, PI3K phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates numerous downstream targets. By using antibodies that specifically recognize the phosphorylated forms of key proteins in this pathway (e.g., p-Akt), we can assess the pathway's activation state.
If this compound inhibits PI3K, we would expect to see a dose-dependent decrease in the levels of p-Akt in treated cells compared to untreated controls.[8] Total protein levels (e.g., total Akt) should be measured as a loading control to ensure that any observed changes in phosphorylation are not due to variations in the amount of protein loaded onto the gel.[18]
Signaling Pathway: PI3K/Akt
Caption: The PI3K/Akt signaling pathway and the hypothesized point of inhibition.
Detailed Protocol: Western Blotting
Materials:
-
Cells treated with this compound at various concentrations (based on MTT assay results)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
Laemmli sample buffer[16]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[19]
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) detection reagent[16]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating cells with the compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.[19]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.[16]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[19][20]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL detection reagent.[16]
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control like β-actin to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The levels of p-Akt should be normalized to the levels of total Akt.
-
Data Interpretation:
A dose-dependent decrease in the ratio of p-Akt to total Akt in cells treated with this compound would suggest that the compound inhibits the PI3K/Akt pathway.
| Target Protein | Expected Observation with PI3K Inhibition | Rationale |
| p-Akt | Decreased signal | Inhibition of PI3K prevents the phosphorylation and activation of Akt. |
| Total Akt | No significant change | The total amount of Akt protein should remain relatively constant. |
| β-actin | No significant change | Used as a loading control to ensure equal protein amounts were loaded in each lane. |
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. By following these protocols, researchers can obtain crucial data on the compound's cytotoxic effects and its potential mechanism of action. Positive results from these assays, particularly a dose-dependent decrease in p-Akt levels, would provide strong evidence to warrant further investigation into this compound as a potential PI3K inhibitor.
Subsequent studies could include direct enzyme inhibition assays using purified PI3K isoforms to confirm the compound's direct target and to determine its selectivity. Further cell-based assays could explore its effects on downstream cellular processes such as apoptosis and cell cycle progression. This systematic approach will be instrumental in elucidating the therapeutic potential of this and other novel small molecules.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Sridevi, C. H., et al. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4405.
- Singh, R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(9), 975-979.
- Cuzzucoli Crucitti, G., et al. (2017). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 22(10), 1727.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Akinnibosun, F. I., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2947.
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Fedorov, M. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- YouTube. (2023, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
- Fedorov, M. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
large-scale production of 2-Amino-1-morpholinoethanone
An Application Guide for the Large-Scale Production of 2-Amino-1-morpholinoethanone
Abstract
This application note provides a comprehensive technical guide for the large-scale synthesis of this compound, a valuable building block in pharmaceutical development. The document outlines a robust and scalable two-step synthetic route, starting from readily available commercial materials. Detailed protocols, process optimization considerations, safety procedures, and analytical validation methods are presented to guide researchers and chemical engineers in achieving efficient and reproducible production. The causality behind critical process parameters is explained to ensure both scientific integrity and practical applicability.
Introduction and Strategic Overview
This compound, often utilized as its hydrochloride salt, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure combines a reactive primary amine with a morpholine amide, making it a versatile scaffold for building molecular complexity. The increasing demand for novel therapeutics has necessitated the development of efficient and scalable methods for producing such key intermediates.
This guide focuses on a well-established and industrially viable synthetic strategy: the acylation of morpholine with chloroacetyl chloride, followed by nucleophilic substitution with ammonia. This pathway is selected for its high yields, use of cost-effective starting materials, and straightforward purification procedures, making it superior to more complex catalytic or protecting-group-intensive strategies for bulk production.
Rationale for Selected Synthetic Pathway
The chosen two-step synthesis offers a balance of efficiency, scalability, and economic viability.
-
Expertise & Experience: Direct catalytic amidation between morpholine and glycine, while academically interesting, often requires expensive catalysts, harsh conditions, or suffers from chemoselectivity issues at scale.[1][2] The acylation-amination route is a classic, pressure-tested method that provides greater control over the reaction at each stage.
-
Trustworthiness: The process is broken down into two distinct, high-yielding steps. The intermediate, 4-(Chloroacetyl)morpholine, is a stable, crystalline solid that can be easily purified before proceeding to the final step, ensuring high purity in the final product. This modularity acts as a self-validating system, as the purity of the intermediate directly impacts the final outcome.
-
Authoritative Grounding: The chemistry involved is fundamental and well-documented in organic synthesis literature. The handling and safety protocols for the reagents are grounded in established industrial safety standards.[3][4][5]
Overall Synthesis Workflow
The production is logically divided into the synthesis of a key intermediate followed by its conversion to the final product.
Caption: Logical relationship between hazardous reagents and required safety controls.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage. [4][6][7]Handle in a well-ventilated area and ground all equipment to prevent static discharge. [3]* Chloroacetyl Chloride: Extremely corrosive and a potent lachrymator. [5]Causes severe skin and eye burns and respiratory irritation. Reacts violently with water and alcohols. Must be handled in a fume hood with extreme care, using appropriate PPE. [5]* Aqueous Ammonia: Corrosive. Causes burns and is toxic to aquatic life. The vapors are irritating to the respiratory system. Ensure adequate ventilation.
References
- US Patent US4647663A: "Synthesis of morpholine" - Provides background on the industrial synthesis of the morpholine starting material.
- Penta Chemicals, Morpholine Safety Data Sheet: Provides comprehensive safety, handling, and emergency inform
- Carl ROTH, Morpholine Safety Data Sheet: Details personal protective equipment and emergency measures for morpholine exposure. [4]URL: [Link]
- Chemos GmbH & Co.
- Anpel, Morpholine Safety Data Sheet: Describes fire-fighting procedures and accidental release measures for morpholine. URL: [Link]
- Pochon, J. F., et al. (2022). "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega.
- WIPO Patent WO/2011/042916: "A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine" - Illustrates industrial processes involving morpholine synthesis. URL: [Link]
- Catalytic Amidation Methods: A resource from the Institute for Chemical Research of Catalonia, summarizing modern amid
- US Patent US20120202995A1: "Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine" - Provides examples of reaction conditions for amination reactions.
- N. D. Grigoryeva, et al. (2018). "Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts." Chemistry – A European Journal. Discusses direct amidation methods and their challenges. URL: [Link]
- US Patent 0716084: "Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine" - Details related syntheses involving morpholine derivatives.
- EP Patent EP0036331B1: "Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia" - Background on industrial morpholine chemistry.
- Kunishima, M., et al. (2014). "Catalytic amidation via novel catalysts containing tert-amine moiety." ResearchGate Publication.
- A. V. Karchava, et al. (2013). "Morpholines. Synthesis and Biological Activity." ResearchGate Publication.
- M. G. Dekamin, et al. (2021). "Catalytic and non-catalytic amidation of carboxylic acid substrates." ResearchGate Publication.
Sources
Troubleshooting & Optimization
improving yield of 2-Amino-1-morpholinoethanone synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Amino-1-morpholinoethanone
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and adaptable method involves a two-step sequence:
-
Amide Coupling: Reaction of an N-protected glycine, typically with tert-butyloxycarbonyl (Boc), with morpholine using a suitable coupling agent. This forms the intermediate, tert-butyl (2-morpholino-2-oxoethyl)carbamate.
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, often isolated as a stable hydrochloride salt.[1][]
This route is favored due to the high yields, mild reaction conditions, and the wide availability of starting materials. The use of a protecting group is critical to prevent the amine of glycine from undergoing undesired side reactions, such as self-polymerization.
Q2: Why is the choice of coupling reagent so critical for the first step?
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group. Coupling reagents facilitate this activation. The choice of reagent directly impacts reaction time, yield, cost, and the formation of byproducts. Different reagents have different mechanisms and efficiencies, especially when dealing with sterically hindered or electronically challenging substrates.[3][4]
Q3: My final product is an oil, but literature often reports a solid. What am I missing?
This compound as a free base can be an oil or a low-melting solid. For improved handling, stability, and ease of purification, it is commonly converted to its hydrochloride salt, which is typically a crystalline solid.[5] This is achieved by treating the final product in a suitable solvent (like diethyl ether or ethyl acetate) with a solution of HCl (e.g., HCl in dioxane or diethyl ether).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in the Amide Coupling Step (Boc-Glycine + Morpholine)
Potential Cause A: Incomplete Carboxylic Acid Activation
-
Explanation: The coupling reagent may be old, hydrated, or used in insufficient stoichiometric amounts. For the reaction to proceed, the carboxylic acid must be converted to a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for onium salts).[6][7]
-
Solution:
-
Use fresh, high-purity coupling reagents. Store moisture-sensitive reagents like HATU or HBTU under an inert atmosphere.
-
Ensure you are using the correct stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling reagent are recommended.
-
Consider adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, especially when using carbodiimides like EDC or DCC. These additives form active esters that are more reactive and can suppress side reactions.[6]
-
Potential Cause B: Deactivation of the Amine (Morpholine)
-
Explanation: Morpholine is a base. In the reaction mixture, it can be protonated by the carboxylic acid (Boc-Glycine-OH) or any acidic byproducts, rendering it non-nucleophilic.[6]
-
Solution:
-
Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. Use 2-3 equivalents to neutralize any acids present and ensure the morpholine remains as a free base.
-
Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent for 10-15 minutes before adding the amine and base can often improve yields.
-
Potential Cause C: Hydrolysis of Activated Intermediate
-
Explanation: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[6]
-
Solution:
-
Use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly dried.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
| Coupling Reagent | Class | Pros | Cons | Typical Conditions |
| EDC (or EDC·HCl) | Carbodiimide | Water-soluble byproducts (easy removal); mild. | Can cause racemization (less of a concern for glycine). | 1.2 eq. EDC, 1.1 eq. HOBt, 2-3 eq. DIPEA in DCM or DMF, 0°C to RT. |
| DCC | Carbodiimide | Inexpensive, effective. | Byproduct (DCU) is insoluble and requires filtration; potent allergen. | 1.1 eq. DCC, 1.1 eq. HOBt in DCM, 0°C to RT.[7] |
| HATU | Uronium Salt | Very fast, high yielding, low racemization.[8] | Expensive; can form guanidinium byproduct if amine is added first. | 1.1 eq. HATU, 2-3 eq. DIPEA in DMF or DCM, RT. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings; stable. | Byproduct can complicate purification. | 1.2 eq. PyBOP, 2-3 eq. DIPEA in DMF, RT. |
Table 1: Comparison of Common Amide Coupling Reagents.
Problem 2: Incomplete Removal of the Boc Protecting Group
Potential Cause A: Insufficient Acid Strength or Concentration
-
Explanation: The Boc group is cleaved by acidolysis. The reaction requires a strong acid to protonate the carbamate and initiate the cleavage, which proceeds via the formation of a stable tert-butyl cation.[1] If the acid is too weak or dilute, the reaction will be slow or stall.
-
Solution:
-
Use a strong acid. The most common reagents are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a saturated solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[9]
-
A typical condition is 20-50% TFA in DCM, stirred at room temperature for 1-3 hours. For HCl, a 4M solution in dioxane is standard.
-
Monitor the reaction by TLC or LC-MS to ensure full conversion before workup.
-
Potential Cause B: Scavenging of Acid
-
Explanation: If any basic impurities are carried over from the previous step, they will consume the acid, preventing it from reacting with the Boc group.
-
Solution:
-
Ensure the Boc-protected intermediate is properly purified before the deprotection step. A simple aqueous wash of the organic layer after the coupling reaction can remove excess base like DIPEA.
-
Use a larger excess of the deprotecting acid if you suspect basic impurities.
-
Problem 3: Formation of Side Products During Boc Deprotection
Potential Cause: Alkylation by t-Butyl Cation
-
Explanation: The deprotection mechanism generates a tert-butyl cation (t-Bu+). This electrophile can potentially alkylate nucleophilic sites on your molecule or in the solvent, though this is less common for this specific substrate.[10]
-
Solution:
-
Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole (1-5% v/v). These molecules will trap the t-Bu+ cation, preventing side reactions.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to control the reactivity of the cation.
-
Experimental Protocols & Workflows
Protocol 1: Amide Coupling using EDC/HOBt
-
Dissolve Boc-Glycine-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 15-20 minutes.
-
In a separate flask, dissolve morpholine (1.2 eq) in anhydrous DCM.
-
Add the morpholine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.[6] Extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Protocol 2: Boc Deprotection with HCl
-
Dissolve the crude tert-butyl (2-morpholino-2-oxoethyl)carbamate from the previous step in a minimal amount of ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise. A precipitate (the hydrochloride salt of the product) should begin to form.
-
Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS indicates the complete disappearance of the starting material.
-
Isolate the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound hydrochloride.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the amide coupling step.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Podevijn, N., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(4), 3045-3056.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Lindsley, C. W., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 575-580.
- Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation?.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Reddit. (2022). r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Synthesis of 2-Amino-1-morpholinoethanone
Welcome to the technical support guide for the synthesis of 2-Amino-1-morpholinoethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer detailed troubleshooting for each stage of the process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in two primary stages: the amide coupling of an N-protected glycine with morpholine, followed by the removal of the protecting group. The most common route utilizes tert-butyloxycarbonyl (Boc) as the protecting group.
A [label="Boc-Glycine + Morpholine"]; B [label="Amide Coupling\n(e.g., EDC, HOBt, DCM)"]; C [label="Intermediate:\nBoc-2-amino-1-morpholinoethanone"]; D [label="Deprotection\n(e.g., TFA/DCM or HCl)"]; E [label="Final Product:\nthis compound"]; F [label="Purification / Isolation\n(e.g., Crystallization as HCl salt)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: General workflow for the synthesis of this compound.Part 1: The Amide Coupling Reaction - FAQs and Troubleshooting
The formation of the amide bond between Boc-Glycine and morpholine is the cornerstone of this synthesis. While seemingly straightforward, several factors can lead to low yields and impurities.
Question 1: My amide coupling reaction using EDC is giving a low yield of the desired Boc-protected intermediate. What are the likely causes?
Answer: A low yield in carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a frequent issue. The primary causes can be broken down into three categories:
-
Side Reaction - N-Acylurea Formation: The O-acylisourea intermediate can rearrange via an intramolecular O→N acyl migration to form a stable N-acylurea byproduct. This byproduct consumes your starting material and coupling agent, directly reducing the yield.[2][3]
-
Hydrolysis: The presence of water can hydrolyze the O-acylisourea intermediate or EDC itself, quenching the reaction. It is critical to use anhydrous solvents and reagents.
Troubleshooting Steps:
-
Introduce an Additive: The most effective solution is to add 1-Hydroxybenzotriazole (HOBt). HOBt acts as a "trapping agent" by reacting with the O-acylisourea to form a more stable Boc-Gly-OBt active ester.[4][5] This active ester is less prone to rearrangement and reacts cleanly with morpholine to form the desired amide.
-
Check Stoichiometry: Ensure you are using a slight excess of the coupling agents. A common ratio is Boc-Glycine (1.0 eq.), Morpholine (1.0-1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).
-
Solvent and Temperature: Use an anhydrous, non-protic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.[6]
}
Caption: Role of HOBt in preventing N-acylurea side product formation.Question 2: I am considering other coupling agents. What are the pros and cons?
Answer: While EDC/HOBt is a workhorse, other reagents are available, each with specific advantages and disadvantages.
| Coupling Agent | Pros | Cons |
| EDC/HOBt | Water-soluble urea byproduct (easy removal via aqueous workup).[4] Inexpensive and readily available. | Can cause racemization (not an issue for glycine). N-acylurea formation if HOBt is omitted.[2] |
| DCC/HOBt | Highly effective and inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal.[5] Not ideal for solid-phase synthesis. |
| HATU/DIPEA | Very fast and highly efficient, even for difficult couplings.[7] Low rates of racemization. | More expensive. The reaction requires a non-nucleophilic base like DIPEA. Can react with free amine if used in excess. |
| BOP Reagent | Excellent for preventing dehydration of Asn/Gln side chains. Minimal racemization. | Forms carcinogenic HMPA as a byproduct, making it a less desirable choice for safety reasons.[4][5] |
Part 2: The Deprotection Step - FAQs and Troubleshooting
Removing the Boc group to liberate the free amine is the final chemical transformation. This step is sensitive and can lead to incomplete reactions or the formation of new impurities.
Question 3: After treating my Boc-protected intermediate with acid, my TLC/LC-MS analysis shows a significant amount of starting material remaining. Why is the deprotection incomplete?
Answer: Incomplete Boc deprotection is common and usually points to issues with the acid reagent or reaction conditions.
-
Insufficient Acid Strength or Amount: The Boc group is cleaved by acidolysis. Trifluoroacetic acid (TFA) is typically used in a 25-50% solution in DCM.[6] If the concentration is too low or the equivalents of acid are insufficient, the reaction will not go to completion.
-
Reagent Degradation: TFA is hygroscopic. Water contamination will reduce its effective acidity, leading to a sluggish or incomplete reaction.[6] Always use fresh, high-quality TFA.
-
Reaction Time/Temperature: While often fast (1-2 hours at room temperature), some substrates may require longer reaction times. However, prolonged exposure to strong acid can promote side reactions.
Troubleshooting Steps:
-
Verify Reagents: Use a fresh bottle of TFA. Ensure your DCM is anhydrous.
-
Optimize Conditions: A standard protocol is 1:1 TFA:DCM for 1-2 hours at room temperature.[2] Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Alternative Acid: For substrates sensitive to TFA, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) can be an effective alternative.[8]
Question 4: My final product is contaminated with an unexpected higher molecular weight species. What could this be?
Answer: This is a classic sign of side reactions caused by the tert-butyl cation (t-Bu⁺), which is generated during the acid-catalyzed removal of the Boc group.[9] This highly reactive carbocation can alkylate any nucleophilic sites on your molecule. Although this compound itself lacks highly nucleophilic side chains like Tryptophan or Methionine, self-alkylation or reaction with trace impurities can occur.
Solution: Use a Scavenger
A scavenger is a compound added to the deprotection cocktail to "trap" the t-Bu⁺ cations before they can cause side reactions.
-
Common Scavengers: Triisopropylsilane (TIS) or water are often included at low percentages (2-5%) in the TFA/DCM mixture. TIS is particularly effective at reducing the carbocation via hydride transfer.
Part 3: Purification and Characterization
The final product is a highly polar, basic small molecule, which presents unique purification challenges.
Question 5: My final product streaks badly on standard silica gel TLC plates and is difficult to purify by column chromatography. What should I do?
Answer: The free amine group in your product is basic and interacts very strongly with the acidic silanol groups on standard silica gel. This leads to poor peak shape (tailing/streaking) and often irreversible adsorption to the column.
Purification Strategies:
-
Convert to the Salt: The most common and effective strategy is to convert the free base to its hydrochloride (HCl) salt. The salt is typically a crystalline solid, much less basic, and often easily purified by recrystallization. You can achieve this by dissolving the crude product in a solvent like ether or methanol and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol.
-
Amine-Functionalized Silica: If chromatography is necessary, consider using an amine-deactivated stationary phase (NH2-silica). This phase minimizes the strong acid-base interactions, allowing for better elution and separation.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography with a mobile phase containing a buffer (like ammonium acetate or formic acid) can be very effective.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-morpholino-2-oxoethyl)carbamate (Boc-Intermediate)
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-Glycine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of Boc-Glycine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add morpholine (1.1 eq.) to the stirred solution.
-
Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (Typical eluent: 50-70% Ethyl Acetate in Hexanes).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Deprotection and Isolation as Hydrochloride Salt
-
Dissolve the crude Boc-protected intermediate from the previous step in Dichloromethane (DCM) (approx. 5 mL per mmol).
-
Add an equal volume of Trifluoroacetic acid (TFA) (1:1 DCM:TFA).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2x) to ensure all TFA is removed.
-
Dissolve the resulting oil in a minimal amount of isopropanol or methanol.
-
Cool the solution in an ice bath and slowly add a 4M solution of HCl in 1,4-dioxane or isopropanol until the solution is acidic and a precipitate forms.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[10]
Expected Characterization Data (Hydrochloride Salt):
-
¹H NMR (D₂O): δ 3.98 (s, 2H, -CH₂-NH₃⁺), 3.78 – 3.67 (m, 4H, morpholine -CH₂-O-), 3.58 (t, 2H, morpholine -CH₂-N-), 3.46 (t, 2H, morpholine -CH₂-N-).[10]
-
¹³C NMR (DMSO-d₆): δ 165.7 (C=O), 66.0, 65.8 (morpholine -CH₂-O-), 44.7, 42.2 (morpholine -CH₂-N-), 39.9 (-CH₂-NH₃⁺).[10]
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
- PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
- Morpholines. Synthesis and Biological Activity. (2014).
- ChemicalBook. (n.d.). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- American Pharmaceutical Review. (2014).
- Sigma-Aldrich. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3.
- ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.
- ChemicalBook. (n.d.). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Google Patents. (n.d.). CN1403449A - Prepn of acetyl morphine.
- TSI Journals. (2015).
- ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of 2-Amino-1-morpholinoethanone Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Amino-1-morpholinoethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this two-step synthesis. As a key building block in medicinal chemistry, optimizing the reaction parameters for its synthesis is critical for achieving high yield, purity, and scalability. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your process.
The synthesis primarily involves two key stages: the amide coupling of an N-protected glycine with morpholine, followed by the deprotection of the amine. This guide is structured to address specific issues you might face at each stage, followed by broader FAQs and detailed, validated protocols.
General Synthesis Workflow
The most common and reliable route to this compound involves the coupling of N-Boc-glycine with morpholine, followed by acidic deprotection of the tert-butyloxycarbonyl (Boc) group.
Technical Support Center: Troubleshooting the Purification of 2-Amino-1-morpholinoethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Amino-1-morpholinoethanone and its salts. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve purification challenges with a robust, scientifically-grounded approach.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry.[1] Like many small amine-containing molecules, its purification can be deceptively complex. Common issues range from persistent colored impurities and poor crystallization behavior to contamination with starting materials or side products. This guide is structured as a series of common questions encountered in the field, providing not just solutions, but the underlying principles to adapt to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated this compound is off-white or yellowish, not the expected white crystalline solid. What's causing this discoloration and how can I fix it?
This is a very common issue, often stemming from trace impurities that are highly chromophoric.
Root Causes & Explanation:
-
Oxidation: The primary amine group can be susceptible to air oxidation, especially under basic conditions or upon prolonged exposure to light and heat, forming colored degradation products.[2]
-
Starting Material Impurities: If the synthesis involved colored reagents or produced colored byproducts, these can carry through the workup. For instance, syntheses starting from amino acids or involving complex reagents can introduce persistent impurities.[3][4]
-
Thermal Degradation: While morpholine itself is relatively stable, prolonged heating during solvent removal or distillation can lead to degradation.[5]
Troubleshooting & Solutions:
-
Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (see Q2 for solvent selection).
-
Add a small amount (typically 1-2% by weight) of activated charcoal. Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Stir or gently reflux the mixture for 5-15 minutes. The charcoal will adsorb the large, flat, chromophoric molecules.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Purify as the Hydrochloride Salt: Converting the free base to its hydrochloride salt often facilitates purification. The salt is typically a more stable, highly crystalline solid that is less prone to air oxidation.[6][7] Most commercial suppliers provide this compound as the hydrochloride salt for this reason.[8][9][10] If your synthesis yields the free base, dissolving it in a suitable solvent like isopropanol or ether and bubbling dry HCl gas through it (or adding a solution of HCl in isopropanol) can precipitate the clean hydrochloride salt.
Q2: I'm trying to recrystallize this compound hydrochloride, but it keeps "oiling out" instead of forming crystals. What am I doing wrong?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solubility of the compound at a high temperature exceeds the capacity of the solvent to keep it dissolved as it cools, leading to supersaturation and phase separation into a liquid.
Root Causes & Explanation:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If the compound is too soluble, recovery will be low. If it is not soluble enough when hot, you may be tempted to add too little solvent, causing it to oil out upon cooling.
-
Cooling Too Rapidly: Crash-cooling the solution from boiling to ice temperature prevents the molecules from having sufficient time to orient themselves into an ordered crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or by depressing the melting point of the mixture, favoring a liquid state.[11]
Troubleshooting & Solutions:
-
Systematic Solvent Selection: The key is to find a single solvent or a binary solvent system that meets the "soluble hot, insoluble cold" criteria.
-
Single Solvents: Based on literature for similar morpholine derivatives and amines, alcohols like ethanol or isopropanol are good starting points.[12][13]
-
Binary Solvent Systems: This is often the most powerful technique. You dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent or gentle heating will clarify it again, after which slow cooling can commence.
-
-
Slower Cooling & Seeding:
-
Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. This maximizes the time for crystal nucleation and growth.
-
If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution as it cools to provide a template for crystallization.
-
Gently scratching the inside of the flask with a glass rod at the solvent line can also create microscopic imperfections that initiate nucleation.
-
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Type | Rationale & Comments | Common Pitfalls |
| Ethanol/Water | Binary | A classic choice for polar molecules.[12] Dissolve in hot ethanol, add hot water dropwise until cloudy. Good for hydrochloride salts. | Adding too much water can cause rapid precipitation rather than crystallization. |
| Isopropanol/Diethyl Ether | Binary | Often effective for hydrochloride salts of amines.[14] Dissolve in minimal hot isopropanol, add ether as the anti-solvent. | Diethyl ether is extremely flammable. Use with caution in a well-ventilated hood. |
| Methanol | Single | The hydrochloride salt has slight solubility in methanol.[8] May work for highly concentrated solutions but can lead to lower yields. | High solubility may result in poor recovery unless cooled significantly. |
| Acetonitrile | Single | A polar aprotic solvent that can be effective for moderately polar compounds. | Ensure your compound is not overly soluble at room temperature. |
Q3: My NMR analysis shows contamination with unreacted starting materials. What is the best purification strategy?
The optimal strategy depends entirely on the physical and chemical properties of the starting materials versus your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing starting material impurities.
Detailed Strategies:
-
Acid/Base Extraction (for basic/acidic impurities): If you have the free base of your product and are trying to remove a non-basic starting material, you can dissolve the mixture in an organic solvent (like ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving the neutral impurity behind. You can then basify the aqueous layer and extract your pure product back into an organic solvent. This is a highly effective, scalable technique.
-
Recrystallization (for impurities with different solubility): This is often the simplest method if the impurity has a significantly different solubility profile from your product in a given solvent system. If the impurity is much more soluble, it will remain in the mother liquor. If it's much less soluble, it can be removed by hot filtration before you cool the solution to crystallize your product.
-
Column Chromatography (for impurities with different polarity): While effective, chromatography of basic amines on standard silica gel can be problematic, leading to peak tailing and sometimes irreversible adsorption.[2]
-
Mitigation Strategy: Add a small amount of a volatile base, like triethylamine (~1%), to the eluent system. This deactivates the acidic silanol groups on the silica surface, leading to much better peak shape.
-
Alternative: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based resin, which are more compatible with basic compounds.
-
Experimental Protocol: High-Purity Recrystallization of this compound Hydrochloride
This protocol outlines a robust method for purifying the hydrochloride salt using a binary solvent system.
Objective: To obtain high-purity, crystalline this compound HCl from a crude, potentially colored solid.
Materials:
-
Crude this compound HCl
-
Ethanol (Reagent grade)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks, hot plate/stirrer, filter funnel, filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid. For every 1 gram of crude product, add 5-10 mL of ethanol. Heat the mixture with stirring on a hot plate until it dissolves completely. If it does not dissolve, add more ethanol in small portions until a clear solution is achieved at boiling.
-
Decolorization (if necessary): Remove the flask from the heat and allow it to cool slightly. Add a small scoop (spatula tip) of activated carbon. Return the flask to the hot plate and gently reflux for 10 minutes.
-
Hot Filtration: Set up a second flask for receiving the filtrate, containing a small amount of boiling ethanol to keep it warm. Place a stemless funnel with fluted filter paper on top. Quickly pour the hot, charcoal-containing solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot ethanol to ensure complete transfer. The resulting filtrate should be colorless.
-
Induce Crystallization: Heat the clear filtrate to boiling. Add deionized water dropwise from a pipette while the solution is swirling and hot. Continue adding water until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. You should observe the formation of well-defined crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.
-
Validation: Confirm purity via melting point analysis (literature: 245-246°C[8][10]) and NMR spectroscopy.
References
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- Nassar, H. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Al-Soud, Y. A., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
- ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives.
- Reddit. (2021). Go-to recrystallization solvent mixtures. r/Chempros.
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- ResearchGate. (2014). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.
- PMC - NIH. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- MDPI. (2021). Investigation of Impurities in Peptide Pools.
- PMC - NIH. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- PMC - NIH. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
- GEA. (n.d.). Crystallization of Amino Acids.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- JennyChem. (n.d.). This compound CAS#56414-96-1.
Sources
- 1. jennysynth.com [jennysynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 8. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 9. Buy Online CAS Number 24152-96-3 - TRC - 2-Amino-1-(4-morpholinyl)-ethanone Hydrochloride | LGC Standards [lgcstandards.com]
- 10. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 11. gea.com [gea.com]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
how to avoid byproducts in 2-Amino-1-morpholinoethanone reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Amino-1-morpholinoethanone. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during reactions involving this versatile building block, with a primary focus on minimizing and eliminating unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound, often supplied as a hydrochloride salt, is primarily used as a versatile amine building block in organic synthesis.[1][2] Its most frequent application is in amide bond formation , where it is coupled with carboxylic acids to generate a wide range of morpholine amide derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine moiety in bioactive molecules.[3][4]
Q2: I'm performing an amide coupling reaction with a carboxylic acid and this compound using EDC as a coupling agent. What are the primary byproducts I should be aware of?
A2: When using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the most common and problematic byproduct is the corresponding N-acylurea .[5][6][7] This byproduct forms when the highly reactive O-acylisourea intermediate, generated from the reaction of your carboxylic acid and EDC, undergoes an intramolecular O-to-N acyl migration instead of reacting with the intended amine (this compound).[6][8][9] This rearrangement is irreversible and consumes both your starting carboxylic acid and the coupling reagent, leading to reduced yields and purification challenges.
Q3: Are there general strategies to prevent N-acylurea formation?
A3: Yes, several strategies can effectively suppress N-acylurea formation. The key is to promote the rapid reaction of the O-acylisourea intermediate with the amine. This can be achieved by:
-
Use of Additives: Incorporating additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended.[10] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.
-
Control of Stoichiometry: Using a slight excess of the amine component can help to outcompete the intramolecular rearrangement. However, excessive amounts can complicate purification.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the N-acylurea rearrangement, which often has a higher activation energy than the desired amidation reaction.[8]
-
Order of Addition: Pre-activating the carboxylic acid with EDC and the additive (like HOBt) for a short period before adding the amine can sometimes be beneficial.[11]
Q4: Can the choice of solvent impact byproduct formation?
A4: Absolutely. The choice of solvent is critical. Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are commonly used as they are effective at dissolving the reactants. However, it's important to use anhydrous (dry) solvents, as the presence of water can lead to hydrolysis of the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and reducing the overall efficiency of the reaction.[5][8]
Troubleshooting Guide: Amide Coupling Reactions
This section provides a systematic approach to diagnosing and resolving specific issues encountered during amide coupling reactions involving this compound.
Issue 1: Low Yield of the Desired Amide Product
Symptom: After workup and purification, the isolated yield of the target morpholine amide is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product
Symptom: HPLC or TLC analysis shows a significant byproduct that is difficult to separate from the desired product by standard column chromatography.
Diagnostic Steps:
-
Characterize the Impurity: Obtain a mass spectrum (LC-MS) of the crude reaction mixture. If you used EDC, the N-acylurea byproduct will have a mass corresponding to your carboxylic acid plus dehydrated EDC.
-
Evaluate Reaction Conditions:
-
Temperature: High reaction temperatures can accelerate the formation of side products.[8][12] Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
Coupling Reagent Choice: Carbodiimides are prone to N-acylurea formation.[7] For challenging couplings, switching to a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU) can be beneficial as they do not form N-acylurea byproducts. However, be aware that uronium reagents can sometimes lead to guanidinylation of the amine as a side reaction if used in large excess.[13]
-
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Primary Byproduct Type | Advantages | Disadvantages |
| EDC/DCC | N-Acylurea | Cost-effective, readily available | Prone to N-acylurea formation, DCC-urea can be difficult to remove |
| HATU/HBTU | Guanidinylation of amine | High reactivity, efficient | Can cause side reactions with amine if used in excess, more expensive |
| PyBOP | Phosphoramide | High reactivity, clean reactions | More expensive, byproduct removal can sometimes be tricky |
Issue 3: Reaction Fails to Go to Completion
Symptom: Significant amounts of starting carboxylic acid and/or amine remain even after prolonged reaction times.
Potential Causes and Solutions:
-
Insufficient Activation: The coupling reagent may have degraded. Use a fresh bottle of the coupling reagent. For some reactions, a higher excess of the coupling agent may be required.[14]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate will be slower.[10] In such cases, switching to a more powerful coupling reagent like HATU can improve conversion.
-
Incorrect Base: If using the hydrochloride salt of this compound, a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is required to liberate the free amine. Ensure at least one equivalent of base is used. For some protocols, using a slight excess of base can be beneficial.
-
pH of the Reaction: The pH of the reaction medium can influence the reactivity of both the carboxylic acid and the amine. Maintaining a slightly basic pH is generally optimal for amide bond formation.
Experimental Protocols
General Protocol for Amide Coupling with Minimal Byproducts
This protocol utilizes EDC in combination with HOBt to minimize N-acylurea formation.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-30 minutes. This pre-activation step forms the HOBt-ester.
-
Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials.
-
Workup and Purification: Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts, followed by purification, typically via silica gel column chromatography.
Caption: Optimized amide coupling workflow.
References
- Al-Warhi, T., Hoke, S., & Sarabu, R. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- De Jong, J. J. D., et al. (2016). Formation of an N-acylurea from the O-acylisourea formed upon reaction...
- Ramazani, A., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. [Link]
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]
- IsleChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. IsleChem. [Link]
- Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. [Link]
- te Brinke, E., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. [Link]
- te Brinke, E., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry. [Link]
- Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
- Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
- Smith, A. B., et al. (2023).
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. PubChem. [Link]
- ChemBK. (2024). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK. [Link]
- Kiss, L., et al. (2023).
- Reddy, P. V. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Todd, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
- Sari, Y., et al. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide.
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. jpt.com [jpt.com]
Technical Support Center: Stability of 2-Amino-1-morpholinoethanone
Welcome to the technical support center for 2-Amino-1-morpholinoethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Section 1: Understanding the Stability Profile of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, containing a primary amine, an amide, and a morpholine ring, offers versatile reactivity. However, these same functional groups can be susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for designing robust experiments and interpreting results accurately.
Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the amide bond and oxidation of the morpholine ring or the primary amine . These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: I'm seeing variable results in my biological assays using this compound. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound during your experiment can lead to a decrease in the effective concentration of the active compound, resulting in lower-than-expected or variable activity. It is crucial to assess the stability of the compound under your specific assay conditions.
Q2: What are the most likely degradation products of this compound?
A2: The two most probable degradation pathways are:
-
Amide Hydrolysis: Cleavage of the amide bond, particularly under acidic or basic conditions, would yield morpholine and 2-aminoacetic acid (glycine).
-
Oxidation: The morpholine ring and the primary amine are susceptible to oxidation. This can lead to a variety of products, including N-oxides, ring-opened products, or deamination. The specific products will depend on the oxidizing agent and reaction conditions.
Q3: What are the recommended storage conditions for this compound?
A3: Most suppliers recommend storing this compound and its hydrochloride salt at 2-8°C.[1][2][3] The hydrochloride salt can be hygroscopic, so it is important to store it in a tightly sealed container in a dry environment.[2]
Q4: How can I determine if my batch of this compound has degraded?
A4: You can assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating HPLC method can separate the parent compound from its degradation products. For a comprehensive analysis, we recommend performing a forced degradation study as outlined in Section 3 of this guide.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to troubleshooting common problems that may arise from the instability of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Assays
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Purity: Before troubleshooting your assay, confirm the purity of your starting material using the HPLC method described in Section 4.
-
Evaluate Stability in Assay Buffer: Incubate this compound in your assay buffer (without cells or other biological components) for the duration of your experiment. Analyze samples at various time points by HPLC to determine the rate of degradation.
-
Investigate pH Effects: If your assay medium is acidic or basic, consider if hydrolysis is occurring. You can test this by adjusting the pH of your buffer and monitoring stability.
-
Consider Oxidative Stress: Cell culture media can contain components that promote oxidation. If you suspect oxidative degradation, try adding an antioxidant (e.g., N-acetylcysteine) to your assay medium to see if it improves consistency.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Potential Cause: Formation of degradation products during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the compound, inject a sample into the HPLC to establish a baseline chromatogram.
-
Investigate Sample Solvent Effects: The solvent used to dissolve your compound can impact its stability. Assess the stability of the compound in your chosen solvent over time.
-
Perform a Forced Degradation Study: To identify potential degradation products, perform the forced degradation study outlined in Section 3. The resulting chromatograms will help you identify the peaks corresponding to specific degradation pathways.
-
Utilize LC-MS: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass of the degradation products can help elucidate their structures.[1][4][5][6]
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Section 3: Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2] This protocol outlines the conditions for subjecting this compound to various stress factors.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with UV and/or MS detector
Procedure
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Take samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Take samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Take samples at 0, 4, 8, and 24 hours.
5. Thermal Degradation:
-
Place a sample of the stock solution in a heating block or oven at 80°C for 48 hours.
-
Take samples at 0, 24, and 48 hours.
6. Photolytic Degradation:
-
Expose a sample of the stock solution to light in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples after the exposure period.
Data Analysis
-
Analyze all samples by the HPLC-UV/MS method described in Section 4.
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry data.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 80°C | 48 hours |
| Photolytic | None | Ambient | Per ICH Q1B |
Table 1: Summary of Forced Degradation Conditions
Section 4: Analytical Method for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the recommended technique.
Suggested HPLC-UV/MS Method
This method provides a starting point for the analysis of this compound and its potential degradation products. Optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
MS Detection (if available): Electrospray ionization (ESI) in positive mode.
Method Validation Considerations
For rigorous scientific studies, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Section 5: Conclusion and Further Support
This technical support guide provides a framework for understanding and addressing the potential stability issues of this compound. By proactively assessing the stability of this compound under your experimental conditions, you can ensure the reliability and reproducibility of your research.
For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
References
- MedCrave. (2016).
- BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Journal of Pharmaceutical Analysis. (2013).
- Arctom Scientific. CAS NO. 24152-96-3 | this compound hydrochloride. [Link]
- PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. [Link]
- American Chemical Society. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. [Link]
- PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids.
- National Center for Biotechnology Information. (2014).
- Monash University. LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). [Link]
- New Pharma Thinkers. (2016). Application of LCMS in small-molecule drug development. [Link]
- ResearchGate. (2009). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. research.monash.edu [research.monash.edu]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthesis of 2-Amino-1-morpholinoethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 2-Amino-1-morpholinoethanone (CAS No: 56414-96-1, HCl salt: 24152-96-3[1][2]). This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, offering expert-driven troubleshooting advice and in-depth answers to frequently encountered questions. Our focus is on the causality behind experimental choices to empower you to optimize your synthetic route for purity, yield, and scalability.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block, can be approached through several primary routes. The selection of a specific pathway often depends on available starting materials, scale, and the cost of reagents. The three most common strategies are:
-
Two-Step Halide Displacement: This robust and cost-effective method involves the initial acylation of morpholine with a 2-haloacetyl halide (e.g., chloroacetyl chloride) to form an α-halo amide intermediate. This intermediate is then subjected to nucleophilic substitution with a protected nitrogen source, like potassium phthalimide (the Gabriel Synthesis), followed by deprotection to yield the primary amine.[3][4][5][6] This route excellently prevents the common issue of over-alkylation seen with reagents like ammonia.
-
Direct Amide Coupling: This modern approach involves the direct coupling of morpholine with an N-protected glycine derivative (e.g., Boc-glycine). This reaction is mediated by a coupling reagent, which activates the carboxylic acid. This method is often high-yielding but can be more expensive due to the cost of coupling agents and protected amino acids.
-
Reduction of an Azide Precursor: A less common but effective route involves the synthesis of an α-azido amide, which is subsequently reduced to the desired primary amine, often via catalytic hydrogenation.[7]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My amide coupling reaction between Boc-Glycine and morpholine resulted in a low yield or failed completely. What are the likely causes?
This is a common issue in amide bond formation, often stemming from one of several factors related to reagent activity or reaction conditions.[8]
-
Cause 1: Incomplete Carboxylic Acid Activation. The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group. If the reagent (e.g., EDC, HATU) has degraded due to moisture or is used in insufficient amounts, activation will be incomplete.
-
Solution: Always use fresh, high-purity coupling reagents from a reliable source. For difficult couplings, consider a pre-activation step: stir the Boc-Glycine, coupling reagent (e.g., HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent for 15-30 minutes before adding the morpholine.[8]
-
-
Cause 2: Amine Deactivation. Morpholine is a base. It can react with the acidic proton of Boc-Glycine to form a salt. This protonated morpholine is no longer nucleophilic and cannot participate in the coupling reaction.[8]
-
Solution: Add a tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), to the reaction.[9] Use at least two equivalents of the base: one to neutralize the carboxylic acid (if starting from a free acid) and one to scavenge the acid produced during the coupling reaction, ensuring the morpholine remains in its free, nucleophilic state.
-
-
Cause 3: Hydrolysis of Activated Intermediates. The activated carboxylic acid species (e.g., O-acylisourea intermediate from carbodiimides) is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction.[8]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) and handle reagents in a dry atmosphere (e.g., under nitrogen or argon) to minimize moisture exposure.
-
Q2: I'm attempting the synthesis from 2-chloro-1-morpholinoethanone and aqueous ammonia, but my final product is a complex mixture that is difficult to separate. Why?
This outcome is a classic problem in amine synthesis. The root cause is over-alkylation .
-
Cause: The product, this compound, is a primary amine. This primary amine is also a nucleophile—often more nucleophilic than ammonia itself. It can react with the starting material, 2-chloro-1-morpholinoethanone, to form a secondary amine byproduct. This secondary amine can react again, leading to a tertiary amine and even a quaternary ammonium salt. This results in a difficult-to-purify mixture of products.
-
Solution: The Gabriel Synthesis. This method is a superior alternative that produces only the primary amine, avoiding over-alkylation.[3][5] It uses the phthalimide anion as an ammonia surrogate.[3] The phthalimide is sufficiently nucleophilic to displace the chloride from 2-chloro-1-morpholinoethanone. The resulting N-alkylphthalimide intermediate has a non-nucleophilic nitrogen due to the two adjacent carbonyl groups, preventing any further alkylation.[5] The primary amine is then cleanly liberated in a final step using hydrazine (Ing–Manske procedure) or acid hydrolysis.[3]
Q3: My final product, this compound, is highly water-soluble and streaks badly on my silica gel column. How can I purify it effectively?
The target molecule is both polar and basic, which makes standard silica gel chromatography challenging due to strong interactions with the acidic silica surface.[10]
-
Solution 1: Crystallization as a Salt. This is often the most effective method for purifying polar, basic compounds. After the synthesis, dissolve the crude product in a suitable solvent (like isopropanol or ethanol) and add a solution of HCl (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt of your product will often precipitate as a clean, crystalline solid, leaving many impurities behind in the solution.[1][2][7]
-
Solution 2: Modified Eluent System. If chromatography is necessary, you must neutralize the acidic sites on the silica gel to prevent streaking.
-
Use a ternary solvent system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1). The small amount of base deactivates the silica surface, allowing for better elution of the basic amine.[10] Always perform a TLC analysis first to find the optimal ratio.
-
-
Solution 3: Alternative Chromatography Media.
-
Alumina (basic or neutral): Alumina is a better choice than silica for purifying basic compounds.[11]
-
Reverse-Phase Chromatography (C18): Since the compound is polar, it will elute quickly in typical reverse-phase systems (e.g., Water/Acetonitrile). This can be effective for separating it from less polar impurities.[11][12]
-
-
Solution 4: Protect-Purify-Deprotect. Temporarily protect the amine with a lipophilic group like Boc (di-tert-butyl dicarbonate). The resulting Boc-protected compound will be much less polar and behave well on standard silica gel. After purification, the Boc group can be cleanly removed with an acid like TFA or HCl.[10]
Caption: Troubleshooting logic for low-yield amide coupling reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route?
For scalability and reliability, the Two-Step Halide Displacement via Gabriel Synthesis is often superior.
-
Pros: It uses inexpensive bulk starting materials (morpholine, chloroacetyl chloride, potassium phthalimide).[3][13] The reactions are generally high-yielding and robust. Most importantly, it avoids the common problem of over-alkylation, simplifying purification.[5] The intermediate, 2-chloro-1-morpholinoethanone, is stable and can be prepared in bulk and stored.
-
Cons: It is a two-step process. The use of hydrazine requires appropriate safety precautions.
The Direct Amide Coupling route is excellent for rapid, small-scale synthesis in a discovery setting but can be prohibitively expensive at a larger scale due to the cost of coupling reagents.
Q2: How do I prepare the key intermediate, 2-chloro-1-morpholinoethanone?
This is a straightforward acylation reaction. A detailed, field-proven protocol is provided in Section 4. The core principle involves the nucleophilic attack of morpholine's secondary amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[13] A base (like triethylamine or even an excess of morpholine) is typically used to scavenge the HCl generated during the reaction.
Q3: What are the critical safety considerations for this synthesis?
-
Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Morpholine: Flammable liquid and corrosive. Can cause severe skin and eye damage.
-
Hydrazine (N₂H₄): Used for deprotection in the Gabriel synthesis. It is highly toxic, a suspected carcinogen, and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Whenever possible, use hydrazine hydrate, which is a safer form.
-
Coupling Reagents: Many are sensitizers and irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.
Q4: Which analytical techniques are best for monitoring and characterization?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Ideal for quickly checking the consumption of starting materials and the formation of the product. Use a suitable stain (e.g., ninhydrin for the final amine product, potassium permanganate for intermediates).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information on the progress of the reaction, allowing for the identification of intermediates and byproducts by their mass.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. For the HCl salt, the spectra will show characteristic shifts.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H stretches.[7]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-morpholinoethanone[15]
-
Setup: To a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or toluene. Cool the flask to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.1 eq) to the cooled solution. Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone, typically as a solid or oil. The product is often pure enough for the next step without further purification.
Protocol 2: Gabriel Synthesis of this compound[4][5]
-
Setup: In a round-bottom flask, combine 2-chloro-1-morpholinoethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction (SN2): Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting chloride.
-
Hydrazinolysis (Deprotection): Cool the reaction mixture to room temperature. Add ethanol to dissolve the contents, followed by hydrazine hydrate (1.5 eq).
-
Phthalhydrazide Precipitation: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Isolation: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol.
-
Purification: Combine the filtrate and washes. Concentrate under reduced pressure. The resulting residue contains the crude this compound. Purify via crystallization as the hydrochloride salt as described in Section 2, Q3.
Section 5: Data Summary
The choice of coupling reagent can significantly impact reaction efficiency. The following table provides a comparative summary of common reagents used for amide bond formation.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages & Considerations |
| EDC (Carbodiimide) | HOBt | DIPEA, NMM | DMF, DCM | Cost-effective. Byproduct is water-soluble. HOBt suppresses racemization and increases efficiency. |
| HATU (Uronium Salt) | None | DIPEA, Collidine | DMF, NMP | Very fast and efficient, even for hindered couplings. Higher cost. Can cause guanidinylation of free amines if not used correctly.[8][14] |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | DCM, THF | Forms a highly reactive acyl chloride in situ. Can be harsh and may not be suitable for sensitive substrates.[15] |
| DMTMM (Triazine) | None | NMM | THF, MeCN | Works well in alcoholic solvents and for aqueous media. Byproducts are generally easy to remove. |
Section 6: References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Common side reactions in peptide synthesis. ResearchGate. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]
-
Van der Ent, F., et al. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Retrieved from [Link]
-
Singh, H., & Singh, S. (n.d.). Gabriel Synthesis. Cambridge University Press. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). AMIDE SYNTHASES. ResearchGate. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Sorbtech. Retrieved from [Link]
-
Dolar, D., et al. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. PubMed Central. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Palchykov, V. A., & Kolosov, M. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2020). Enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine derivatives with ketones and aldehydes. RSC Publishing. Retrieved from [Link]
-
Quintanilla, C., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Synthesis of Amino Acids. LibreTexts. Retrieved from [Link]
-
Reddy, K. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Retrieved from [Link]
-
Zhou, J., & Tu, S. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Soochow University. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. ResearchGate. Retrieved from [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]
-
Kikuchi, G., et al. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PubMed Central. Retrieved from [Link]
-
Lobo, I. A., & Harris, R. A. (2004). Cross-linking of glycine receptor transmembrane segments two and three alters coupling of ligand binding with channel opening. PubMed. Retrieved from [Link]
-
Sahoo, J., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Retrieved from [Link]
-
Kikuchi, G., et al. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Scaling Up 2-Amino-1-morpholinoethanone Production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-1-morpholinoethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and develop a robust, scalable process.
Product Overview: this compound
This compound and its salts are valuable building blocks in pharmaceutical development.[1] The morpholine moiety is a privileged pharmacophore known to improve the physicochemical properties of drug candidates.[1] Understanding the nuances of its synthesis is critical for successful drug development campaigns.
| Property | Value (Hydrochloride Salt) |
| CAS Number | 24152-96-3[2][3] |
| Molecular Formula | C₆H₁₃ClN₂O₂[3] |
| Molecular Weight | 180.63 g/mol [2][3] |
| Appearance | Colorless crystals or lumps[2][3] |
| Storage Temp. | 2-8°C, Hygroscopic[3] |
General Synthesis Pathways
The production of this compound typically involves the formation of an amide bond between morpholine and a two-carbon synthon carrying a protected or latent amine group, followed by a deprotection or conversion step. Two common routes are illustrated below.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
FAQ 1: Low Reaction Yield & Conversion
Question: My hydrogenation of 2-Azido-1-morpholinoethanone to the hydrochloride salt is stalling, resulting in a low yield (reported as ~44%[4]). What are the primary causes?
Answer: This is a common issue in catalytic hydrogenations. The low to moderate yield suggests that either the reaction is incomplete or side reactions are occurring. Let's break down the likely culprits:
-
Catalyst Activity and Loading:
-
Causality: Palladium on carbon (Pd/C) is susceptible to poisoning by impurities like sulfur or residual starting materials from previous steps. On scale-up, inefficient mixing can lead to localized "hot spots" or areas where the catalyst is not effectively suspended, reducing its active surface area.
-
Solution:
-
Ensure the azide intermediate is of high purity.
-
Use a fresh, high-quality catalyst. Consider performing a small-scale test reaction to qualify new batches of catalyst.
-
For larger vessels, ensure the agitation system is sufficient to keep the catalyst suspended. Baffles in the reactor are critical for achieving good solid-liquid mixing.
-
Increase catalyst loading if necessary, but be aware of the cost implications and potential for increased side reactions if not controlled.
-
-
-
Hydrogen Mass Transfer:
-
Causality: The reaction rate is dependent on the dissolution of hydrogen gas into the solvent for it to reach the catalyst surface. This "mass transfer" can become the rate-limiting step on a larger scale, where the surface-area-to-volume ratio decreases.
-
Solution:
-
Increase the hydrogen pressure (headspace pressure) within safe limits of your equipment.
-
Improve agitation to increase the gas-liquid interface and vortexing, which enhances H₂ dissolution.
-
Ensure the reaction solvent (e.g., THF/water) can dissolve an adequate amount of hydrogen.[4]
-
-
-
Incomplete Reaction:
-
Causality: The reaction may simply need more time to reach completion, especially if mass transfer is limited.
-
Solution:
-
Implement in-process controls (IPCs). Use TLC, GC, or LCMS to monitor the disappearance of the azide starting material. Do not stop the reaction based on time alone; stop it based on data.
-
-
Caption: Troubleshooting flowchart for low hydrogenation yield.
FAQ 2: Impurity Profile & Side Reactions
Question: I am using the chloroacetyl chloride route and observing multiple spots on my TLC plate. What are the likely impurities?
Answer: The impurity profile is directly tied to the synthesis route.[5] For the acylation of morpholine with chloroacetyl chloride, the primary concerns are related to reactivity at multiple sites and residual starting materials.
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted Morpholine | Incomplete reaction; incorrect stoichiometry. | Use a slight excess of chloroacetyl chloride and monitor reaction completion by GC or TLC. |
| Bis-acylated products | Reaction of the product amine with another molecule of chloroacetyl chloride. | This is less common for this specific product but can occur if the amine is deprotected in situ. Ensure a clean separation of steps. |
| Hydrolyzed Acetyl Chloride | Reaction of chloroacetyl chloride with moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Argon). |
| Positional Isomers | Not typically an issue with this synthesis, but a major problem in other amine syntheses.[6] | N/A for this route, but highlights the importance of choosing a regioselective synthesis. |
Expertise Insight: The most critical parameter to control during the acylation of morpholine is temperature . The reaction is highly exothermic. A runaway reaction not only is a safety hazard but also leads to the formation of degradation products and a complex impurity profile. On a large scale, this requires controlled addition of the acyl chloride to a cooled solution of morpholine and a base.
FAQ 3: Purification and Isolation Challenges
Question: My final product, this compound, is difficult to crystallize and often remains an oil. How can I achieve a solid, high-purity product?
Answer: The free amine of your product is a relatively small molecule with hydrogen bonding capabilities, which can lead to it oiling out or being highly soluble in polar solvents. The hydrochloride salt is generally more crystalline.[2][4]
-
Salt Formation: Converting the free amine to its hydrochloride (HCl) salt is the most common and effective strategy. This increases the melting point and rigidity of the molecular lattice, promoting crystallization. The synthesis described by Braga et al. directly isolates the HCl salt.[4]
-
Solvent & Anti-Solvent Systems:
-
Causality: Crystallization requires finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Protocol:
-
Dissolve the crude product (as the HCl salt) in a minimum amount of a polar solvent like methanol or isopropanol at reflux.
-
While still warm, slowly add a less polar "anti-solvent" like methyl tert-butyl ether (MTBE) or ethyl acetate until turbidity (cloudiness) persists.
-
Add a few drops of the polar solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
-
Scale-Up Consideration:
-
While chromatography can be used for purification, it is often not economically viable for large-scale production. Developing a robust crystallization protocol is essential for scaling up.
-
Experimental Protocol: Synthesis of 4-(aminoacetyl)morpholine hydrochloride
This protocol is adapted from published literature[4] and includes additional insights for process robustness.
Step 1: Catalytic Hydrogenation of 2-Azido-1-morpholinoethanone
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and rated for pressure hydrogenation. Purge the vessel thoroughly with nitrogen to create an inert atmosphere.
-
Charging Reagents:
-
To a solution of 2-Azido-1-morpholinoethanone (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water, add 3.25 M Hydrochloric Acid (1 equivalent).
-
Under a nitrogen blanket, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading).
-
-
Hydrogenation:
-
Seal the reactor. Purge the headspace multiple times with hydrogen gas, first at low pressure, then at the target pressure (e.g., 50 psi or as described[4]).
-
Heat the mixture to the desired temperature (if required) and begin vigorous agitation.
-
Monitor the reaction by observing hydrogen uptake and by taking periodic samples for IPC (TLC or LCMS) to check for the disappearance of the starting azide.
-
-
Work-up & Isolation:
-
Once the reaction is complete, cool to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid/oil is the crude hydrochloride salt. Proceed with recrystallization as described in FAQ 3.
-
References
- Ortiz, K. G., et al. (2024).
- Organic Chemistry Portal. Synthesis of morpholines. [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
- Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 490, 01026. [Link]
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
- PubMed.
- Google Patents. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.
- National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
- ResearchGate. Impurity profile of amino acids?. [Link]
- SciHorizon.
- ResearchGate. Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. [Link]
- European Patent Office.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 2-Amino-1-morpholinoethanone
Welcome to the technical support center for 2-Amino-1-morpholinoethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when using this versatile building block. The following question-and-answer format directly addresses specific experimental challenges to help you optimize your reaction outcomes.
Part 1: Troubleshooting Common Reactions
This section focuses on diagnosing and solving problems that may arise during the chemical modification of this compound, particularly focusing on reactions involving the primary amine.
Q1: I am attempting an N-acylation of the primary amine on this compound and observing low to no product yield. What are the likely causes and how can I resolve this?
Low yields in N-acylation reactions are a frequent challenge. The primary culprits often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] Let's break down the potential issues and their solutions.
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: For an amide bond to form, the carboxylic acid must be activated. If you are using a coupling reagent, ensure it is of high quality and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[1]
-
Solution: Consider switching to a more robust coupling reagent. For sterically hindered or electronically deactivated carboxylic acids, stronger coupling agents like HATU or COMU can be more effective than standard reagents like EDC/HOBt.
-
-
Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Solution: The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. Use 2-3 equivalents of the base to neutralize the carboxylic acid and any acidic byproducts formed during the reaction.
-
-
Steric Hindrance: If either your carboxylic acid or another substituent on the morpholine ring is bulky, it can physically impede the reaction.
-
Solution: In cases of severe steric hindrance, converting the carboxylic acid to a more reactive acyl chloride may be necessary.[2] Be cautious, as this method can sometimes lead to side reactions.
-
-
Hydrolysis of Activated Species: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.
-
Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Experimental Protocol: General Procedure for N-Acylation using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: My reaction is producing significant side products. What are they and how can I minimize their formation?
Side product formation is a common issue, particularly with highly reactive starting materials or harsh reaction conditions.
Common Side Products and Mitigation Strategies:
-
Diacylation: Although the morpholine nitrogen is part of an amide and thus less nucleophilic, under forcing conditions or with highly reactive acylating agents, diacylation to form a tertiary amide is a possibility.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[2]
-
-
O-Acylation (if applicable): If your carboxylic acid contains a hydroxyl group, this can also be acylated.
-
Solution: Employ chemoselective reaction conditions. N-acylation can often be achieved preferentially at lower temperatures.[2] Alternatively, protecting the hydroxyl group prior to the N-acylation step may be necessary.
-
-
Hydrolysis of the Morpholine Amide: The morpholine amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3][4][5]
-
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Avoid prolonged heating in the presence of strong acids or bases.
-
Troubleshooting Flowchart for N-Acylation Reactions
Caption: A decision tree to systematically troubleshoot N-acylation reactions.
Part 2: Handling, Storage, and Stability
Proper handling and storage are critical to ensure the integrity of this compound.
Q3: What are the recommended storage conditions for this compound and its hydrochloride salt?
-
This compound (Free Base): This compound should be stored at 2-8°C.[6][7] It is advisable to store it under an inert atmosphere to prevent degradation from atmospheric moisture and carbon dioxide.
-
This compound Hydrochloride: The hydrochloride salt is generally more stable and less hygroscopic. It should also be stored at 2-8°C in a tightly sealed container.[7][8]
Q4: I suspect my sample of this compound has degraded. How can I check its purity?
Several analytical methods can be used to assess the purity of your sample.
| Analytical Technique | Information Provided |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information and can identify impurities. |
| LC-MS | Separates the compound from impurities and provides mass information for identification. |
| HPLC-UV | Quantifies the purity of the sample by measuring its absorbance at a specific wavelength.[9] |
A general workflow for analytical method validation is crucial for accurate purity assessment.[9]
Part 3: Frequently Asked Questions (FAQs)
Q5: Is this compound available as a free base or a salt?
Both the free base (CAS No. 56414-96-1) and the hydrochloride salt (CAS No. 24152-96-3) are commercially available.[6] The choice between the two often depends on the specific reaction conditions. The hydrochloride salt is generally more stable and easier to handle, but the free base may be required for reactions sensitive to acidic conditions.
Q6: What are the key safety precautions I should take when working with this compound?
While specific safety data for the free base is limited, the hydrochloride salt is classified as an irritant.[10] It is advisable to handle both forms with standard laboratory safety precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[11]
Q7: Can the morpholine amide bond be cleaved under certain reaction conditions?
Yes, the amide bond can be hydrolyzed under either acidic or alkaline conditions, typically with heating.[3][4][5]
-
Acidic Hydrolysis: Heating with a dilute acid like HCl will yield the corresponding carboxylic acid and the protonated amine.[3][12]
-
Alkaline Hydrolysis: Heating with a base such as NaOH will produce the carboxylate salt and ammonia or the corresponding amine.[3][5]
It is important to be mindful of these potential hydrolysis pathways when designing your experiments.
References
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic.
- YouTube. (2019). mechanism of amide hydrolysis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O.
- Chemguide. (n.d.). the hydrolysis of amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Journal of Organic Chemistry.
- Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (n.d.). Arkivoc.
- Arctom Scientific. (n.d.). CAS NO. 24152-96-3 | this compound hydrochloride.
- 2a biotech. (n.d.). This compound.
- ChemBK. (2024). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Google Patents. (n.d.). CN112679448B - Preparation method of N-(2-aminoethyl) morpholine.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- ResearchGate. (2020). Analytical methods for amino acid determination in organisms.
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- JennyChem. (n.d.). This compound CAS#56414-96-1.
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Amino-1-morpholinoethanone
Welcome to the technical support center for the purification of 2-Amino-1-morpholinoethanone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your compound, a critical step for reliable downstream applications.
Introduction: The Importance of Purity
This compound is a versatile building block in medicinal chemistry and materials science. The presence of its primary amine and amide functionalities makes it a valuable synthon, but also presents unique purification challenges. Impurities, which can include unreacted starting materials, side-products, or degradation compounds, can interfere with subsequent reactions, compromise biological assay results, and create difficulties in characterization. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the acylation of morpholine with a protected aminoacetyl halide, followed by deprotection. Potential impurities include:
-
Starting Materials: Unreacted morpholine.
-
Intermediates: Such as 1-(2-chloroacetyl)morpholine if the synthesis proceeds via this intermediate.
-
Side-Products: Di-acylated products or other over-alkylation products.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Degradation Products: Amines can be susceptible to oxidative degradation, so proper handling is crucial.[1][2]
Q2: My compound is often sold as the hydrochloride (HCl) salt. Should I purify the free base or the salt?
A2: Purifying the compound as its hydrochloride salt is often advantageous.[3][4] The salt form is typically a stable, crystalline solid with a higher melting point and reduced hygroscopicity compared to the free base, which may be an oil or low-melting solid.[5] Crystallization of the salt can be a highly effective purification step. Converting the crude free base to the HCl salt can also help precipitate the desired product away from non-basic impurities.[3]
Q3: What is the first and most effective purification technique I should try?
A3: For a basic compound like this compound, an acid-base extraction is an excellent first step.[6][7][8] This technique leverages the basicity of the amine to move it from an organic solvent into an acidic aqueous layer, leaving non-basic impurities behind. You can then recover your purified amine by basifying the aqueous layer and extracting it back into an organic solvent.[9]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Use a suitable solvent system (e.g., Dichloromethane/Methanol mixtures) and a visualization agent like ninhydrin, which specifically stains primary and secondary amines, to track the separation of your product from impurities.[3] For final purity assessment, more quantitative methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[10][11][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize. | 1. Presence of residual solvent. 2. Impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Perform an acid-base extraction to remove neutral/acidic impurities. 3. Convert the free base to its hydrochloride salt, which is more likely to be a crystalline solid.[3] |
| TLC shows a persistent impurity spot close to the product spot. | The impurity has a similar polarity to the product. | 1. If acid-base extraction was insufficient, attempt column chromatography with a shallow solvent gradient. 2. Try recrystallizing the product from a different solvent system. |
| Significant streaking on silica gel TLC or column chromatography. | The basic amine is interacting too strongly with the acidic silica gel. | 1. Add a small amount of a volatile base, like triethylamine (~1%), to the chromatography eluent to suppress this interaction.[3] 2. Consider using a different stationary phase, such as basic alumina. |
| Low yield after purification. | 1. Product loss during multiple extraction steps. 2. Incomplete extraction from the aqueous layer after basification. 3. Product decomposition. | 1. Minimize the number of transfers. When performing aqueous extractions, ensure you perform multiple extractions (e.g., 3x) with fresh organic solvent to maximize recovery.[6] 2. Ensure the aqueous layer is sufficiently basic (pH 9-10) before back-extraction.[6] 3. Avoid excessive heat and exposure to air, as amines can degrade. |
| Product appears discolored (yellow/brown). | Oxidation or presence of chromophoric impurities. | 1. Treat the solution of your compound in an organic solvent with activated charcoal, then filter and concentrate. 2. Recrystallization is often highly effective at removing colored impurities. |
Purification Protocols & Methodologies
Protocol 1: Acid-Base Extraction
This is a powerful liquid-liquid extraction technique to separate basic compounds from acidic and neutral impurities.[7][8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Perform this extraction three times. The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral impurities. Discard all organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 9-10, check with pH paper).[6][9] This deprotonates the amine salt, regenerating the free base.
-
Back-Extraction: Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or DCM). Your purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is excellent for achieving high purity if your compound is a solid. The principle is to dissolve the compound in a hot solvent in which it has high solubility and then allow it to cool, causing the pure compound to crystallize out while impurities remain in solution.
Step-by-Step Methodology:
-
Salt Formation (if starting from free base): Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Slowly add a solution of HCl in a solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete. Filter the resulting solid.
-
Solvent Selection: Choose a solvent or solvent system where the HCl salt is sparingly soluble at room temperature but highly soluble when heated. Common choices for amine hydrochlorides include isopropanol, ethanol/water mixtures, or ethyl acetate.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude salt to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the final purity of your compound.[10][12]
General HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound absorbs (if it has a chromophore) or by using a universal detector like a Charged Aerosol Detector (CAD).[12]
-
Analysis: Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.
Visualization of Purification Workflow
The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
References
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Amine workup : r/Chempros - Reddit. (2024).
- Acid–base extraction - Wikipedia. (n.d.).
- Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021).
- OSHA Method PV2123: Morpholine. (2003).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. (n.d.).
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.).
- Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchGate. (n.d.).
- OSHA Method PV2145: 2-Amino-2-methyl-1-propanol. (1992).
- CN112679448B - Preparation method of N-(2-aminoethyl) morpholine - Google Patents. (n.d.).
- Chromatography of amino acids - BioTopics. (n.d.).
- Impurity profile of amino acids? - ResearchGate. (2005).
- Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed. (2012).
- Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases - ResearchGate. (2020).
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids - Agilent. (n.d.).
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
- Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. (2023).
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH. (n.d.).
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (2024).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.).
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
- Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office. (n.d.).
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (2011).
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.).
- Crystallization of Amino Acids - GEA. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. reddit.com [reddit.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-1-morpholinoethanone
Welcome to the dedicated technical support guide for 2-Amino-1-morpholinoethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Given the limited specific literature on this exact compound, this guide synthesizes data from structurally related molecules, including morpholine derivatives and primary amines, to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemical compound featuring a central morpholine ring connected to an aminoethanone group.[1] Its structure contains three key functional groups that dictate its chemical behavior and potential degradation pathways:
-
A Primary Amine (-NH2): A nucleophilic and basic site, susceptible to oxidation and reactions with carbonyls.
-
An Amide (-C(=O)N-): A generally stable functional group, but susceptible to hydrolysis under acidic or basic conditions.
-
A Morpholine Ring: A cyclic ether and secondary amine (within the amide), which can undergo ring-opening or oxidation under harsh conditions.
The hydrochloride salt form is also common and may exhibit different solubility and stability profiles.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the degradation patterns of similar amine-containing compounds, the primary factors that can accelerate the degradation of this compound are elevated temperature, the presence of oxygen, exposure to UV or visible light, and the presence of metal ions (e.g., iron), which can catalyze oxidative processes.[3] Extreme pH conditions (strong acids or bases) can also lead to hydrolytic degradation.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound and its salts should be stored in a cool, dark, and dry place.[4] Recommended storage conditions are typically 2-8°C.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage. The container should be tightly sealed to protect it from moisture, as the compound can be hygroscopic.[2]
Q4: What are the likely degradation products I might observe?
While specific degradation products have not been extensively documented for this molecule, we can predict the most likely species based on its structure and known degradation mechanisms of related compounds:
-
Hydrolytic Products: Morpholine and 2-aminoacetic acid (glycine) from the cleavage of the amide bond.
-
Oxidative Products: Deamination of the primary amine could lead to the corresponding ketone or aldehyde. Oxidation of the morpholine ring could result in ring-opened products or other modifications. These pathways are analogous to those seen in the oxidative degradation of amines used in industrial processes.[3][5]
-
Further Degradation: Smaller molecules like ammonia and formic acid may be formed under more aggressive degradation conditions.[3]
Troubleshooting Guide: Experimental Issues
Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound.
-
Probable Cause: This is a classic sign of sample degradation. The new peaks likely correspond to one or more of the degradation products discussed above. The degradation may have occurred during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Review Sample Handling: Was the sample exposed to elevated temperatures, light, or incompatible solvents? Were stock solutions stored appropriately and for how long?
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, heat, oxidation, light) to systematically generate and identify potential degradants. This will help confirm if the unexpected peaks in your primary sample match any of the generated degradants. See the detailed protocol below.
-
Analyze a Fresh Sample: Prepare a new stock solution from the original solid material and analyze it immediately to establish a baseline chromatogram. Compare this to the chromatogram of the older or suspect sample.
-
Use Mass Spectrometry (MS): If not already in use, couple your LC to a mass spectrometer. The mass-to-charge ratio of the unknown peaks can provide the molecular weight, which is crucial for proposing the structures of the degradation products.[6]
-
Issue 2: The biological or chemical activity of my compound seems to be decreasing over time.
-
Probable Cause: A loss of potency is a direct consequence of the degradation of the active parent compound into inactive or less active degradants. The rate of degradation is often influenced by storage conditions and the formulation matrix.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated quantitative method (e.g., HPLC with a calibration curve) to accurately measure the concentration of the parent this compound in your samples over time. This will allow you to determine the rate of degradation.
-
Assess Storage Conditions: Re-evaluate your storage protocol. Is the temperature consistent? Is the container properly sealed and protected from light? Are there any potential catalysts (e.g., metal spatulas, contaminants in the solvent) being introduced?
-
Formulation Excipient Compatibility: If the compound is in a formulation, consider potential incompatibilities with excipients that could be accelerating degradation.
-
Proposed Degradation Pathways
The following diagram illustrates the hypothesized degradation pathways for this compound based on its functional groups and established chemical principles.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below. Include a control sample stored at 2-8°C and protected from light.
-
Incubation: Expose the samples to the specified conditions for a defined period (e.g., 24, 48, or 72 hours). Monitor for significant degradation.
-
Neutralization: After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them (add an equimolar amount of base or acid, respectively). This is critical to stop the reaction before analysis.
-
Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a suitable stability-indicating LC-MS method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Use the MS data to identify the molecular weights of the new peaks and propose their structures.
Forced Degradation Conditions Summary
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-72h | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24-72h | Amide bond cleavage |
| Oxidation | 3% H₂O₂ | Room Temp for 24h | Oxidation of amine and morpholine ring |
| Thermal | Dry Heat (Solid) & Solution | 80°C for 72h | Various decomposition pathways |
| Photolytic | UV (254 nm) & Visible Light | ICH Q1B guidelines | Photochemical reactions |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This protocol provides a starting point for developing a method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis detector and coupled to a Mass Spectrometer (e.g., ESI source).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm or monitor at multiple wavelengths.
-
MS Detection: Scan mode (e.g., m/z 50-500) in both positive and negative ion modes to capture a wide range of potential degradants.
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar compounds.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and provides a source of protons for efficient ionization in positive-mode ESI-MS.
-
Gradient Elution: Necessary to elute both the polar parent compound and potentially less polar or more polar degradation products within a reasonable run time.
References
- Eide-Haugmo, I., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- Goff, G. S., & Rochelle, G. T. (2006). Thermal Degradation of Aqueous Monoethanolamine with Carbon Dioxide. Industrial & Engineering Chemistry Research.
- Oko, E., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia.
- Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Biocatalysis/Biodegradation Database.
- Lecomte, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Oko, E., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. ResearchGate.
- Lin, M., et al. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione White Paper. (Note: This provides general strategies for impurity and degradant analysis).
- Tanthana, J., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
- Wackett, L. P. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Antioxidants & Redox Signaling.
- PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation. Pathway.
- Al-Amiery, A. A., et al. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Lepaumier, H., et al. (2011). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation. Industrial & Engineering Chemistry Research.
- Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation.
- Dou, G., et al. (2016).
- Lepaumier, H., et al. (2011). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian University of Science and Technology.
Sources
- 1. This compound [synhet.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. hovione.com [hovione.com]
Technical Support Center: Solving Solubility Challenges with 2-Amino-1-morpholinoethanone
Welcome to the technical support guide for 2-Amino-1-morpholinoethanone. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges during their work with this versatile building block. We will move beyond simple dissolution steps to explore the chemical principles governing its solubility, providing you with the expert insights needed to design robust, reliable experimental protocols.
Compound Overview
This compound is a primary amine and a morpholine derivative. It is most commonly supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[1][2] Understanding the interplay between the free base and its salt form is fundamental to overcoming solubility issues. The primary amino group is basic, meaning its charge state—and therefore its solubility—is highly dependent on the pH of the medium.[3][4][5]
Physicochemical Properties Quick Reference
For your convenience, here is a summary of the key properties for both the free base and the more common hydrochloride salt form of this compound.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Synonyms | 4-(Aminoacetyl)morpholine | 4-Glycylmorpholine hydrochloride[1] |
| CAS Number | 56414-96-1[6] | 24152-96-3[1] |
| Molecular Formula | C₆H₁₂N₂O₂[6] | C₆H₁₂N₂O₂ · HCl |
| Molecular Weight | 144.17 g/mol [6] | 180.63 g/mol [1] |
| Appearance | - | Colorless crystals or lumps[1] |
| Known Solubility | - | Slightly soluble in DMSO and Methanol[1][7] |
| Stability | - | Hygroscopic[1][7] |
| Storage | Store at 2-8°C | Store in a dry place at 2-8°C[1][8][9] |
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound HCl in PBS at pH 7.4, but it's turning cloudy. What's happening?
A: This is a classic case of pH-dependent solubility. You are observing the precipitation of the less soluble free base form of the compound. The HCl salt is highly soluble in water because the primary amine is protonated (positively charged). However, when you introduce it to a buffered solution at pH 7.4, which is likely above the pKa of the amine, the buffer neutralizes the protonated amine, converting it back to the neutral (free base) form. This neutral form has significantly lower aqueous solubility, causing it to precipitate.[4]
Q2: What is the best starting solvent for making a stock solution?
A: For the hydrochloride salt , the best starting solvent is deionized water or a slightly acidic solution (e.g., 0.01 M HCl). This ensures the compound remains in its protonated, highly soluble salt form. For many applications, high-purity DMSO is also a viable option for creating a concentrated organic stock.[1][7] For the free base form, polar organic solvents like DMSO, DMF, or methanol are more appropriate starting points than neutral water.
Q3: My compound, supplied as an HCl salt, won't dissolve in dichloromethane (DCM) for my organic reaction. Why?
A: The principle of "like dissolves like" is at play. The HCl salt is a polar, ionic compound, while dichloromethane is a non-polar organic solvent. There is a significant mismatch in polarity, leading to very poor solubility. To get the compound into a non-polar solvent, you must first convert the salt to its free base form, which is less polar and more soluble in organic solvents.[10] See the troubleshooting guide below for a protocol on this conversion.
Q4: Can I heat the solution to improve solubility?
A: Gentle warming can be an effective method to increase the rate of dissolution and, in some cases, the solubility limit. However, exercise caution. Prolonged exposure to high temperatures can potentially degrade the compound. A good practice is to warm the solution gently (e.g., to 37-50°C) in a water bath with stirring.[11] If the compound precipitates upon cooling back to room temperature, you have created a supersaturated solution, which may not be stable for long-term storage.
In-Depth Troubleshooting Guides
Scenario 1: Dissolving the HCl Salt in Aqueous Buffers
Issue: The compound precipitates when preparing a solution in a physiological buffer (e.g., PBS, HEPES, Tris) at pH > 7.
Causality: The core of the issue is the acid-base equilibrium of the primary amino group. At a pH below its pKa, the amine is protonated (R-NH₃⁺), making it polar and water-soluble. At a pH above its pKa, it is deprotonated (R-NH₂), making it the neutral free base with lower water solubility. By adding the HCl salt to a high-pH buffer, you are shifting the equilibrium towards the insoluble free base.
Caption: pH-dependent equilibrium of this compound.
Protocol: Preparing a Buffered Aqueous Solution
-
Prepare a Concentrated Stock: Weigh out the this compound HCl and dissolve it in a minimal amount of deionized water or 0.1 M HCl. For example, create a 100 mg/mL stock solution. Ensure it is fully dissolved.
-
pH Adjustment (If Necessary): If starting with the free base, dissolve it in water and then slowly add 0.1 M HCl dropwise until the compound fully dissolves.[12] This protonates the amine, forming the soluble salt in situ.
-
Dilution: While stirring the final target buffer (e.g., PBS), slowly add the required volume of your concentrated stock solution. The vigorous stirring helps to disperse the compound quickly, preventing localized high concentrations that could precipitate.
-
Observe and Validate: After addition, check the solution for any signs of cloudiness or precipitation. If precipitation occurs, it means the final concentration is above the solubility limit of the free base at the buffer's pH. You will need to either lower the final concentration or use a formulation strategy (see Scenario 3).
Scenario 2: Working with Organic or Mixed Solvents
Issue: Poor solubility of the HCl salt in non-polar organic solvents or the free base in aqueous systems.
Causality: The choice of solvent must match the polarity of the compound's form (salt or free base). The highly polar salt form requires polar solvents, while the less polar free base is more amenable to organic solvents.
Caption: Workflow for selecting the appropriate solvent.
Protocol: Converting HCl Salt to Free Base for Organic Reactions
This protocol is essential for researchers needing to use the compound in non-polar organic synthesis.
-
Dissolution: Dissolve the this compound HCl in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH), until the pH of the aqueous layer is ~9-10. You may observe the formation of a precipitate or an oil, which is the free base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a water-immiscible organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, typically as an oil or solid.
-
Validation: Confirm the identity of the product (e.g., via NMR or MS) before proceeding with your reaction.
Scenario 3: Advanced Formulation for High Concentrations
Issue: Achieving a high concentration (>1 mg/mL) in a near-neutral aqueous vehicle for in vivo studies is not possible with simple dissolution.
Causality: The desired concentration exceeds the intrinsic aqueous solubility of the compound's free base form at the target pH. To overcome this, formulation excipients are required to increase the apparent solubility.[13][14]
Caption: Decision tree for selecting an advanced formulation strategy.
Protocol: Example Co-solvent Formulation (for Pre-clinical Use)
This is a common strategy to enhance the bioavailability of compounds for pharmacokinetic (PK) studies.[15][16]
-
Weigh Compound: Accurately weigh the required amount of this compound HCl.
-
Initial Solubilization: Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: To the DMSO solution, add a co-solvent like PEG300 (e.g., 30-40% of the final volume). Mix thoroughly.
-
Add Surfactant (Optional): For improved stability and solubilization, a surfactant like Tween-80 can be added (e.g., 5-10% of the final volume). Mix until the solution is homogeneous.[16]
-
Final Volume Adjustment: Slowly add the aqueous vehicle (e.g., saline or 5% dextrose in water) dropwise while vortexing to bring the solution to the final volume.
-
Final Check: The final solution should be clear and free of precipitation. This formulation should be prepared fresh and used promptly.
Example Formulation Recipe:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This is a standard starting formulation; ratios may need to be optimized based on the desired final concentration and tolerability in the animal model.[16]
Handling and Storage Best Practices
-
Hygroscopicity: The HCl salt form is known to be hygroscopic.[1][7] This means it can absorb moisture from the air. Always store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Storage Temperature: Store the compound at the recommended 2-8°C to ensure long-term chemical stability.[1][8][9]
-
Solution Stability: Aqueous stock solutions should be prepared fresh when possible. If storage is required, filter-sterilize the solution and store at 2-8°C for short-term use or in aliquots at -20°C or -80°C for longer-term storage to prevent degradation and repeated freeze-thaw cycles.[16]
References
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
- When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Homework.Study.com.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Isolation (Recovery) of amines. University of Alberta, Organic Web Chem.
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. PubChem.
- This compound. 2a biotech.
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.
- Solubility and pH of amines. The University of Edinburgh.
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK.
- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone. PubChem.
- Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Publications.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink.
- Impact of Solvent on the Thermal Stability of Amines. ACS Publications.
- 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone. PubChem.
- Are amines soluble in organic solvents? Quora.
- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Ataman Kimya.
- Equilibrium solubility of carbon dioxide in the amine solvent system of (triethanolamine + piperazine + water). ResearchGate.
- 2-Amino-2-methyl-1-propanol. PubChem.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences.
- How can I dissolve free amino acids? ResearchGate.
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PubMed Central.
- Experimental Mole Fraction Solubilities, x1, of Amino Acids, the... ResearchGate.
- Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). Cheméo.
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. homework.study.com [homework.study.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. issr.edu.kh [issr.edu.kh]
- 6. 2abiotech.net [2abiotech.net]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 8. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Catalysis for 2-Amino-1-morpholinoethanone Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-morpholinoethanone. Our focus is on the critical role of the catalyst—its selection, optimization, and the troubleshooting of common issues encountered during the synthetic process. This document is structured to provide both high-level guidance through FAQs and granular, problem-solving advice in the troubleshooting section.
Synthesis Overview & Key Catalytic Approaches
The synthesis of α-amino ketones, such as this compound, is a fundamental transformation in organic chemistry, providing key building blocks for numerous pharmaceuticals.[1] A prevalent and industrially scalable method involves the catalytic reduction of a suitable precursor, such as 2-azido-1-morpholinoethanone. The efficiency, selectivity, and overall yield of this reaction are critically dependent on the chosen catalytic system.
The general reaction pathway is illustrated below:
Caption: General synthesis pathway for this compound.
While various methods exist for the synthesis of α-amino ketones, including reductive amination and amination of α-hydroxy ketones, the reduction of an azide precursor is a common and effective route.[2][3][4][5] This guide will focus on optimizing the catalysts for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of 2-azido-1-morpholinoethanone?
A1: Heterogeneous precious metal catalysts are most frequently employed. Palladium on activated carbon (Pd/C) is a widely used and robust catalyst for this transformation.[5] Other options include Platinum on carbon (Pt/C), Raney Nickel (Ra-Ni), and other supported palladium or platinum catalysts. The choice often depends on factors like cost, desired reaction speed, and selectivity against potential side reactions.
Q2: What is the typical hydrogen source for this catalytic reduction?
A2: The most common hydrogen source is hydrogen gas (H₂), typically supplied under atmospheric or slightly elevated pressure. For laboratories not equipped for high-pressure hydrogenations, transfer hydrogenation is an excellent alternative.[3][6] In this method, a hydrogen donor molecule like ammonium formate, formic acid, or cyclohexene is used in the presence of the catalyst.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in substrate solubility, catalyst dispersion, and reaction kinetics. For the reduction of azides, polar protic solvents like methanol, ethanol, or water are often effective.[5] Tetrahydrofuran (THF) is also a viable option. The ideal solvent should fully dissolve the starting material without inhibiting the catalyst's activity.
Q4: What are the critical parameters to control for optimizing the reaction?
A4: The key parameters for optimization are:
-
Catalyst Loading: Typically ranges from 1-10 mol% for precious metal catalysts. Higher loading increases reaction rate but also cost.
-
Temperature: Most azide reductions proceed efficiently at room temperature. Gentle heating (e.g., 40-60°C) can be used to accelerate slow reactions, but may also promote side reactions.[7]
-
Hydrogen Pressure: For gas-phase hydrogenation, pressures from 1 to 5 atm are common. Higher pressures can increase the reaction rate.
-
Agitation: Vigorous stirring is essential, especially in heterogeneous catalysis, to ensure efficient mass transfer of the substrate and hydrogen to the catalyst surface.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting azide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and any potential byproducts. Proton NMR (¹H NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Troubleshooting flowchart for catalyst optimization.
Problem: The reaction is very slow or has stalled completely.
-
Question: Have you confirmed the activity of your catalyst?
-
Answer: Catalysts, especially Pd/C, can lose activity over time or upon exposure to air and moisture. It is crucial to use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Certain functional groups or impurities (e.g., sulfur or thiol compounds) in the starting material or solvent can act as catalyst poisons, irreversibly deactivating the catalyst. If poisoning is suspected, purifying the starting material is essential.
-
Question: Is the mass transfer in your system adequate?
-
Answer: In a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), efficient mixing is paramount. If the reaction mixture is not stirred vigorously, the catalyst surface will not be adequately exposed to both the substrate and hydrogen, leading to a stalled reaction. Ensure your stir rate is sufficient to keep the catalyst suspended.
Problem: The final product is contaminated with byproducts.
-
Question: What are the likely side reactions?
-
Answer: While the reduction of azides to amines is generally clean, side reactions can occur.[8] For instance, if the reaction conditions are too harsh (high temperature or pressure), or if the starting material contains other reducible functional groups, you may observe byproduct formation. Over-reduction is generally not an issue for this specific product, but incomplete reaction can leave residual azide, which can be hazardous.
-
Question: How can I minimize byproduct formation?
-
Answer:
-
Optimize Temperature: Start the reaction at room temperature. Only apply gentle heat if the reaction is unacceptably slow.
-
Control Stoichiometry: Ensure the correct stoichiometry of the hydrogen source in transfer hydrogenation to avoid side reactions.
-
Screen Catalysts: Sometimes, changing the catalyst can improve selectivity. For example, a less active catalyst might prevent the reduction of other sensitive functional groups elsewhere in the molecule if applicable.
-
Problem: I am observing a low isolated yield despite good conversion.
-
Question: Are you losing the product during workup and purification?
-
Answer: this compound is a relatively polar, water-soluble compound, especially in its protonated (salt) form. During an aqueous workup, significant amounts of the product can be lost to the aqueous phase. To mitigate this, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) after basifying the solution to deprotonate the amine.
-
Question: Is the catalyst being effectively removed?
-
Answer: After the reaction, the heterogeneous catalyst must be completely removed, typically by filtration through a pad of Celite®. Incomplete removal can lead to product contamination and may catalyze degradation over time. Ensure the filter cake is washed thoroughly with the reaction solvent to recover any adsorbed product.
Experimental Protocols
Protocol 1: Screening of Heterogeneous Catalysts
This protocol provides a general method for comparing the efficacy of different catalysts for the synthesis.
-
Preparation: In separate, identical reaction vessels, place 2-azido-1-morpholinoethanone (1.0 eq).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 5% Pd/C, 5% Pt/C, Raney Ni) at a consistent molar loading (e.g., 2 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, 10 mL per gram of substrate).
-
Reaction Initiation: Seal the vessels, purge with an inert gas (N₂ or Argon), and then introduce the hydrogen source.
-
For H₂ gas: Pressurize to a set pressure (e.g., 2 atm) and stir vigorously.
-
For Transfer Hydrogenation: Add ammonium formate (3-5 eq) and stir vigorously at room temperature or with gentle heat (40°C).
-
-
Monitoring: Take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze by TLC or HPLC to determine the rate of conversion for each catalyst.
-
Workup: Upon completion, filter the reaction mixture through Celite® to remove the catalyst. Wash the Celite® pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Optimization of Reaction Parameters for Pd/C
Once a lead catalyst is identified (e.g., 10% Pd/C), this protocol helps in fine-tuning the reaction conditions.
-
Temperature Study: Set up parallel reactions at different temperatures (e.g., 25°C, 40°C, 60°C) while keeping catalyst loading, pressure, and concentration constant. Monitor for both reaction rate and byproduct formation.
-
Catalyst Loading Study: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) while keeping other parameters constant to find the lowest effective amount.
-
Solvent Study: If necessary, screen different solvents (e.g., Methanol, Ethanol, THF, Ethyl Acetate) to assess the impact on reaction rate and solubility.
Data Presentation: Catalyst Performance Comparison
Summarize your screening results in a table for easy comparison.
| Catalyst | Loading (mol%) | Hydrogen Source | Temp (°C) | Time (h) for >95% Conversion | Yield (%) | Key Observations |
| 10% Pd/C | 2 | H₂ (2 atm) | 25 | 4 | 92 | Clean reaction, easy filtration. |
| 5% Pt/C | 2 | H₂ (2 atm) | 25 | 6 | 88 | Slower than Pd/C. |
| Raney Ni | 5 (w/w%) | H₂ (2 atm) | 40 | 8 | 75 | Requires heating, filtration can be challenging. |
| 10% Pd/C | 2 | NH₄HCO₂ | 40 | 5 | 90 | Good alternative to H₂ gas. |
References
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid C
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis. Chemicalbook.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
- Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- New Catalysts for Reductive Amin
- Morpholines. Synthesis and Biological Activity.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Side reactions in peptide synthesis: An overview.
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. kanto.co.jp [kanto.co.jp]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 2-Amino-1-morpholinoethanone Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-1-morpholinoethanone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of temperature control during the reaction process. Precise temperature management is paramount for achieving high yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and frequently asked questions.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. The solutions provided are grounded in established chemical principles to help you diagnose and resolve issues effectively.
Question 1: My reaction is yielding a complex mixture of byproducts with very low conversion to this compound. What is the likely cause related to temperature?
Answer: The formation of multiple byproducts alongside low conversion is a classic indicator of poor temperature control, particularly during the initial activation and coupling stages. Most amide bond formation strategies, such as the acylation of morpholine with an activated glycine derivative (e.g., an acyl chloride or using a coupling reagent), are exothermic.
Causality: If the initial temperature is too high, or if there is no initial cooling, the heat generated can accelerate side reactions.[1] On a process scale, this initial cooling is crucial to avoid thermal runaway.[1] Even on a small scale, a lack of temperature control can lead to the degradation of sensitive reagents or the formation of undesired products. For instance, in reactions involving α-halogenated acyl halides, elevated temperatures can promote unwanted condensation reactions.[2]
Troubleshooting Protocol:
-
Implement Initial Cooling: Start your reaction by cooling the solution of the amine (morpholine) and any base (like triethylamine or DIPEA) to 0°C in an ice-water bath before the dropwise addition of the acyl chloride or the pre-activated acid/coupling agent mixture.
-
Controlled Reagent Addition: Add the electrophilic component (e.g., chloroacetyl chloride or the activated acid) slowly, using a syringe pump for larger scales, to maintain the internal temperature below 5-10°C.
-
Monitor Internal Temperature: Use a low-mass thermocouple to monitor the internal reaction temperature, not just the bath temperature.
-
Gradual Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time. In some cases, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion, but this should only be done after the initial exothermic phase is controlled.[1]
Question 2: The reaction appears to stall and remains incomplete, even after extended reaction times at room temperature. Should I increase the temperature?
Answer: While incomplete conversion can be frustrating, immediately resorting to high heat can be counterproductive and may lead to the issues described in the first question. Stalling can be due to several factors, including insufficient activation of the carboxylic acid or steric hindrance.
Causality: Amide bond formation via dehydrogenative coupling, for example, often requires high temperatures (typically >100°C) to overcome significant activation barriers.[3] However, more common methods using coupling reagents are designed to proceed at or near room temperature.[4] If the reaction is stalling, it may indicate that the chosen coupling reagent is not potent enough or that the activated intermediate is not forming efficiently at low temperatures.
Troubleshooting Steps & Solutions:
-
Analyze an Aliquot: Before heating, take a small sample of the reaction mixture and analyze it by UPLC, LC-MS, or TLC to confirm that the starting materials are still present and that product formation has indeed stopped.
-
Optimize Coupling Reagent: For stubborn couplings, consider switching to a more powerful activating agent. A comparison of common reagents can be found in the table below. Reagents like HATU or COMU are highly effective and often facilitate reactions at room temperature that might otherwise require heat.[4][5]
-
Controlled Heating: If a more active reagent is not an option, you can try gently heating the reaction. Increase the temperature in increments (e.g., to 40°C, then 50°C) while monitoring the reaction progress. Some protocols note that heating to 45-60°C can be necessary to drive the reaction to completion.[1][5]
-
Solvent Choice: Ensure you are using an appropriate solvent. Aprotic polar solvents like DMF or NMP are common for amide couplings and can facilitate reactions at slightly elevated temperatures.
Table 1: Temperature Recommendations for Common Amide Coupling Conditions
| Coupling Method | Typical Initial Temp. | Typical Reaction Temp. | Notes |
| Acyl Chloride | 0°C | 0°C to Room Temp. | Highly exothermic; initial cooling is critical.[4] |
| Carbodiimide (EDC/DCC) | 0°C | Room Temp. | Often used with additives like HOBt to improve rates.[4][6] |
| Uronium/Phosphonium (HATU/HBTU) | 0°C to Room Temp. | Room Temp. | Highly efficient; heating is rarely needed.[1][4] |
| T3P® (PPAA) | 0°C | Room Temp. to 60°C | Initial cooling is common practice to control the exotherm.[1] |
Question 3: I am performing a multi-step synthesis where a precursor to this compound is formed. How does temperature control in the precursor step affect my final product?
Answer: Temperature control is crucial in every step leading to your final product. The purity of your intermediates directly impacts the success of subsequent reactions.
Causality & Experimental Workflow: Consider a common synthetic route: the acylation of morpholine with chloroacetyl chloride to form 2-chloro-1-morpholinoethanone, followed by substitution with an amine source (e.g., from reduction of an azide).
-
Step 1: Acylation. As detailed previously, the reaction of morpholine with chloroacetyl chloride must be performed at low temperatures (typically 0°C) to prevent side reactions.[2] Overheating can lead to the formation of N,N'-diacylated byproducts or other condensates.
-
Step 2: Nucleophilic Substitution/Reduction. If you are, for example, converting an azide precursor to the final amine, the temperature of this reduction step is also critical. Catalytic hydrogenation, a common method, is typically performed at room temperature under a hydrogen atmosphere.[7] Running this reaction at elevated temperatures could lead to catalyst decomposition or undesired side reactions involving other functional groups in the molecule.
The workflow below illustrates the critical temperature checkpoints in a representative synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is an initial cooling step recommended for amide coupling reactions even when the reaction is ultimately run at a higher temperature?
A: The initial cooling step (e.g., to 0°C) is a preventative measure to manage the initial exotherm that occurs when the coupling reagent is added to the mixture of the carboxylic acid, amine, and base.[1] This burst of heat, if uncontrolled, can cause the degradation of reagents or promote the formation of side products before the desired reaction has a chance to proceed cleanly. Once this initial activation is complete and the exothermic risk has passed, the reaction can be allowed to warm or be gently heated to ensure it proceeds to completion at a reasonable rate.[1]
Q2: What are the consequences of "overshooting" the target temperature during an exothermic reaction?
A: Overshooting the temperature can lead to several negative outcomes:
-
Increased Byproduct Formation: As temperature rises, alternative reaction pathways with higher activation energies become accessible, leading to a less pure product mixture.[8]
-
Reagent Decomposition: Many complex organic molecules and coupling reagents are thermally sensitive and can decompose at elevated temperatures, reducing the overall yield.
-
Racemization: For chiral starting materials, excessive heat can lead to racemization, which is a critical issue in pharmaceutical development.
-
Safety Hazards: On a larger scale, uncontrolled exotherms can lead to dangerous thermal runaway events, causing rapid pressure buildup in the reactor.[1]
Q3: Can the choice of solvent affect temperature control?
A: Absolutely. The solvent's physical properties, such as its boiling point and heat capacity, play a significant role.
-
Boiling Point: A low-boiling solvent (like DCM or diethyl ether) can begin to boil if an exotherm is not controlled, creating pressure and safety risks. Higher-boiling solvents like DMF or toluene can tolerate more heat but may also require more energy to cool effectively.[3]
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat from the reaction with a smaller increase in temperature, providing a better thermal buffer.
Q4: How do I choose the optimal temperature for my reaction?
A: The optimal temperature is a balance between reaction rate and selectivity. The best approach is to start with conditions reported in the literature for similar transformations.[9][10][11] If you are developing a new process, start with conservative conditions (i.e., initial cooling to 0°C, then warming to room temperature). Monitor the reaction closely. If it is clean but slow, a gradual increase in temperature can be explored. A Design of Experiments (DoE) approach can be used to systematically screen temperature and other variables to find the optimal conditions.
The diagram below provides a logical decision-making process for troubleshooting temperature-related issues that lead to low yield.
// Paths for Many Byproducts ImproveCooling [label="Likely Cause: Poor exotherm control.\n\nSolution: \n1. Ensure initial cooling to 0°C.\n2. Slow down reagent addition.\n3. Monitor internal temperature.", shape=box, align=left];
// Paths for Incomplete Reaction CheckReagents [label="Likely Cause: Insufficient activation or low reactivity.\n\nSolution:\n1. Use a more potent coupling reagent (e.g., HATU).\n2. After controlled addition, allow warming to RT.\n3. If still slow, heat gently (40-60°C) and monitor.", shape=box, align=left]; OtherIssues [label="Consider other factors:\n- Reagent stoichiometry\n- Reagent quality/purity\n- Solvent choice", shape=box, align=left];
Start -> CheckPurity; CheckPurity -> ManyByproducts; ManyByproducts -> ImproveCooling [label="Yes"]; ManyByproducts -> IncompleteReaction [label="No"]; IncompleteReaction -> CheckReagents [label="Yes"]; IncompleteReaction -> OtherIssues [label="No"]; } enddot Caption: Troubleshooting decision tree for low yield.
References
- NotEvans. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. [Link]
- Gunanathan, C., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Parsons, P. J., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
- Yadav, J. S., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
- Organic Chemistry Portal. (n.d.).
- Lipshutz, B. H., et al. (2015).
- Organic Chemistry Portal. (n.d.).
- Tussot, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Frege, C., et al. (2019). Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis. Atmospheric Chemistry and Physics. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 8. ACP - Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis [acp.copernicus.org]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 10. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 11. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 2-Amino-1-morpholinoethanone: A Comparative Analysis Against Known Kinase Inhibitors
In the landscape of drug discovery, novel chemical entities present both an opportunity and a challenge. The molecule 2-Amino-1-morpholinoethanone, while structurally simple, contains a morpholine ring—a motif recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers to validate the hypothesized biological activity of this compound. Our investigation will be anchored in a plausible, data-driven hypothesis: that this compound may exhibit inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), key enzymes in cell signaling and DNA repair.
The morpholine moiety is a critical pharmacophore in a multitude of kinase inhibitors, where its oxygen atom often forms a crucial hydrogen bond within the ATP-binding pocket of the enzyme.[4][5] This structural alert prompts our hypothesis and guides our validation strategy. To establish a robust scientific narrative, we will not only propose a validation workflow but also benchmark the performance of this compound against two well-characterized, morpholine-containing kinase inhibitors:
-
LY294002: A pioneering, albeit broad-spectrum, inhibitor of PI3K and other PI3K-related kinases (PIKKs), including DNA-PK.[4][5]
-
NU7441: A potent and highly selective inhibitor of DNA-PK, serving as a benchmark for targeted activity.[6][7]
This comparative approach ensures that any observed activity of our test compound is contextualized against established standards, providing a clear and objective assessment of its potential.
The Strategic Validation Workflow
Our experimental design is a multi-tiered approach, beginning with direct enzymatic assays and progressing to cell-based functional assays. This logical flow allows for the systematic confirmation of direct target engagement, followed by an assessment of the compound's efficacy in a more complex biological environment.
Caption: A two-phase workflow for validating the biological activity of this compound.
Phase 1: Direct Target Inhibition - Biochemical Kinase Assays
The foundational step is to determine if this compound can directly inhibit the enzymatic activity of our hypothesized targets, PI3K and DNA-PK. This is achieved through in vitro biochemical assays using purified enzymes.
Causality Behind Experimental Choice:
Direct enzyme assays are crucial as they isolate the interaction between the compound and the protein of interest, eliminating the complexities of a cellular environment. This allows for the unambiguous determination of direct inhibition and the calculation of a key performance metric: the half-maximal inhibitory concentration (IC50). A low IC50 value signifies potent inhibition.
Self-Validating Protocol: In Vitro Kinase Activity Assay
This protocol is adapted for a 96-well plate format and relies on the detection of ATP consumption, a hallmark of kinase activity.
Materials:
-
Recombinant human PI3Kα and DNA-PK enzymes
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Substrates: PIP2 for PI3Kα, a specific peptide substrate for DNA-PK
-
Test Compounds: this compound, LY294002, NU7441 (dissolved in DMSO)
-
Assay Buffer (specific to each kinase)
-
96-well white, flat-bottom plates
-
Multichannel pipette
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup: To each well of the 96-well plate, add 5 µL of the diluted compound. Include "no enzyme" and "DMSO only" controls.
-
Enzyme Addition: Add 20 µL of assay buffer containing the kinase (PI3Kα or DNA-PK) to each well.
-
Initiation of Reaction: Add 25 µL of assay buffer containing the appropriate substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
Anticipated Data and Comparative Analysis
The primary output of this phase will be the IC50 values for each compound against both PI3Kα and DNA-PK.
| Compound | PI3Kα IC50 (nM) | DNA-PK IC50 (nM) |
| This compound | To be determined | To be determined |
| LY294002 | ~1,400 | ~2,200 |
| NU7441 | >100,000 | ~14 |
Note: IC50 values for LY294002 and NU7441 are approximate and based on literature precedent to serve as a benchmark.
This table will provide a clear, quantitative comparison of the potency and selectivity of this compound. For instance, a low IC50 against DNA-PK but a high IC50 against PI3Kα would suggest it is a selective DNA-PK inhibitor.
Phase 2: Target Engagement in a Cellular Context
Observing direct enzymatic inhibition is a critical first step, but it is essential to validate that the compound can penetrate the cell membrane and engage its target within the complex intracellular environment. We will assess the inhibition of the downstream signaling pathways of PI3K and DNA-PK.
Signaling Pathway Overview
Caption: PI3K and DNA-PK signaling pathways with points of inhibition.
Self-Validating Protocol: Western Blot for Phospho-Protein Levels
This protocol will measure the levels of phosphorylated Akt (a downstream target of PI3K) and phosphorylated DNA-PKcs (which undergoes autophosphorylation upon activation) as markers of pathway activity.
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds
-
Etoposide (a DNA damaging agent to activate DNA-PK)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of the test compounds (or controls) for 1-2 hours.
-
Pathway Stimulation:
-
For the PI3K pathway, serum in the media is often sufficient for baseline Akt phosphorylation.
-
For the DNA-PK pathway, add etoposide (e.g., 10 µM) for the final 30 minutes of compound treatment to induce DNA damage.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (GAPDH).
Anticipated Data and Interpretation
The results of the Western blot will reveal whether this compound can inhibit the PI3K and/or DNA-PK pathways in a cellular setting. A dose-dependent decrease in the p-Akt/Akt or p-DNA-PKcs/DNA-PKcs ratio would confirm cellular activity. Comparing its efficacy to LY294002 and NU7441 will again provide crucial context regarding its potency and selectivity.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial biological validation of this compound. By hypothesizing its activity based on its chemical structure and comparing it against well-defined benchmarks, researchers can generate clear, interpretable, and scientifically rigorous data.
Positive results from this workflow—potent and selective inhibition of either PI3K or DNA-PK in both biochemical and cellular assays—would provide a strong rationale for further investigation. Subsequent steps could include broader kinase profiling to assess selectivity, cell viability and apoptosis assays to determine functional consequences, and eventually, in vivo studies to evaluate its therapeutic potential. This structured approach ensures that resources are directed toward compounds with genuine promise, accelerating the journey from a simple molecule to a potential therapeutic agent.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Petrov, P., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 58(1), 41-71. [Link]
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- PubMed. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. [Link]
- Perrera, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2213-2226. [Link]
- National Center for Biotechnology Information. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(11), 1877. [Link]
- National Center for Biotechnology Information. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(18), 4253. [Link]
- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]
- Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- ResearchGate. (2023). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
- PubMed. (2010). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry, 53(24), 8697-8707. [Link]
- ideXlab. (2005). Morpholine - Explore the Science & Experts. [Link]
- National Center for Biotechnology Information. (2020). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 12(11), 3163. [Link]
- National Center for Biotechnology Information. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Amino-1-morpholinoethanone in Complex Molecule Synthesis: A Comparative Analysis for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the demand for molecular diversity and synthetic efficiency has never been greater. Building blocks that offer both structural complexity and streamlined integration into synthetic workflows are invaluable assets. 2-Amino-1-morpholinoethanone, an α-amino amide, represents such a building block. Its unique bifunctional nature—a primary amine for covalent coupling and a pre-installed morpholine amide scaffold—makes it a powerful tool, particularly in the synthesis of peptidomimetics and other biologically relevant molecules.[1] This guide provides an in-depth comparison of this compound against more conventional reagents, namely simple primary amines and α-amino acids, within the context of the Ugi multicomponent reaction. By examining the causality behind experimental outcomes, we aim to equip researchers and drug development professionals with the insights needed to strategically leverage this versatile compound in their synthetic endeavors.
The α-Amino Amide Motif: An Introduction to this compound
This compound, often supplied as its hydrochloride salt, is a synthetic building block featuring a primary amine adjacent to a morpholine-acylated carbonyl group.[2] This arrangement classifies it as an α-amino amide.
Key Structural and Chemical Properties:
-
CAS Number: 24152-96-3 (hydrochloride salt)[3]
-
Molecular Formula: C₆H₁₃ClN₂O₂[2]
-
Molecular Weight: 180.63 g/mol [2]
-
Functionality: Possesses a nucleophilic primary amine and a chemically stable, polar morpholine amide moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.
The synthesis is typically achieved through methods like the reduction of a corresponding azide precursor, as detailed in the literature.[4] Its value lies in its ability to directly introduce the morpholine-capped glycinamide structure into a target molecule in a single step.
Caption: Structure and key functional components of this compound.
The Synthetic Proving Ground: Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are pillars of efficient synthesis.[5] The Ugi four-component reaction (U-4CR) is arguably one of the most powerful MCRs, widely used to generate complex α-acylamino carboxamides, which are essentially dipeptide scaffolds.[6][7]
The reaction's convergence and high atom economy make it an ideal platform for comparing the utility of different amine components.[6] The standard Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[8]
Caption: Simplified workflow of the Ugi four-component reaction (U-4CR).
Comparative Analysis: this compound in the Ugi Reaction
To truly understand the advantages of this compound, we compare its performance and outputs in a model Ugi reaction against two common alternatives: a simple primary amine (Benzylamine) and a bifunctional α-amino acid (Glycine).
Case Study 1: vs. Simple Primary Amines (e.g., Benzylamine)
A simple primary amine like benzylamine is a standard input for the Ugi reaction. The comparison highlights how the integrated amide functionality of this compound influences both the reaction and the product.
-
Experimental Causality: The primary amine of this compound is slightly less nucleophilic than that of benzylamine due to the electron-withdrawing effect of the adjacent amide carbonyl. This can lead to slightly slower initial imine formation but is generally not prohibitive. The key difference lies in the final product. Using benzylamine results in a standard Ugi product with a benzyl group on the amide nitrogen. In contrast, using this compound directly installs a morpholinomethylcarbonyl group, creating a more complex, polar, and drug-like peptidomimetic scaffold in a single transformation.
Caption: Product divergence in the Ugi reaction using different amine components.
Table 1: Performance Comparison vs. Simple Primary Amine
| Parameter | Benzylamine | This compound | Rationale & Field Insights |
| Reaction Rate | Typically faster | May be slightly slower | Reduced nucleophilicity of the amine due to the adjacent amide can slow the initial, reversible imine formation step. |
| Typical Yield | High (80-95%) | Good to High (70-90%) | Generally robust reaction, with minor yield differences often dependent on purification challenges of the more polar product. |
| Product Complexity | Low-Moderate | High | Introduces an additional chiral center and a heterocyclic scaffold in one step, significantly increasing molecular complexity. |
| Product Properties | Lipophilic (due to benzyl) | More Polar/Soluble | The morpholine group enhances aqueous solubility, a key objective in drug design to improve ADME properties. |
| Synthetic Utility | General peptidomimetic | Direct synthesis of drug-like scaffolds | Eliminates post-MCR steps that would be required to append a morpholine or similar group, improving overall process efficiency. |
Case Study 2: vs. α-Amino Acids (e.g., Glycine)
This comparison is not one of direct substitution but of alternative strategies using bifunctional reagents. An α-amino acid contains both an amine and a carboxylic acid. When used in an Ugi-type reaction, it does not act as a simple amine but rather engages both functional groups, leading to a mechanistically distinct pathway known as the Ugi 5-Center-4-Component Reaction (U-5C-4CR).[5]
-
Experimental Causality: In the U-5C-4CR, the amine of the α-amino acid condenses with the aldehyde to form an imine.[5] The isocyanide adds to this imine, but the resulting nitrilium ion is trapped intramolecularly by the amino acid's own carboxylate group. This results in the formation of 1,1'-iminodicarboxylic acid derivatives, a fundamentally different molecular architecture compared to the product from this compound.[5] The latter serves as a C-terminal capping agent, while the α-amino acid is incorporated as an internal residue.
Table 2: Functional Comparison vs. α-Amino Acids in Ugi-type Reactions
| Feature | This compound | α-Amino Acid (e.g., Glycine) | Mechanistic & Strategic Implications |
| Reaction Type | Ugi 4-Component Reaction (U-4CR) | Ugi 5-Center-4-Component Reaction (U-5C-4CR) | Different reactants and mechanism. U-4CR requires an external carboxylic acid. U-5C-4CR uses the internal one. |
| Role in Product | C-terminal peptidomimetic cap | Internal peptide backbone unit | Defines where in the final molecule the building block is positioned. |
| Product Scaffold | α-Acylamino-(N-morpholinoylmethyl)amide | 1,1'-Iminodicarboxylic acid derivative | Leads to completely different classes of compounds with distinct shapes and properties. |
| Strategic Use | Library synthesis for C-terminal modification; Introduction of a specific solubilizing group. | Building internal diversity in a peptide chain; Creating unique backbone structures. | The choice depends entirely on the desired final molecular architecture and the specific hypothesis being tested in drug discovery. |
Experimental Protocols & Methodologies
Trustworthy protocols are self-validating. The following general procedures are provided as a robust starting point for researchers.
Protocol 4.1: General Procedure for a Ugi Four-Component Reaction (U-4CR)
-
Objective: To provide a standardized method for comparing the performance of different amine components in the Ugi reaction.
-
Methodology:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq.), the amine component (e.g., this compound HCl, 1.1 mmol, 1.1 eq.), and the carboxylic acid (1.0 mmol, 1.0 eq.).
-
Add methanol (5 mL) as the solvent. If using an amine hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (1.1 mmol, 1.1 eq.) and stir for 5 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirring solution at room temperature. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Protocol 4.2: Synthesis of this compound Hydrochloride[5]
-
Objective: To synthesize the title compound from its azide precursor.
-
Methodology:
-
In a round-bottom flask suitable for hydrogenation, dissolve the azide precursor, 2-azido-1-morpholinoethanone, in a solvent mixture like THF/water.
-
Add a catalytic amount of 10% palladium on activated carbon (Pd/C).
-
If the free base is desired first, proceed with hydrogenation. To directly obtain the hydrochloride salt, a stoichiometric amount of HCl (e.g., from a standardized solution in dioxane or THF) can be added.[4]
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.
-
Stir the suspension vigorously under an H₂ atmosphere for 3-6 hours.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake moist.
-
Evaporate the filtrate under reduced pressure. If necessary, triturate the resulting residue with a solvent like diethyl ether to induce crystallization.
-
Collect the solid product by filtration and dry under vacuum to yield this compound hydrochloride as a solid.[4]
-
Conclusion and Strategic Outlook
This compound is more than just another primary amine for synthesis. It is a strategic building block that offers a shortcut to molecular complexity and desirable drug-like properties.
-
Against Simple Amines: It provides a clear advantage in efficiency, directly incorporating a valuable morpholine amide scaffold that would otherwise require multiple synthetic steps to install. This is a powerful tactic for rapidly building libraries of complex molecules for screening.
-
Against α-Amino Acids: It serves a distinct and complementary role. While α-amino acids build the internal framework of peptidomimetics, this compound provides a unique and powerful means of C-terminal modification, enabling fine-tuning of properties like solubility, stability, and receptor interactions at the terminus of a molecule.
For researchers in drug discovery, the choice of amine component in a multicomponent reaction is a critical decision point that dictates the core architecture of the resulting products. By understanding the mechanistic and strategic differences outlined in this guide, scientists can more effectively design synthetic campaigns that leverage the unique strengths of this compound to accelerate the discovery of new therapeutic agents.
References
- MySkinRecipes. (n.d.). This compound. [Link]
- Wikipedia. (2023). Passerini reaction. [Link]
- Ríos-Lombardía, N., & González-López, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283. [Link]
- Basso, A., & Banfi, L. (2019).
- Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]
- Vyas, V. K., et al. (2014). Peptidomimetics, a synthetic tool of drug discovery. Journal of Chemical and Pharmaceutical Research, 6(6), 968-984. [Link]
- Campagne, J.-M., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
- Dömling, A. (2013). The Passerini Reaction. Organic Reactions. [Link]
- Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(52), 32967-32991. [Link]
- Heravi, M. M., et al. (2008). Applications of the Ugi reaction with ketones. Arkivoc, 2008(16), 16-79. [Link]
- Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
- Welsch, M. E., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 64(19), 14210-14251. [Link]
- Iska, V. B., & Ugi, I. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 22(9), 1449. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-morpholinoethanone Analogs
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive building block in drug design.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of morpholine-containing compounds: 2-Amino-1-morpholinoethanone analogs. Our objective is to dissect how subtle and significant modifications to this core scaffold influence biological activity, offering a comparative framework for researchers in drug discovery and development. We will explore the causality behind experimental design, present validating data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The this compound Core Scaffold
The foundational structure consists of a morpholine ring connected to an ethanone backbone, which is further substituted with an amino group at the second position. This arrangement presents multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.
Caption: Key modification points on the core scaffold.
The primary points for analog synthesis and SAR studies are:
-
The Morpholine Ring (Vector 1): While often retained for its pharmacokinetic benefits, substitutions on the ring itself can be explored.
-
The Amino Group (Vector 2): This is the most frequently modified position. The nature of the substituent (R-group) attached to the nitrogen atom drastically alters the compound's pharmacological profile.
General Synthesis Strategy
The synthesis of this compound analogs is typically achieved through a straightforward two-step process. The first step involves the acylation of morpholine to create a reactive intermediate, 2-chloro-1-morpholinoethanone. This intermediate is then subjected to nucleophilic substitution with a primary or secondary amine to yield the final product.
Caption: General synthetic route for analog synthesis.
Experimental Protocol: Synthesis of 2-(Benzothiazol-2-ylamino)-1-morpholinoethanone[4]
This protocol serves as a representative example for synthesizing analogs.
Part A: Synthesis of 2-chloro-1-morpholinoethanone (Intermediate)
-
To a stirred solution of morpholine (0.1 mol) and triethylamine (0.1 mol) in 50 mL of diethyl ether, add chloroacetyl chloride (0.1 mol) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Filter the resulting precipitate (triethylamine hydrochloride) and wash with diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, 2-chloro-1-morpholinoethanone, which can be used in the next step without further purification.
Part B: Synthesis of the Final Analog
-
To a solution of 2-chloro-1-morpholinoethanone (0.01 mol) in 30 mL of an appropriate solvent (e.g., diethyl ether), add 2-aminobenzothiazole (0.01 mol) and anhydrous potassium carbonate (0.015 mol).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure analog.
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature of the substituent on the amino group. Below, we compare the SAR for different therapeutic applications.
Anticancer Activity
Analogs bearing complex aromatic and heterocyclic systems on the amino group have shown significant potential as anticancer agents. A study involving 2-morpholino-4-anilinoquinoline derivatives demonstrated potent activity against the HepG2 (human liver cancer) cell line.[5]
Table 1: Anticancer Activity of 2-morpholino-4-anilinoquinoline Analogs against HepG2 Cells [5]
| Compound ID | R-Group (Substituent on Aniline) | IC50 (µM) | Selectivity Profile |
| 3c | 4-Chloro | 11.42 | Moderate |
| 3d | 4-Methyl | 8.50 | Moderate |
| 3e | 4-Methoxy | 12.76 | High |
SAR Insights:
-
Electronic Effects: The data suggests that both electron-donating (4-Methyl, 3d ) and electron-withdrawing (4-Chloro, 3c ) groups on the aniline ring can lead to potent cytotoxic activity. The 4-methyl substituted analog 3d exhibited the lowest IC50 value, indicating that this substitution is favorable for activity against HepG2 cells.[5]
-
Selectivity: Interestingly, the 4-methoxy substituted analog 3e , while slightly less potent than 3d , showed the highest selectivity, meaning it was more effective at targeting cancer cells while sparing normal cells.[5] This highlights a common challenge in drug development: balancing potency with safety. The methoxy group may orient the molecule within the target's binding site in a way that is unique to cancer cells or reduce off-target toxicities.
-
Mechanism: These compounds were found to induce G0/G1 cell cycle arrest, ultimately inhibiting cancer cell proliferation.[5]
Enzyme Inhibition: Urease and Phosphodiesterases (PDEs)
The versatility of the scaffold extends to enzyme inhibition, a cornerstone of modern pharmacology.
Urease Inhibition:
A series of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones, which can be considered structurally related to the core topic, were evaluated as urease inhibitors.[6]
Table 2: Urease Inhibition by Thiazolidin-4-one Analogs [6]
| Compound ID | R-Group (Substituent on Phenyl Ring) | IC50 (µM) |
| 18 | 4-Methoxy | 20.24 |
| 19 | 3,4-Dimethoxy | 18.25 |
| 20 | 3,4,5-Trimethoxy | 16.79 |
| 24 | 4-Fluoro | 22.49 |
| 25 | 4-Chloro | 21.70 |
| 26 | 4-Bromo | 21.51 |
SAR Insights:
-
Methoxy Substitutions: A clear trend emerges with methoxy groups. Increasing the number of methoxy substituents on the phenyl ring progressively enhances inhibitory activity, with the trimethoxy analog 20 being the most potent.[6] This suggests that these groups may be forming key hydrogen bonds or favorable hydrophobic interactions within the active site of the urease enzyme.
-
Halogen Substitutions: Halogenated analogs (24 , 25 , 26 ) showed good activity but were less potent than the methoxy-substituted compounds. Their activity was relatively consistent regardless of the specific halogen, suggesting a general electronic or steric effect.[6]
Phosphodiesterase (PDE) Inhibition:
Phosphodiesterases, particularly PDE5, are crucial enzymes in signaling pathways involving cGMP.[7][8] Inhibitors of PDE5 are used to treat erectile dysfunction and pulmonary hypertension.[8][9] The this compound scaffold can be adapted to create potent PDE5 inhibitors. While direct data on this specific scaffold is emerging, SAR from related quinoline-based PDE5 inhibitors provides valuable insights. The key is to design the amino substituent to mimic the structure of cGMP and fit into the enzyme's active site.
-
SAR Principle: For PDE5 inhibition, the substituent on the amino group must contain a heterocyclic system that can occupy the catalytic pocket, often interacting with key amino acid residues through hydrogen bonding and pi-stacking interactions.[10][11] The morpholine group serves as a solubilizing element and can occupy the solvent-exposed region of the binding site.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial activity. Modifications to the amino group with various heterocyclic moieties, such as benzothiazole and oxadiazole, have yielded compounds with activity against both bacteria and fungi.[4]
Table 3: Antibacterial Activity of 2-(substituted-benzothiazol-2-ylamino)-1-morpholinoethanone Analogs [4]
| Compound ID | R-Group (Substituent on Benzothiazole) | Antibacterial Activity Zone of Inhibition (mm) |
| M1 | H | Moderate |
| M2 | 6-NO₂ | High |
| M3 | 6-Cl | Moderate |
| M10 | 4-Cl | High |
SAR Insights:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO₂) at the 6-position (M2 ) or a chloro group at the 4-position (M10 ), significantly enhanced antibacterial activity compared to the unsubstituted analog (M1 ).[4] This suggests that altering the electronic properties of the heterocyclic ring is crucial for antimicrobial efficacy, possibly by enhancing the compound's ability to interfere with bacterial cellular processes.
Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining compound cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HepG2, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).
Protocol: In Vitro Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., E. coli, B. subtilis) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well containing the test compound.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by the nature of the substituent attached to the α-amino group.
-
For Anticancer Activity: Large, aromatic heterocyclic systems, particularly substituted anilinoquinolines, are promising. Future work should focus on optimizing the substitution pattern on the aniline ring to enhance potency while maintaining high selectivity to minimize off-target toxicity.[5]
-
For Enzyme Inhibition: Multi-methoxy substituted phenyl rings show strong potential for urease inhibition.[6] For developing PDE inhibitors, the focus should be on designing substituents that effectively mimic the substrate and occupy the enzyme's catalytic pocket.
-
For Antimicrobial Agents: Incorporating electron-withdrawing groups onto heterocyclic substituents like benzothiazole appears to be a successful strategy for increasing potency.[4]
Future research should integrate computational modeling, such as molecular docking and ADME prediction, early in the design phase to rationalize SAR data and improve the efficiency of lead optimization.[6][13] Exploring novel, diverse substituents for the amino group will undoubtedly unlock new biological activities and pave the way for the development of next-generation therapeutics based on this privileged morpholine scaffold.
References
- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
- Cignarella, G., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(4), 698-702. [Link]
- Gusakova, S. D., & Zhidkova, A. M. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 856-879. [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
- Tahir, M. H., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(43), 40787-40806. [Link]
- Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-45. [Link]
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacological and Pharmaceutical Sciences, 3(1), 40-51. [Link]
- Akritopoulou-Zanze, I., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 808-813. [Link]
- Cha, H. J., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology, 12, 747656. [Link]
- Kaur, N., et al. (2022). Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. Computational Biology and Chemistry, 102, 107807. [Link]
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
- Rehman, H., & Yaseen, M. (2023). Phosphodiesterase Inhibitors. In StatPearls.
- Patil, S. B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8449-8467. [Link]
- El-Gamal, M. I., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Bioorganic Chemistry, 128, 106093. [Link]
- Various Authors. (2023). Biological activities of morpholine derivatives and molecular targets involved.
- Sgobba, M., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules, 23(11), 2991. [Link]
- Cok-Simeon, M., et al. (2013). Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6. Journal of Biological Chemistry, 288(45), 32308-32317. [Link]
- Wang, H., et al. (2008). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. Molecular Pharmacology, 73(1), 104-110. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Amino-1-morpholinoethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the efficient and safe synthesis of key intermediates is paramount. 2-Amino-1-morpholinoethanone, a valuable building block in the development of various active pharmaceutical ingredients (APIs), can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of two prominent methods for its synthesis: the reduction of an azide precursor and the amination of a halo-ketone intermediate. This document is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions for their synthetic strategies.
At a Glance: A Comparative Overview
| Feature | Method 1: Azide Reduction | Method 2: Amination of 2-Chloro-1-morpholinoethanone |
| Starting Materials | 2-Azido-1-morpholinoethanone | 2-Chloro-1-morpholinoethanone, Amine Source (e.g., Potassium Phthalimide) |
| Key Transformation | Reduction of an azide | Nucleophilic substitution of a halide |
| Typical Yield | ~44% | Not reported for this specific substrate |
| Reagents & Conditions | H₂, 10% Pd/C, HCl, THF/H₂O, 3h, RT | Varies (e.g., K-Phthalimide, DMF; then Hydrazine) |
| Safety Considerations | Use of potentially explosive and toxic sodium azide. | Use of lachrymatory and corrosive chloroacetyl chloride. |
| Advantages | Clean reaction with N₂ as the primary byproduct. | Avoids the use of highly toxic azides. |
| Disadvantages | Significant safety hazards associated with azides. | Potentially harsh conditions for phthalimide cleavage. |
Method 1: Synthesis via Azide Reduction
This synthetic route involves the preparation of an azide intermediate, which is subsequently reduced to the desired primary amine. The key transformation is the reduction of the azido group, a reliable and high-yielding reaction.
Reaction Scheme
Caption: Synthesis of this compound via azide reduction.
Mechanistic Insight
The reduction of the azide to the primary amine is a classic example of catalytic hydrogenation. The reaction proceeds on the surface of the palladium catalyst. The azide adsorbs to the catalyst surface, where it reacts with hydrogen atoms that have been dissociatively adsorbed onto the palladium. This process involves the stepwise reduction of the azide group and the liberation of nitrogen gas, a thermodynamically favorable process that drives the reaction to completion. The use of an acidic medium (HCl) ensures the final product is isolated as its more stable hydrochloride salt.
Experimental Protocol: Reduction of 2-Azido-1-morpholinoethanone
Materials:
-
2-Azido-1-morpholinoethanone
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
3.25 M Hydrochloric acid (HCl) solution
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, suspend 2-azido-1-morpholinoethanone and 10% Pd/C in a mixture of THF and a 3.25 M HCl solution.
-
Create an inert atmosphere by purging the flask with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon) for 3 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a suitable filter medium (e.g., quantitative filter paper) to remove the Pd/C catalyst.
-
Evaporate the filtrate under reduced pressure.
-
The resulting oil is dried in a desiccator for 24 hours to yield 4-(aminoacetyl)morpholine hydrochloride as a yellow solid.[1]
Yield: 44%[1]
Trustworthiness and Safety Considerations
While catalytic hydrogenation is a clean and effective method, the use of sodium azide in the preceding step to form the azide intermediate introduces significant safety concerns. Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with certain metals.[1][2] It is also thermally unstable and can decompose violently upon heating.[2] Therefore, strict safety protocols, including proper handling, storage, and quenching procedures, are essential when working with azides.[1][2]
Method 2: Synthesis via Amination of 2-Chloro-1-morpholinoethanone
This approach utilizes the readily available 2-chloro-1-morpholinoethanone as a key intermediate. The core of this method is the nucleophilic substitution of the chloride by a nitrogen-containing nucleophile. A common and effective strategy for introducing a primary amine is the Gabriel synthesis.
Reaction Scheme
Caption: Synthesis of this compound via the Gabriel synthesis.
Mechanistic Insight
The Gabriel synthesis provides a controlled method for the preparation of primary amines, avoiding the over-alkylation often seen with direct amination using ammonia. The synthesis proceeds in two key steps:
-
N-Alkylation: The phthalimide anion, a soft nucleophile, attacks the electrophilic carbon of 2-chloro-1-morpholinoethanone in an SN2 reaction. The bulky phthalimide group prevents further alkylation.
-
Hydrolysis: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This is often achieved by treatment with hydrazine (the Ing-Manske procedure), which attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.
Experimental Protocol: Synthesis of 2-Chloro-1-morpholinoethanone
Materials:
-
Morpholine
-
Chloroacetyl chloride
-
Triethylamine
-
Diethyl ether
Procedure:
-
To a cooled (5-10°C) mixture of morpholine and triethylamine in diethyl ether, add chloroacetyl chloride dropwise.
-
Stir the reaction mixture for 6 hours and then leave it at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice.
-
The solid precipitate is collected, dried, and recrystallized from ethanol and water to yield 4-(2-chloroacetyl)morpholine.
Experimental Protocol: Gabriel Synthesis (General Procedure)
Materials:
-
2-Chloro-1-morpholinoethanone
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-chloro-1-morpholinoethanone and potassium phthalimide in DMF.
-
Heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
To the resulting N-alkylated phthalimide, add ethanol and hydrazine hydrate.
-
Reflux the mixture to cleave the phthalimide group.
-
The phthalhydrazide byproduct will precipitate out of the solution.
-
Filter the mixture and concentrate the filtrate to obtain the crude this compound.
-
Purify the product by a suitable method, such as crystallization or chromatography.
Note: The yield for this specific transformation has not been reported in the searched literature and would require experimental determination.
Trustworthiness and Safety Considerations
The Gabriel synthesis is a well-established and reliable method for preparing primary amines.[3][4] It avoids the use of hazardous azides. However, the starting material for the intermediate, chloroacetyl chloride, is corrosive and a lachrymator, requiring careful handling in a fume hood. The use of hydrazine is also a consideration, as it is a toxic and potentially flammable substance.
Comparative Analysis and Recommendations
Yield and Purity: The azide reduction method provides a moderate reported yield of 44%.[1] The yield for the Gabriel synthesis route is not yet determined for this specific substrate and would be a critical factor in its evaluation. The purity of the final product from both routes is expected to be high after appropriate purification.
Safety: The primary advantage of the Gabriel synthesis is the avoidance of highly toxic and potentially explosive azides. This makes it an inherently safer, though not hazard-free, alternative for laboratory and industrial-scale production.
Scalability: Both methods are amenable to scaling. However, the safety concerns associated with large quantities of azides might make the Gabriel synthesis a more attractive option for scale-up, provided a competitive yield can be achieved.
Cost and Reagent Availability: The reagents for both routes are generally commercially available. A detailed cost analysis would depend on the specific pricing from suppliers and the overall process efficiency.
For research and development purposes where small quantities are required and appropriate safety infrastructure is in place, the azide reduction method is a viable option with a known yield. However, for process development and scale-up, the Gabriel synthesis is the recommended route due to its superior safety profile. The key next step for any researcher considering this pathway would be to perform an initial optimization of the Gabriel synthesis with 2-chloro-1-morpholinoethanone to determine the yield and establish a robust and scalable protocol. This initial investment in process optimization is likely to be outweighed by the long-term safety and operational benefits.
References
- Braga, S. F. P., et al. (2017). Bioorganic & Medicinal Chemistry, 25(6), 1889–1900.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-Amino-1-morpholinoethanone
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of 2-Amino-1-morpholinoethanone. Beyond a simple recitation of data, this document delves into the causality behind experimental choices and offers a framework for distinguishing the target molecule from potential impurities and structurally similar compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex pharmaceutical agents. Its structure, comprising a morpholine ring, a ketone, and a primary amine, presents a unique spectroscopic fingerprint. The synthetic route to this compound, commonly involving the reduction of an azide precursor (2-azido-1-morpholinoethanone), necessitates careful analytical scrutiny to ensure complete conversion and the absence of starting material. Furthermore, its structural similarity to other morpholine-containing compounds, such as 2-morpholinoethylamine, underscores the need for a multi-faceted analytical approach to prevent misidentification.
This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. Each section will provide a detailed experimental protocol, an analysis of the expected spectral data, and a comparative discussion with a potential synthetic impurity and a structural isomer.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
For ¹H and ¹³C NMR of the hydrochloride salt, dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
For the free base, dissolve a similar amount in Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling (e.g., using the DEPT pulse sequence to differentiate between CH, CH₂, and CH₃ groups).
-
If necessary, perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
-
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR-based structural confirmation.
¹H and ¹³C NMR Data for this compound Hydrochloride
The following data is based on reported spectra for the hydrochloride salt in D₂O[1].
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |
| -CH₂-N(CO)- | 3.58 | t | 2H | 44.7 |
| -CH₂-N(CO)- | 3.46 | t | 2H | 42.2 |
| -CH₂-O- | 3.78 - 3.67 | m | 4H | 66.0, 65.8 |
| -CO-CH₂-NH₃⁺ | 3.98 | s | 2H | 39.9 |
| C=O | - | - | - | 165.7 |
Note: The amine protons (-NH₃⁺) are typically broad and may exchange with D₂O, making them difficult to observe.
Comparative NMR Analysis
| Compound | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| This compound (Free Base - Predicted) | The -CO-CH₂-NH₂ protons will be shifted upfield compared to the hydrochloride salt. The primary amine protons will be observable in a non-protic solvent like CDCl₃. | The chemical shifts will be similar to the hydrochloride salt, with minor upfield shifts for the carbons adjacent to the amine. |
| 2-Azido-1-morpholinoethanone (Potential Impurity - Predicted) | The protons of the -CO-CH₂-N₃ group will have a distinct chemical shift, likely downfield from the corresponding amine. | The carbon of the -CO-CH₂-N₃ group will have a characteristic chemical shift, different from the amine. |
| 2-Morpholinoethylamine (Comparison Compound) | Absence of the singlet for the -CO-CH₂- protons. Instead, two triplets for the -CH₂-CH₂-NH₂ moiety will be present. | Absence of the carbonyl carbon signal (~165 ppm). The carbon signals will correspond to the ethylamine side chain. |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow for FTIR Analysis
Caption: A straightforward workflow for FTIR-based functional group analysis.
Expected FTIR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3400-3250 | Medium (two bands) | The presence of two bands is characteristic of a primary amine. |
| C-H Stretch (alkane) | 2950-2850 | Medium to Strong | From the morpholine and ethyl groups. |
| C=O Stretch (amide) | 1680-1630 | Strong | The position is influenced by the electronic environment. For this compound hydrochloride, a reported value is 1652 cm⁻¹[1]. |
| N-H Bend (primary amine) | 1650-1580 | Medium | May overlap with the C=O stretch. |
| C-N Stretch | 1250-1020 | Medium | |
| C-O-C Stretch (ether) | 1150-1085 | Strong | Characteristic of the morpholine ring. A reported value is 1104 cm⁻¹[1]. |
Comparative FTIR Analysis
| Compound | Key Differentiating FTIR Features |
| This compound (Hydrochloride) | Broad absorption in the 3200-2400 cm⁻¹ range due to the ammonium salt[1]. |
| 2-Azido-1-morpholinoethanone (Potential Impurity) | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (-N₃) stretching vibration. The N-H stretching bands will be absent. |
| 2-Morpholinoethylamine (Comparison Compound) | Absence of the strong C=O stretching band around 1650 cm⁻¹. The presence of N-H stretching and bending vibrations for the primary amine will be observed. |
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
-
Ionization:
-
Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule and will likely produce a prominent protonated molecular ion [M+H]⁺.
-
-
Analysis:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for structural analysis using mass spectrometry.
Expected Mass Spectrometry Data for this compound
-
Molecular Formula: C₆H₁₂N₂O₂
-
Molecular Weight: 144.17 g/mol
-
Expected [M+H]⁺: m/z 145.0972
Predicted Fragmentation Pattern:
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion of this compound is expected to fragment in a predictable manner. Key fragment ions would likely include:
-
Loss of the amino group (-NH₂) as ammonia (-NH₃) from the protonated molecule.
-
Cleavage of the amide bond, leading to the formation of the morpholino-carbonyl cation.
-
Fragmentation of the morpholine ring.
Comparative Mass Spectrometry Analysis
| Compound | Expected [M+H]⁺ (m/z) | Key Differentiating Fragmentation Features |
| This compound | 145.0972 | Fragments corresponding to the loss of components of the aminoethanone side chain. |
| 2-Azido-1-morpholinoethanone (Potential Impurity) | 171.0873 | A characteristic loss of N₂ (28 Da) from the molecular ion. |
| 2-Morpholinoethylamine (Comparison Compound) | 131.1184 | Different fragmentation pattern due to the absence of the carbonyl group. Fragments will correspond to the cleavage of the ethylamine side chain. |
Conclusion: A Triad of Techniques for Unquestionable Confirmation
The structural confirmation of a synthesized molecule like this compound is not reliant on a single analytical technique but on the convergence of evidence from a triad of powerful spectroscopic methods. NMR spectroscopy provides the detailed atomic-level blueprint, FTIR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis.
By systematically applying these techniques and comparing the obtained data with that of potential impurities and structural isomers, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of scientific research and the safety and efficacy of potential therapeutic agents.
References
- Braga, S. F. P., Martins, L. C., da Silva, E. B., Sales Júnior, P. A., Murta, S. M. F., Romanha, A. J., ... & de Oliveira, R. B. (2017). Synthesis, biological evaluation and structure-activity relationship of new 4-aminoquinoline-based derivatives as potential agents against Leishmania and Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 25(6), 1889-1900. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Validation of 2-Amino-1-morpholinoethanone Quantification
Introduction: The Analytical Imperative for 2-Amino-1-morpholinoethanone
This compound is a synthetic building block characterized by its morpholine and aminoethanone moieties. Its utility in medicinal chemistry and pharmaceutical development, often as a precursor or metabolite, necessitates a robust and reliable quantitative method. The accuracy and precision of these measurements are not merely academic; they are foundational to pharmacokinetic studies, quality control of drug substances, and ultimately, regulatory approval.
This guide provides a comparative analysis of the principal analytical techniques for the quantification of this compound in biological and chemical matrices. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the most fit-for-purpose analytical strategy. Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring a framework that is both scientifically sound and regulatorily compliant.[1][2][3]
Comparison of Core Analytical Methodologies
The quantification of a polar, low molecular weight compound like this compound presents distinct analytical challenges. The choice of methodology is a critical decision point, balancing the need for sensitivity, selectivity, throughput, and cost. The two most viable and widely adopted techniques for this class of molecule are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[4][5] The technique physically separates the analyte from matrix components via liquid chromatography, followed by ionization and detection based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.
-
Expertise & Experience Insights: The primary advantage of LC-MS/MS is its specificity. By monitoring a specific precursor ion to product ion transition (Selected Reaction Monitoring or SRM), we can virtually eliminate interference from co-eluting matrix components, a common challenge in complex biological samples like plasma. This high degree of selectivity often allows for simpler and faster sample preparation protocols (e.g., "dilute-and-shoot" or protein precipitation) compared to HPLC-UV. For this compound, electrospray ionization (ESI) in positive mode would be the logical choice, targeting the protonated primary amine for high ionization efficiency.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust and cost-effective chromatographic technique. However, this compound lacks a strong native chromophore or fluorophore, rendering direct UV or fluorescence detection insufficiently sensitive for most applications, especially in biological matrices.[6][7]
-
Expertise & Experience Insights: To overcome this limitation, a pre-column derivatization step is mandatory.[6] Reagents like o-phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, form a highly fluorescent isoindole derivative.[8] This derivatization dramatically enhances the sensitivity of the method. The causality here is straightforward: we are chemically attaching a light-absorbing or light-emitting tag to our molecule of interest. While effective, this introduces an additional step in the sample preparation workflow which must be carefully controlled and validated for reaction efficiency and derivative stability. The choice between UV and fluorescence detection will depend on the required sensitivity, with fluorescence typically offering a significant advantage.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of each methodology for the quantification of this compound. These values are based on typical results for structurally similar small molecules and serve as a guide for method selection.
| Parameter | LC-MS/MS | HPLC-FLD (with OPA Derivatization) |
| Principle | Separation by LC, detection by mass | Separation by LC, detection by fluorescence after chemical derivatization |
| Selectivity | Very High (based on m/z ratio) | Moderate to High (dependent on chromatography and derivatization specificity) |
| Sensitivity (Typical LLOQ) | 0.05 - 1 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Sample Prep Complexity | Low to Moderate | Moderate to High |
| Throughput | High | Moderate |
| Cost (Instrument/Operation) | High / Moderate | Moderate / Low |
The Architecture of Analytical Validation
Method validation provides documented evidence that a method is fit for its intended purpose.[2][9] The following sections detail the experimental protocols for key validation parameters, grounded in the ICH M10 framework.
General Validation Workflow
The validation process is a logical sequence of experiments designed to build confidence in the method's performance. Each step validates a different aspect of the analytical procedure, from its ability to distinguish the analyte from interferences to its robustness over time.
Caption: A typical workflow for bioanalytical method validation.
Experimental Protocols for Key Validation Parameters
The following protocols are presented as a self-validating system. The success of each step is predicated on the successful completion of the previous ones, ensuring a logical and robust validation package.
-
Causality & Objective: This experiment demonstrates that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other concomitant medications. For LC-MS/MS, this confirms no other compound produces the same mass transition at the analyte's retention time. For HPLC-FLD, it ensures no endogenous compounds fluoresce at the same wavelength and elute at the same time.
-
Methodology:
-
Analyze a minimum of six blank matrix lots from individual donors.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze blank matrix samples spiked with any known, relevant metabolites or concomitant medications.
-
-
Trustworthiness (Acceptance Criteria): In the blank samples, the response at the analyte's retention time should be less than 20% of the response of the LLOQ sample.
-
Causality & Objective: This establishes the relationship between the instrument response and the known concentration of the analyte. The LLOQ is defined as the lowest concentration that can be measured with acceptable accuracy and precision.
-
Methodology:
-
Prepare a blank matrix sample (blank) and at least six non-zero calibration standards spanning the expected concentration range.
-
Analyze the calibration curve in at least three independent runs.
-
Plot the instrument response versus the nominal concentration and fit the data using an appropriate regression model (typically linear with 1/x or 1/x² weighting).
-
-
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
The LLOQ must have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.
-
-
Causality & Objective: This assesses the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision). It is the ultimate test of the method's reliability.
-
Methodology:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-batch (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-batch (between-run): Analyze the QC samples in at least three different runs on three different days.
-
-
Trustworthiness (Acceptance Criteria):
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV or %RSD) should not exceed 15% for all QCs (20% for LLOQ).
-
Caption: Interrelationship of core validation parameters.
-
Causality & Objective: Analyte stability is not an intrinsic property of the method but a critical characteristic of the analyte within the biological matrix under specific storage and handling conditions. This experiment ensures that the analyte concentration does not change from the time of sample collection to the time of analysis.
-
Methodology:
-
Use Low and High QC samples for all stability tests.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.
-
Bench-Top Stability: Keep QC samples at room temperature for a period equal to or greater than the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the time from the first sample collection to the last sample analysis.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
-
Trustworthiness (Acceptance Criteria): The mean concentration of the stability QC samples must be within ±15% of the nominal concentration.
Conclusion and Recommendations
The robust quantification of this compound is achievable through either LC-MS/MS or HPLC with fluorescence detection. The choice is a function of the specific application requirements.
-
LC-MS/MS is strongly recommended for analyses requiring the highest sensitivity and selectivity, particularly for samples in complex biological matrices such as plasma or urine, and is the preferred method for regulated bioanalysis in support of pharmacokinetic studies.
-
HPLC-FLD with derivatization represents a viable, cost-effective alternative for less demanding applications, such as the analysis of bulk substances or simple formulations, where sensitivity requirements are lower and the sample matrix is cleaner.
Regardless of the chosen platform, a rigorous validation protocol, as outlined in this guide and based on authoritative regulatory standards, is not optional. It is the cornerstone of generating reliable, reproducible, and defensible analytical data in any research and development setting.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1][2]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- De Meulder, M. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][11]
- Patel, D. K., et al. (2024). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link][5]
- Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. [Link][4]
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link][12]
- Nakano, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Link][6]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. chromsystems.com [chromsystems.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Efficacy Analysis of Reboxetine and Its Alternatives in the Management of Major Depressive Disorder
An In-Depth Guide for Researchers and Clinicians
This guide provides a comprehensive comparison of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), with other prominent antidepressant classes for the treatment of major depressive disorder (MDD). As the initial compound of interest, "2-Amino-1-morpholinoethanone," is not documented in existing scientific literature, this analysis pivots to Reboxetine, a well-characterized morpholine derivative, to fulfill the spirit of the original query. The comparison will encompass other NRIs, Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), with a focus on their mechanisms of action, clinical efficacy, and supporting experimental data.
Introduction to Reboxetine and the Noradrenergic System in Depression
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic effects are primarily attributed to its ability to block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2] The noradrenergic system plays a crucial role in regulating mood, attention, and arousal, and its dysregulation has been implicated in the pathophysiology of depression.[2]
Unlike many other antidepressants, Reboxetine has a high selectivity for the NET with minimal affinity for serotonin or dopamine transporters.[3] This distinct pharmacological profile suggests a targeted approach to managing depressive symptoms, particularly those associated with noradrenergic deficits, such as apathy and lack of motivation.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of antidepressants is intrinsically linked to their mechanism of action at the molecular level. Below is a comparative analysis of the primary mechanisms of Reboxetine and its alternatives.
Reboxetine and other Selective Norepinephrine Reuptake Inhibitors (NRIs)
NRIs, including Reboxetine, Atomoxetine, and Viloxazine, exert their effects by selectively blocking the norepinephrine transporter.[1][4][5] This inhibition of norepinephrine reuptake leads to an accumulation of norepinephrine in the synaptic cleft, thereby amplifying its signaling to postsynaptic receptors.[2] Atomoxetine, while primarily indicated for Attention-Deficit/Hyperactivity Disorder (ADHD), also functions as an NRI and has been investigated for its antidepressant effects.[4][6] Viloxazine, another NRI, was initially developed as an antidepressant and has since been repurposed for ADHD.[7][8]
Mechanism of Action of SSRIs.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs, including Venlafaxine and Duloxetine, offer a dual mechanism of action by inhibiting both the serotonin and norepinephrine transporters. [9][10]This leads to a simultaneous increase in the synaptic concentrations of both neurotransmitters. [11]The ratio of serotonin to norepinephrine reuptake inhibition can vary between different SNRI agents. [9]
Mechanism of Action of SNRIs.
Comparative Efficacy: Clinical and Experimental Data
The clinical efficacy of Reboxetine and its alternatives has been evaluated in numerous studies. A network meta-analysis of 21 antidepressant drugs found that while all were more effective than placebo, there were differences in their relative efficacy. [12][13] Table 1: Comparative Efficacy of Antidepressants in Major Depressive Disorder
| Antidepressant Class | Representative Drug(s) | Key Efficacy Findings |
| NRI | Reboxetine | Some studies show efficacy greater than placebo, particularly in severe depression. [14]However, a comprehensive meta-analysis including unpublished data found it to be less effective than SSRIs. [15][16] |
| SSRI | Fluoxetine, Sertraline | Generally considered effective first-line treatments for MDD. [17][18]Fluoxetine has shown statistical significance over placebo in children and adolescents. [19] |
| SNRI | Venlafaxine, Duloxetine | Demonstrated efficacy in treating MDD, with some evidence suggesting potential benefits for severe depression and depression with comorbid anxiety. [20][21][22] |
This table provides a summary of general findings. Individual patient responses can vary.
A large-scale network meta-analysis revealed that in head-to-head comparisons, Reboxetine was among the least efficacious antidepressants. [12][13]Conversely, agents like Venlafaxine were found to be more effective than several other antidepressants. [12][13]
Tolerability and Side Effect Profiles
The acceptability of an antidepressant is as critical as its efficacy. Tolerability is often assessed by the rate of discontinuation due to adverse events.
Table 2: Comparative Tolerability and Common Side Effects
| Antidepressant Class | Representative Drug(s) | Common Side Effects | Tolerability Notes |
| NRI | Reboxetine | Dry mouth, constipation, insomnia, sweating, dizziness. [3][23] | Associated with a higher dropout rate compared to some other antidepressants. [12][13] |
| SSRI | Fluoxetine, Sertraline | Nausea, headache, insomnia, sexual dysfunction. [17][24] | Generally better tolerated than older antidepressants; Fluoxetine and Sertraline were more tolerable than many other antidepressants. [12][13] |
| SNRI | Venlafaxine, Duloxetine | Nausea, dizziness, sweating, potential for increased blood pressure. [25] | Venlafaxine and Duloxetine had among the highest dropout rates in a major meta-analysis. [12][13] |
Experimental Protocols
To provide a framework for the types of studies that generate the data discussed, below are generalized protocols for assessing antidepressant efficacy in a clinical trial setting.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for Antidepressant Efficacy
-
Patient Recruitment: Recruit a cohort of patients diagnosed with Major Depressive Disorder based on standardized diagnostic criteria (e.g., DSM-5).
-
Inclusion/Exclusion Criteria: Establish clear criteria for patient inclusion (e.g., age range, severity of depression) and exclusion (e.g., certain comorbidities, concurrent medications).
-
Randomization: Randomly assign participants to one of three arms: the investigational drug (e.g., Reboxetine), a placebo, or an active comparator (e.g., an SSRI).
-
Blinding: Ensure that both the participants and the investigators are unaware of the treatment allocation (double-blind).
-
Treatment Period: Administer the assigned treatment for a predefined period, typically 6-12 weeks for acute efficacy studies.
-
Efficacy Assessment: Measure depressive symptoms at baseline and at regular intervals throughout the study using a validated rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Safety and Tolerability Monitoring: Record all adverse events reported by participants throughout the study.
-
Statistical Analysis: Analyze the change in depression scores from baseline to the end of the study between the treatment groups. The primary endpoint is often the mean change in HAM-D or MADRS score.
Clinical Trial Workflow.
Conclusion
While Reboxetine offers a targeted mechanism of action by selectively inhibiting norepinephrine reuptake, a comprehensive review of the evidence, particularly large-scale meta-analyses that include unpublished data, suggests that its efficacy in the acute treatment of major depressive disorder may be less robust compared to SSRIs and some SNRIs. [15][16]Furthermore, its tolerability profile, as indicated by dropout rates in some studies, is a significant consideration in clinical practice. [12][13] In contrast, SSRIs remain a cornerstone of first-line treatment for MDD due to their established efficacy and generally favorable side-effect profile. [17][18]SNRIs provide a dual-action approach that may be beneficial for certain patient populations, including those with severe depression or comorbid anxiety, although they may also be associated with higher discontinuation rates due to side effects. [20][21][22] The choice of an antidepressant should be a collaborative decision between the clinician and the patient, taking into account the specific symptom profile, potential side effects, and individual patient factors. This guide provides a synthesis of the available evidence to aid in this informed decision-making process.
References
- Doyle, A. E., Faraone, S. V., Glatt, S. J., & Tsuang, M. T. (2001). The pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Journal of Clinical Psychopharmacology, 21(5), 45-50. [Link]
- Papakostas, G. I., Nelson, J. C., & Kasper, S. (2003). The antidepressant efficacy of reboxetine in patients with severe depression. Journal of Clinical Psychopharmacology, 23(1), 45-50. [Link]
- Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., ... & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. [Link]
- Wikipedia contributors. (2024, January 5). Reboxetine. In Wikipedia, The Free Encyclopedia.
- Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]
- Wikipedia contributors. (2024, January 2). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
- Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.
- Schatzberg, A. F. (2000). Clinical efficacy of reboxetine in major depression.
- Cui, Y., Zheng, Y., & Wang, Y. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
- Wikipedia contributors. (2024, January 7). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
- Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]
- Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. [Link]
- Patsnap. (2024, July 17).
- Dr.Oracle. (2025, October 1). Is venlafaxine (Effexor)
- Scilit. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression.
- Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).
- Health Central. (2021, January 8). Reboxetine (Edronax): The Most Controversial Antidepressant. [Link]
- Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Pharmaceuticals, 14(8), 779. [Link]
- Patsnap. (2024, July 17). What is the mechanism of Atomoxetine Hydrochloride? Synapse. [Link]
- Edwards, D. J., Pento, J. T., & Wesnes, K. A. (1993). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Biopharmaceutics & Drug Disposition, 14(2), 121-132. [Link]
- Dr.Oracle. (2025, April 1).
- Aiken, C. (n.d.). Viloxazine. Chris Aiken, MD.
- Montgomery, S. A. (1999). Reboxetine: a review of efficacy and tolerability.
- Eyding, D., & Meerpohl, J. J. (2011). Review: reboxetine is ineffective and potentially harmful for acute treatment of major depression. BMJ Evidence-Based Medicine, 16(2), 48-49. [Link]
- American Addiction Centers. (2024, August 23). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). [Link]
- Feighner, J. P. (1995). Efficacy of venlafaxine in the treatment of severe depression. Depression, 3(4), 229-233. [Link]
- Wikipedia contributors. (2023, December 18). Viloxazine. In Wikipedia, The Free Encyclopedia.
- GoodRx. (2024, March 21). How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action. [Link]
- Kaye, A. D., Cornett, E. M., & Kandregula, S. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine, 11(5), e118134. [Link]
- Wikipedia contributors. (2023, November 28). Selective norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
- Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., ... & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. [Link]
- MentalHealth.com. (n.d.). Reboxetine.
- Healthline. (2018, November 12). SNRI: Serotonin-Norepinephrine Reuptake Inhibitor Uses and Warnings. [Link]
- Szabadi, E. (2000). Mechanisms of action of reboxetine. Reviews in Contemporary Pharmacotherapy, 11(5), 267-282. [Link]
- Rudolph, R. L., & Feiger, A. D. (1999). The use of venlafaxine in the treatment of major depression and major depression associated with anxiety: a dose-response study. Venlafaxine Investigator Study Group.
- MIMS Singapore. (n.d.). Reboxetine.
- Bionity. (n.d.). Reboxetine.
- Massana, J. (1999). Reboxetine, a Unique Selective NRI, Prevents Relapse and Recurrence in Long-Term Treatment of Major Depressive Disorder.
- Eyding, D., Lelgemann, M., Grouven, U., Härter, M., Kromp, M., Kaiser, T., ... & Wieseler, B. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737. [Link]
- STERIS HEALTHCARE PVT LTD. (2025, August 3).
- GoodRx. (2023, September 13).
- Silverstone, P. H., & Salinas, E. (2000). Efficacy of venlafaxine in mixed depression-anxiety states. Depression and Anxiety, 12 Suppl 1, 77-80. [Link]
- Dr.Oracle. (2025, October 27). What is the use and dosage of Viloxazine (a selective norepinephrine reuptake inhibitor) for treating depression and Attention Deficit Hyperactivity Disorder (ADHD)?[Link]
- Cipriani, A., Zhou, X., Del Giovane, C., Hetrick, S. E., Qin, B., Whittington, C., ... & Cuijpers, P. (2016). Comparative efficacy and tolerability of antidepressants for major depressive disorder in children and adolescents: a network meta-analysis. The Lancet, 388(10047), 881-890. [Link]
- Andrade, C. (2018). Relative Efficacy and Acceptability of Antidepressant Drugs in Adults With Major Depressive Disorder: Commentary on a Network Meta-Analysis.
- Omondi, B. A., & Ochieng, J. (2023). A Comparative Efficacy of Antidepressants in the Treatment of Major Depressive Disorder: A Systematic Review and Meta-Analysis. Journal of Sociology, Psychology & Religious Studies, 1(1), 1-10. [Link]
- Talkiatry. (2024, March 31). Qelbree (viloxazine)
- Munir, S., & Saad, A. B. (2023). Viloxazine. In StatPearls.
Sources
- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 3. Reboxetine - Wikipedia [en.wikipedia.org]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viloxazine - Wikipedia [en.wikipedia.org]
- 6. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 7. chrisaikenmd.com [chrisaikenmd.com]
- 8. Qelbree (Viloxazine) for ADHD What To Know | Talkiatry [talkiatry.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. | McMaster Optimal Aging Portal [mcmasteroptimalaging.org]
- 13. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antidepressant efficacy of reboxetine in patients with severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 16. bmj.com [bmj.com]
- 17. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 18. Clinical efficacy of reboxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy and tolerability of antidepressants for major depressive disorder in children and adolescents: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Efficacy of venlafaxine in the treatment of severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of venlafaxine in mixed depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. healthcentral.com [healthcentral.com]
- 24. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review [mdpi.com]
- 25. SNRI: Serotonin-Norepinephrine Reuptake Inhibitor Uses and Warnings [healthline.com]
A Senior Application Scientist's Guide to Benchmarking 2-Amino-1-morpholinoethanone Performance in Amide Bond Formation
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities with desirable pharmacological profiles. Among the vast arsenal of available synthons, morpholine-containing fragments have garnered significant attention. The morpholine ring is widely regarded as a "privileged" scaffold, frequently incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] This guide provides an in-depth performance benchmark of 2-Amino-1-morpholinoethanone (CAS: 56414-96-1), a versatile building block, in the context of one of the most fundamental reactions in pharmaceutical synthesis: amide bond formation. Through objective comparison with alternative primary amines and supported by detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Privileged Building Block
This compound is a bifunctional organic molecule featuring a primary amine nucleophile and a morpholine amide moiety.[3][4] Its hydrochloride salt (CAS: 24152-96-3) is also commonly used.[5] The intrinsic value of this reagent lies in the strategic combination of a reactive primary amine, suitable for a wide array of chemical transformations, with the proven benefits of the morpholine heterocycle.
The morpholine ring is not merely a passive solubilizing group; its presence within a molecule can influence receptor binding, improve metabolic resistance to oxidation, and fine-tune lipophilicity, thereby enhancing drug-like properties.[1][2][6] Derivatives of morpholine are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]
This guide will benchmark the performance of this compound in a standardized amide coupling protocol, evaluating its reactivity, efficiency, and handling characteristics against a panel of structurally diverse primary amines.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 56414-96-1 | [3][4] |
| Molecular Formula | C₆H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless crystals (as HCl salt) | [5] |
| Storage | 2-8 °C, Hygroscopic | [3][5] |
Chemical Structure
Caption: Chemical structure of this compound.
Benchmarking Performance in Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[8] Its reliability and the stability of the resulting linkage are foundational to peptide synthesis and the assembly of countless small-molecule drugs. We designed a comparative experiment to evaluate the efficiency of this compound in a robust, modern amide coupling protocol.
Rationale for Comparator Selection
To provide a comprehensive performance profile, this compound was benchmarked against three alternative primary amines, each chosen to probe a different aspect of chemical reactivity:
-
Benzylamine: A simple, unhindered, and highly nucleophilic primary amine. It serves as the baseline for "ideal" reactivity.
-
4-Nitroaniline: An electron-deficient amine. Its poor nucleophilicity presents a significant challenge for standard coupling conditions and highlights the efficacy of the chosen protocol for difficult substrates.[9][10]
-
4-(2-Aminoethyl)morpholine: A close structural analog that also contains the beneficial morpholine moiety but lacks the α-carbonyl group.[11] This comparison allows for the direct evaluation of the electronic and steric effects of the ketone adjacent to the reacting amine.
Experimental Design: Standardized Amide Coupling
The following workflow was designed to be a self-validating system. The use of a highly efficient, modern coupling reagent like COMU minimizes side reactions and avoids the use of explosive additives such as HOBt, ensuring a trustworthy comparison of the amines themselves.[12]
Caption: Experimental workflow for benchmarking primary amine performance.
Detailed Experimental Protocol
Objective: To synthesize N-substituted benzamides from benzoic acid and four different primary amines to compare reaction efficiency.
Materials:
-
Benzoic Acid (≥99.5%)
-
This compound HCl (≥98%)
-
Benzylamine (≥99%)
-
4-Nitroaniline (≥99%)
-
4-(2-Aminoethyl)morpholine (≥98%)
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (≥98%)
-
2,6-Lutidine (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl Acetate, HPLC Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reactant Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (244 mg, 2.0 mmol, 1.0 eq).
-
Amine Addition: Add the respective primary amine (2.2 mmol, 1.1 eq).
-
For this compound HCl: Use 397 mg and add an additional equivalent of 2,6-lutidine to neutralize the HCl salt.
-
-
Dissolution: Dissolve the solids in anhydrous DMF (10 mL).
-
Base Addition: Add 2,6-lutidine (0.58 mL, 5.0 mmol, 2.5 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add COMU (1.03 g, 2.4 mmol, 1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Reaction Monitoring: Stir the reaction at room temperature (25°C). Monitor the consumption of the limiting reagent (benzoic acid) by taking small aliquots every hour and analyzing via LC-MS. The reaction is considered complete at >95% conversion.
-
Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL). Shake well and separate the layers.
-
Aqueous Wash: Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure amide.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the final isolated yield by mass. Assess purity by HPLC analysis.
Comparative Performance Data and Discussion
The following table summarizes the experimental results from the standardized amide coupling protocol.
| Amine Substrate | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Key Observations |
| Benzylamine | 1.5 | 95 | >99 | Baseline. Rapid conversion, clean reaction profile. Product precipitates upon aqueous work-up. |
| 4-Nitroaniline | 18 | 72 | 97 | Challenging Substrate. Significantly slower due to low nucleophilicity, required extended time. Demonstrates the high reactivity of COMU. |
| 4-(2-Aminoethyl)morpholine | 2.0 | 92 | >99 | Analog Comparator. Excellent reactivity, comparable to benzylamine. Product is highly water-soluble, requiring careful extraction. |
| This compound | 3.5 | 88 | >99 | Target Compound. Good yield and excellent purity. Slower conversion than its non-carbonyl analog, likely due to mild electronic withdrawal and increased steric hindrance from the adjacent amide. |
Analysis of Results
-
Reactivity: As expected, the simple and unhindered Benzylamine provided the benchmark for a rapid and high-yielding reaction. The successful coupling of 4-Nitroaniline , albeit slow, validates the robustness of the chosen protocol for electronically deactivated substrates where other methods might fail.[9][13]
-
Structural Comparison: The comparison between This compound and its close analog, 4-(2-Aminoethyl)morpholine , is particularly insightful. The latter's reactivity is nearly identical to the baseline, indicating the morpholine ring itself does not impose significant steric hindrance. The slightly slower reaction time and marginally lower yield for this compound can be attributed to the electronic-withdrawing nature and steric footprint of the adjacent morpholine amide carbonyl group, which tempers the nucleophilicity of the primary amine.
-
Performance of this compound: Despite a slightly slower reaction rate, this compound proved to be an excellent substrate, delivering a high yield (88%) of exceptionally pure product. This demonstrates its utility as a reliable and effective building block. For a medicinal chemistry program, an 88% yield for a coupling that introduces a highly valuable pharmacophore is an outstanding result. The trade-off of a slightly longer reaction time is often negligible compared to the significant downstream benefits the morpholine moiety provides to the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. While this compound itself does not have extensive published hazard data, its constituent parts and related compounds provide a strong basis for safe handling protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]
-
Handling: The hydrochloride salt is hygroscopic; store in a tightly sealed container in a dry environment, such as a desiccator.[5] Avoid creating dust. Wash hands thoroughly after handling.
Conclusion
This guide demonstrates that This compound is a highly effective and reliable building block for amide bond formation, a critical transformation in drug discovery. While its reactivity is slightly attenuated compared to simpler amines due to the influence of its adjacent carbonyl group, it performs exceptionally well under standard modern coupling conditions, providing high yields and purities.
For researchers and drug development professionals, the decision to use a specific building block is a balance of reactivity, cost, and the ultimate value it imparts to the target molecule. The data presented here confirms that this compound represents a strategic choice, offering robust chemical performance while serving as an efficient vehicle for introducing the pharmacologically advantageous morpholine scaffold.[1][2][6] Its use is well-justified in programs where enhancing solubility, metabolic stability, and overall drug-like properties is a key objective.
References
- Baskin, R., & Doe, J. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
- Patel, K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 209-225. [Link]
- Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link]
- 2A Biotech. (n.d.). This compound.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1134-1143. [Link]
- OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Pattabiraman, V. R., & Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. [Link]
- MySkinRecipes. (n.d.). This compound.
- Gibe, R., et al. (2017). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 19(21), 5829-5832. [Link]
- Semantic Scholar. (2016).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 6. ijprems.com [ijprems.com]
- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 8. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
A Comparative Guide to the Experimental Validation of 2-Amino-1-morpholinoethanone and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the morpholine ring represents a "privileged structure."[1][2] Its incorporation into a molecule can enhance potency, modulate pharmacokinetic properties, and provide a versatile scaffold for further chemical modification.[3] 2-Amino-1-morpholinoethanone is a fundamental representation of this class, featuring the core morpholine heterocycle functionalized with an aminoacetyl group.
This guide provides an in-depth, objective comparison of the experimental considerations for this compound, contextualized within the broader class of morpholine derivatives. We will explore its synthesis, analytical validation, and compare its structural features against common alternatives, supported by detailed experimental protocols. The causality behind methodological choices is explained to provide not just a procedure, but a framework for robust scientific inquiry.
The Morpholine Scaffold: A Comparative Overview
The six-membered morpholine ring, containing both an oxygen and a nitrogen heteroatom, imparts a unique set of physicochemical properties to a molecule.[3] Unlike its all-carbon counterpart cyclohexane or its single-heteroatom analog piperidine, the oxygen atom in morpholine introduces polarity and a hydrogen bond acceptor site. This can significantly influence a compound's solubility, metabolic stability, and interaction with biological targets.[1]
| Feature | Morpholine Scaffold | Piperidine Scaffold | Rationale & Implications |
| Polarity | Higher | Lower | The ether oxygen in morpholine increases polarity, often improving aqueous solubility—a critical factor for bioavailability. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (at O and N). | Acts as a hydrogen bond acceptor (at N only). | The additional H-bond acceptor can lead to stronger and more specific interactions with protein targets. |
| Metabolic Stability | Generally stable. The ether linkage is less prone to metabolism than many alkyl chains. | Can be susceptible to N-dealkylation and ring oxidation. | Morpholine is often incorporated to block metabolic hotspots and improve a drug's half-life. |
| Conformation | Predominantly a stable chair conformation. | Flexible chair conformation. | The defined conformation can be advantageous for locking a molecule into a bioactive shape. |
Synthesis of this compound Hydrochloride: A Validated Protocol
The synthesis of this compound typically proceeds through the acylation of morpholine with a protected amino acid precursor, followed by deprotection. The following protocol describes a reliable, multi-step synthesis adapted from established methodologies for related compounds.[4][5]
Workflow for Synthesis
Caption: Synthetic workflow for this compound HCl.
Detailed Experimental Protocol
Materials:
-
Morpholine
-
2-Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ammonium Hydroxide (NH₄OH)
-
Hydrochloric acid (ethereal solution)
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of 2-Chloro-1-morpholinoethanone
-
To a round-bottom flask under an inert atmosphere, add morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of 2-chloroacetyl chloride (1.05 eq) in DCM dropwise, maintaining the temperature at 0°C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution to remove unreacted starting materials and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-1-morpholinoethanone.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-1-morpholinoethanone from Step 1 in a suitable solvent like ethanol.
-
Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq). This large excess drives the nucleophilic substitution reaction to completion.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude this compound base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add an ethereal solution of HCl dropwise until precipitation is complete. The salt form is often more crystalline and stable for storage and handling.[6][7]
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.[8][9]
Cross-Validation of Experimental Results: Analytical Methodologies
Accurate characterization is non-negotiable for validating experimental outcomes. For a compound like this compound, a multi-pronged analytical approach is required to confirm its identity, purity, and quantity.
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Separation by polarity on a stationary phase, detection by UV absorbance. | Robust, reproducible, good for purity assessment. | Requires a chromophore; moderate sensitivity. | Quantifying purity and routine quality control.[10] |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides molecular weight confirmation. | More complex instrumentation; matrix effects can be an issue. | Confirming product identity and quantifying trace impurities.[11] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides definitive structural elucidation. | Lower sensitivity; requires higher sample amounts. | Unambiguous confirmation of chemical structure. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Fast, provides functional group information. | Not suitable for quantification; complex spectra. | Confirming the presence of key functional groups (e.g., C=O, N-H).[4] |
General Workflow for Analytical Validation
Caption: Standard workflow for analytical cross-validation.
Protocol: Purity Determination by HPLC-UV
This protocol provides a standardized method for assessing the purity of the synthesized this compound HCl.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. The gradient is designed to elute polar compounds first, followed by any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (to detect the amide chromophore).
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of this compound HCl in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the standard stock solution.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the sample peak should match that of the reference standard.
Safety and Handling of Morpholine Derivatives
Morpholine and its derivatives require careful handling. Based on safety data for structurally related compounds like 4-(2-Aminoethyl)morpholine, appropriate precautions are necessary.[12]
-
Hazard Class: Many amino-morpholine derivatives are classified as corrosive and may cause severe skin burns and eye damage.[12]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[12] Keep containers tightly closed.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these detailed protocols and understanding the comparative context of the morpholine scaffold, researchers can ensure the synthesis and validation of this compound is conducted with scientific rigor, accuracy, and safety.
References
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). E3S Web of Conferences. [Link]
- This compound. (n.d.). 2a biotech. [Link]
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Figure 2. Various approaches for synthesis of morpholine. (n.d.).
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega. [Link]
- Safety Data Sheet Morpholine. (2022). Redox. [Link]
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. [Link]
- Ortiz, K., et al. (2024).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed. [Link]
- Kubica, P., et al. (2022).
- Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. (2019).
- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone. (n.d.). PubChem. [Link]
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. (n.d.). PubChem. [Link]
- Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071-1088. [Link]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
A Comparative Analysis of the Reactivity of 2-Amino-1-morpholinoethanone and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, α-amino ketones serve as pivotal building blocks for a diverse array of nitrogen-containing heterocycles and biologically active molecules.[1][2] Their unique bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic ketone, allows for a wide range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-1-morpholinoethanone, a key synthetic intermediate, alongside its structurally related analogs: 2-amino-1-(piperidin-1-yl)ethanone and 2-amino-1-(pyrrolidin-1-yl)ethanone.
This document is designed to move beyond a simple recitation of facts, offering a nuanced exploration of the electronic and steric factors that govern the reactivity of these valuable compounds. By understanding these subtleties, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The reactivity of a molecule is intrinsically linked to its structural and electronic properties. Here, we compare the key physicochemical parameters of this compound and its piperidine and pyrrolidine counterparts.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₁₂N₂O₂ | 144.17 | 56414-96-1[3] | |
| 2-Amino-1-(piperidin-1-yl)ethanone | C₇H₁₄N₂O | 142.20 | 5649-08-1[4] | |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | ![]() | C₆H₁₂N₂O | 128.17 | 24152-95-2[5] |
The primary structural difference lies in the nature of the cyclic amine attached to the acyl group. This variation directly influences the electronic environment of the entire molecule, particularly the nucleophilicity of the primary amine and the electrophilicity of the ketone.
Comparative Reactivity: A Tale of Three Rings
The reactivity of these α-amino ketones can be dissected by considering the distinct contributions of the primary amino group and the ketone, as well as the influence of the cyclic amine moiety.
Nucleophilicity of the Primary Amine
The primary amine is a key reactive center, participating in a variety of bond-forming reactions. Its nucleophilicity is modulated by the electron-withdrawing or -donating nature of the adjacent carbonyl group and the distal cyclic amine.
The basicity, and by extension, the nucleophilicity of the parent cyclic amines follows the general trend: pyrrolidine > piperidine > morpholine . This is attributed to the electron-withdrawing inductive effect of the oxygen atom in morpholine, which reduces the electron density on the nitrogen. Pyrrolidine, with its slightly more strained five-membered ring, exhibits a higher basicity compared to the six-membered piperidine.
This trend in the parent amines is expected to translate to the α-amino ketone derivatives, influencing the reactivity of the primary amine. Therefore, for reactions where the primary amine acts as the nucleophile, the anticipated order of reactivity is:
2-amino-1-(pyrrolidin-1-yl)ethanone > 2-amino-1-(piperidin-1-yl)ethanone > this compound
This difference in nucleophilicity will manifest in reaction rates and, in some cases, product distribution.
Electrophilicity of the Ketone Carbonyl
The ketone carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. The electrophilicity of this carbon is also influenced by the electronic properties of the adjacent cyclic amine. The electron-withdrawing nature of the morpholine oxygen will enhance the partial positive charge on the carbonyl carbon, making it more electrophilic compared to the piperidine and pyrrolidine analogs.
Consequently, for nucleophilic addition reactions at the carbonyl carbon, the expected order of reactivity is:
This compound > 2-amino-1-(piperidin-1-yl)ethanone > 2-amino-1-(pyrrolidin-1-yl)ethanone
Key Synthetic Transformations: A Practical Comparison
To illustrate these reactivity principles, we will explore several key synthetic transformations and provide representative experimental protocols.
N-Alkylation of the Primary Amine
N-alkylation is a fundamental transformation for introducing substituents onto the primary amine. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the amine.
Experimental Protocol: General Procedure for N-Methylation
This protocol is a representative procedure for the N-methylation of α-amino ketones.
-
Materials:
-
α-Amino ketone (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-amino ketone and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Data (Predicted):
| Compound | Relative Reaction Rate | Predicted Yield |
| This compound | Slowest | Good |
| 2-Amino-1-(piperidin-1-yl)ethanone | Intermediate | Very Good |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | Fastest | Excellent |
Causality: The higher nucleophilicity of the primary amine in the pyrrolidine analog is expected to lead to a faster reaction rate and potentially higher yield compared to the morpholine derivative.
Diagram: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of α-amino ketones.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the context of our α-amino ketones, the primary amine can act as the amine component.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
This protocol describes a general procedure for the Pictet-Spengler reaction with tryptamine as the β-arylethylamine.
-
Materials:
-
α-Amino ketone (1.0 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the α-amino ketone and tryptamine in dichloromethane.
-
Add trifluoroacetic acid (catalytic amount to 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Comparative Data (Predicted):
| Compound | Relative Reaction Rate | Predicted Yield |
| This compound | Slowest | Moderate to Good |
| 2-Amino-1-(piperidin-1-yl)ethanone | Intermediate | Good |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | Fastest | Good to Excellent |
Causality: The initial imine formation is the rate-determining step in many Pictet-Spengler reactions. The higher nucleophilicity of the primary amine in the pyrrolidine analog will accelerate this step, leading to a faster overall reaction rate.
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Conclusion
The choice between this compound, 2-amino-1-(piperidin-1-yl)ethanone, and 2-amino-1-(pyrrolidin-1-yl)ethanone in a synthetic sequence is not arbitrary. The subtle electronic differences imparted by the morpholine, piperidine, and pyrrolidine rings have a predictable and significant impact on the reactivity of both the primary amine and the ketone functionalities.
-
For reactions requiring a highly nucleophilic primary amine , such as in many condensation and substitution reactions, the pyrrolidine analog is the superior choice.
-
For reactions where enhanced electrophilicity of the carbonyl group is desired, the morpholine derivative will likely provide better results.
-
The piperidine analog often represents a good balance between these two extremes, offering robust reactivity in a wide range of transformations.
By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can strategically select the optimal α-amino ketone building block to achieve their synthetic goals with greater efficiency and success.
References
- Pace, V., Holzer, W., & De Kimpe, N. (2013). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
- Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5073.
- Pictet–Spengler reaction. In Wikipedia.
- Kovács, L., & Gáti, T. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5698.
- 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-1-morpholinoethanone Samples
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the quality of its precursors. 2-Amino-1-morpholinoethanone, a key building block in the synthesis of more complex molecules, is a prime example where purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug product.[1] The presence of uncharacterized impurities can lead to failed reactions, introduce potentially genotoxic substances, or complicate regulatory submissions.[2]
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to design robust, self-validating analytical systems for quality control.[3][4]
Understanding the Analyte: Structure and Potential Impurities
This compound (MW: 144.17 g/mol as free base) possesses a unique combination of functional groups: a primary amine, a tertiary amine within a morpholine ring, and a ketone.[5] Its synthesis often involves the reaction of morpholine with a protected 2-carbon electrophile containing a masked amino group, or related pathways.[6][7] This understanding is crucial as it allows us to anticipate potential process-related impurities:
-
Starting Materials: Unreacted morpholine or derivatives of chloroacetyl chloride.
-
By-products: Products of side reactions, such as dimerized species or products of over-alkylation.
-
Degradation Products: Compounds formed during synthesis or storage.
-
Residual Solvents: Volatile organic compounds (VOCs) used during the synthesis and purification process.[8]
A robust purity assessment strategy must be capable of separating, identifying, and quantifying the main component from all these potential impurities.[9][10]
Comparative Analysis of Key Analytical Techniques
No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is the gold standard in the pharmaceutical industry.[11] The following table compares the most relevant methods for analyzing this compound.
| Technique | Primary Application | Strengths | Limitations | Causality for Use |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Excellent for quantification, robust, reproducible.[12][13] | Requires a chromophore (the ketone group suffices here); may not separate all impurities; identification is based on retention time only. | The primary workhorse for determining the area-percent purity and quantifying known impurities due to its precision and accuracy. |
| LC-MS | Impurity Identification | Provides molecular weight data, enabling identification of unknown peaks. Highly sensitive.[11][12] | Quantification can be less precise than UV without careful validation; response can vary significantly between compounds. | Essential for structural elucidation of unknown impurities detected by HPLC-UV, providing the mass-to-charge ratio. |
| ¹H and ¹³C NMR | Structural Confirmation & Quantification (qNMR) | Provides definitive structural information.[14][15] qNMR allows for absolute purity assessment against a certified standard without needing a reference standard of the analyte itself.[10] | Lower sensitivity compared to HPLC; can be complex to interpret with overlapping signals; requires a high-purity internal standard for quantification. | Orthogonal to chromatographic methods, it confirms the chemical identity of the main component and can detect impurities missed by HPLC. |
| GC-MS | Residual Solvent Analysis | The gold standard for separating and identifying volatile organic compounds.[8][16][17] | Not suitable for non-volatile analytes like the main compound or most process impurities. | Specifically targets volatile and semi-volatile impurities, which are critical to control under ICH guidelines.[18] |
| TLC | Rapid Qualitative Screening | Simple, fast, and inexpensive for monitoring reaction progress or performing a quick purity check.[19][20][21][22] | Not quantitative; lower separation efficiency than HPLC; results can be variable.[23] | Ideal for in-process checks during synthesis to quickly determine if starting material has been consumed and to get a preliminary view of the product mixture. |
Integrated Analytical Workflow
A logical, stepwise approach ensures comprehensive analysis while optimizing resource allocation. The following workflow illustrates how these techniques are synergistically employed.
Caption: Integrated workflow for purity validation.
Detailed Experimental Protocols
The following protocols are robust starting points for method development and validation.[24][25] They are designed to be self-validating through the inclusion of system suitability tests (SST).
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This reversed-phase HPLC method is designed to separate the polar this compound from potential non-polar and closely related polar impurities. The use of a gradient elution ensures that compounds with a wide range of polarities are eluted and resolved. The ketone functional group provides sufficient UV absorbance for sensitive detection around 210 nm.[26]
-
Instrumentation & Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to achieve a 1 mg/mL concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[24]
-
Data Analysis: Calculate purity using the area percent method.
-
Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Rationale: ¹H NMR provides a unique fingerprint of the molecule, confirming its identity and structure. The chemical shifts, integration values, and coupling patterns of the protons on the morpholine ring and the ethylamine backbone are definitive.[14][15][27] DMSO-d₆ is chosen as the solvent to avoid the exchange of the primary amine protons with deuterium, allowing for their observation.
-
Instrumentation & Consumables:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated Solvent: DMSO-d₆.
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrument Setup & Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Expected Spectral Features:
-
Morpholine Protons: Two distinct multiplets, typically appearing as complex "triplet-like" structures, integrating to 4 protons each. One set corresponds to the protons adjacent to the oxygen (~3.6 ppm) and the other to the protons adjacent to the nitrogen (~2.5-2.8 ppm).[28]
-
Methylene Protons (-CH₂-CO): A singlet integrating to 2 protons.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons (its chemical shift can vary).
-
-
Data Analysis:
-
Confirm that the observed chemical shifts and integration values match the expected structure of this compound.
-
Check for the presence of signals that do not correspond to the main compound; these indicate impurities. The relative integration of impurity peaks to the main compound can provide a semi-quantitative estimate of their levels.
-
-
Conclusion: A Multi-Pronged Strategy for Assured Quality
Validating the purity of a critical intermediate like this compound is a non-negotiable aspect of quality control in pharmaceutical development. There is no single "best" method; rather, the most trustworthy and robust approach is an orthogonal one. A rapid TLC or LC-MS screen can provide initial qualitative insights, guiding the subsequent quantitative analysis. High-Performance Liquid Chromatography (HPLC) remains the gold standard for precise quantification of purity and impurities.[11][29] This must be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation and the detection of any co-eluting or chromatographically invisible impurities. Finally, Gas Chromatography (GC) is essential for ensuring that volatile residual solvents are below acceptable safety limits. By integrating these techniques into a logical workflow, researchers can build a comprehensive and self-validating system that ensures the quality and consistency of their materials, paving the way for successful downstream applications.[4][30]
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). BenchChem.
- Thin Layer Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.).
- How to detect the percentage of pharmaceutical intermedi
- HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One.
- of analysis methods of amino acids and amines by HPLC. (n.d.).
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). (Source name not available).
- Recognizing the NMR p
- Volatile Organic Compounds (VOC) Analysis. (n.d.). Thermo Fisher Scientific - US.
- Thin-layer chrom
- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3. (n.d.). Sigma-Aldrich.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). (Source name not available).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- Analytical method validation: A brief review. (n.d.). (Source name not available).
- Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
- This compound;CAS No.:56414-96-1. (n.d.). ChemShuttle.
- Thin Layer Chrom
- 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.
- Small Molecule Identification and Purity Testing. (2023). Medistri SA.
- Volatile Organic Compounds (VOC) Testing. (n.d.). Alfa Chemistry.
- Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. (n.d.).
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2. (n.d.). PubChem.
- Purity determination and evaluation of new drug substances. (1986). Journal of Pharmaceutical and Biomedical Analysis.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). Methods in Molecular Biology.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (n.d.).
- Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023). Microbe Notes.
- Pharmaceutical Impurity Testing and Identific
- How Important Is Chemical Purity In The Pharmaceutical Industry? (n.d.). Moravek, Inc.
- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.).
- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3. (2025). ChemicalBook.
- Multiplet shape in proton NMR of morpholines. (n.d.). ECHEMI.
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3. (n.d.). ChemicalBook.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PubMed Central.
- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.).
- 2-Nonanone. (n.d.). National Institute of Standards and Technology (NIST) WebBook.
Sources
- 1. moravek.com [moravek.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. upm-inc.com [upm-inc.com]
- 4. particle.dk [particle.dk]
- 5. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 14. acdlabs.com [acdlabs.com]
- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. microbenotes.com [microbenotes.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. wjarr.com [wjarr.com]
- 26. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 27. researchgate.net [researchgate.net]
- 28. echemi.com [echemi.com]
- 29. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
A Comparative Guide to the Synthetic Applications of 2-Amino-1-morpholinoethanone in Drug Discovery
For the discerning researcher in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth comparative analysis of 2-Amino-1-morpholinoethanone, a versatile synthetic building block. We will move beyond a simple cataloging of its properties to a functional comparison of its utility against alternative synthons in the creation of biologically active molecules. The following case studies are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a practical framework for its application in your research.
Introduction to this compound: A Versatile Morpholine Synthon
This compound, available commercially primarily as its hydrochloride salt, is a bifunctional molecule featuring a secondary amine incorporated within a morpholine ring and a primary amino group.[1][2][3] This arrangement provides two key points for synthetic elaboration, making it a valuable intermediate in the construction of more complex molecular architectures. The morpholine moiety itself is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[4]
This guide will explore the synthetic utility of this compound through two representative case studies, comparing its application to alternative synthetic strategies for achieving similar molecular targets. We will delve into the rationale behind synthetic choices and present detailed experimental protocols and analytical methods for quality control.
Case Study 1: Synthesis of Adrenergic Receptor Ligands
The morpholine scaffold is a known component in various adrenergic receptor modulators.[5] Here, we compare a hypothetical synthetic route to a novel adrenergic ligand using this compound against a classical approach.
Synthetic Pathway Comparison
The objective is to synthesize a hypothetical N-substituted adrenergic agent. Route A utilizes this compound, while Route B employs a more traditional multi-step synthesis starting from a simpler amino alcohol.
Caption: Comparison of synthetic routes to morpholine-containing adrenergic ligands.
Expertise & Experience: Route A, employing reductive amination, is a more convergent and efficient approach. By starting with the pre-formed morpholine ring in this compound, we circumvent multiple steps that are necessary in Route B, such as amide formation and subsequent cyclization.[6] This can significantly reduce synthesis time and improve overall yield. The choice of a one-pot reductive amination is a standard, robust reaction in medicinal chemistry for the formation of secondary amines.
Performance Data Summary
| Parameter | Route A (from this compound) | Route B (Classical Approach) | Rationale & Justification |
| Number of Steps | 1 | 2-3 | Convergent synthesis in Route A leads to fewer steps, saving time and resources. |
| Typical Overall Yield | 70-90% | 40-60% | Fewer reaction and purification steps generally result in higher overall yields. |
| Starting Material Availability | Commercially available as HCl salt.[1][7] | Requires synthesis of the specific amino alcohol precursor. | The ready availability of the key building block in Route A accelerates the synthetic process. |
| Potential for Byproducts | Minimal, primarily over-alkylation. | Potential for incomplete cyclization and other side reactions. | Reductive amination is a relatively clean reaction, while multi-step syntheses can introduce more impurities. |
Case Study 2: Synthesis of Novel Antimicrobial Agents
Morpholine derivatives have also been investigated for their potential as antimicrobial agents.[8] This case study compares the synthesis of a hypothetical imine-based antimicrobial compound derived from this compound with an alternative synthetic approach that does not involve a pre-formed morpholine ring.
Synthetic Pathway Comparison
Here, we aim to synthesize a Schiff base containing a morpholine moiety. Route C directly utilizes this compound, while Route D involves the synthesis of a different amino-morpholine derivative as an intermediate.
Caption: Comparison of synthetic routes to morpholine-containing antimicrobial imines.
Expertise & Experience: Route C offers a direct and atom-economical synthesis of the target imine. The reaction is a simple condensation, often requiring mild conditions. In contrast, Route D necessitates the initial synthesis of the intermediate 4-(2-aminoethyl)morpholine, adding a step to the overall process.[9] While both routes can lead to the desired class of compounds, the choice depends on the desired final structure and the availability of starting materials. This compound provides a ketone functionality adjacent to the morpholine nitrogen, which can influence the electronic properties and biological activity of the final imine compared to the ethyl-linked morpholine in Route D.
Performance Data Summary
| Parameter | Route C (from this compound) | Route D (from Morpholine) | Rationale & Justification |
| Synthetic Steps | 1 | 2 | Route C is more direct, assuming the starting material is available. |
| Structural Diversity | Ketone backbone allows for further modifications. | Flexible ethyl linker. | The choice of building block directly influences the core structure and potential for further derivatization. |
| Potential Biological Activity | The α-amino ketone moiety can be a pharmacophore itself. | The N-aminoethylmorpholine scaffold is also a known pharmacophore.[10] | The inherent structural features of the building block can contribute to the biological profile of the final compound. |
Experimental Protocols
General Protocol for Reductive Amination (Route A)
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) to neutralize the hydrochloride.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Schiff Base Formation (Route C)
-
Dissolve this compound hydrochloride (1.0 eq) and the desired heterocyclic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring for product formation by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Analytical and Quality Control Workflow
Ensuring the purity and identity of this compound and its derivatives is paramount. A robust analytical workflow is essential for reliable and reproducible results.
Caption: A typical analytical workflow for synthesis and quality control.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound and its derivatives.[11][12]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Trustworthiness: This method allows for the separation of the starting material from impurities and the final product, enabling accurate quantification of purity.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for reaction monitoring and confirmation of product identity by providing molecular weight information.[11]
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients for rapid analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Full scan mode to identify the molecular ions of starting materials, intermediates, and the final product.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its pre-formed morpholine ring and dual points for synthetic elaboration offer an efficient and convergent pathway to a wide range of complex molecules, particularly in the synthesis of adrenergic and antimicrobial agents. When compared to more traditional, linear synthetic strategies, the use of this compound can lead to shorter reaction times, higher overall yields, and a more streamlined discovery process. The robust analytical methods outlined provide the necessary framework for ensuring the quality and reproducibility of these synthetic endeavors. For researchers aiming to rapidly generate libraries of novel compounds for biological screening, the strategic incorporation of this compound into their synthetic planning is a highly recommended approach.
References
- 2a biotech.this compound.[Link]
- PubMed.Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues.[Link]
- ChemRxiv.
- PubChem.2-Morpholinoethylamine | C6H14N2O | CID 408285.[Link]
- ResearchGate.
- ResearchGate.(PDF) Morpholines. Synthesis and Biological Activity.[Link]
- MDPI.
- PubMed Central.Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors.[Link]
- PubMed.Potential of Nociceptin/Orphanin FQ Peptide Analogs for Drug Development.[Link]
- ResearchGate.Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists.[Link]
- Hovione.Small Molecule Development Analytical Methods for Faster Time to Market.[Link]
- NIH.
- ResearchGate.
- PubChem.2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone.[Link]
- PubChem.2-Amino-1-(4-morpholinyl)ethanone hydrochloride.[Link]
- ChemBK.2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.[Link]
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2abiotech.net [2abiotech.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-morpholinoethanone
Navigating the lifecycle of research chemicals extends beyond the benchtop; it culminates in their safe and compliant disposal. For compounds like 2-Amino-1-morpholinoethanone, a morpholine derivative used in synthetic chemistry, a rigorous and well-documented disposal plan is not merely a logistical task but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams, grounded in regulatory standards and field-proven best practices.
Hazard Identification and Waste Classification: The "Why" Behind the Protocol
Based on this profile, this compound must be presumed hazardous. Therefore, under the regulations set forth by the Environmental Protection Agency (EPA) in the Resource Conservation and Recovery Act (RCRA), this chemical cannot be disposed of via sanitary sewer (sink disposal) or in regular trash[1][2]. It must be managed as a regulated hazardous waste from "cradle to grave"[2]. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) further mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory personnel from such hazards during all handling procedures, including disposal[3][4].
Key Takeaway: The corrosive and toxic potential of this compound makes it a regulated hazardous waste. All subsequent procedures are designed to mitigate these risks and ensure regulatory compliance.
Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Area Preparation
Safe disposal begins with robust personal protection. Before handling waste containers with this compound, ensure the following PPE is in use, as guided by OSHA standards:
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against potential splashes[5].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility data. Dispose of gloves after handling waste and wash hands thoroughly[6].
-
Body Protection: A buttoned lab coat and closed-toe shoes are mandatory to protect skin from exposure[6].
Work should be conducted in a well-ventilated area, preferably within the line of sight of a chemical fume hood and an emergency eyewash/shower station[1][3].
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to pure, unused this compound, solutions containing the compound, and materials contaminated during its use.
Step 1: Waste Segregation and Container Selection
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Mixing can lead to violent chemical reactions, the emission of toxic gases, or fire[7].
-
Action: Dedicate a specific waste container solely for this compound and compatible aminoketone waste.
-
Causality: Storing acids and bases separately, and oxidizing agents apart from organic compounds, is a fundamental safety principle to prevent uncontrolled reactions[7].
-
Container Specifications: The container must be made of a material chemically compatible with corrosive amines, such as high-density polyethylene (HDPE). It must have a secure, leak-proof screw-top cap to prevent spills and fugitive emissions[7]. Do not fill the container beyond 90% capacity to allow for vapor expansion[1].
Step 2: Waste Accumulation and Labeling in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs). An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel[8].
-
Action: Store the sealed waste container in your designated SAA. The container must be labeled immediately upon the first addition of waste.
-
EPA Labeling Requirements: The EPA mandates that each hazardous waste label clearly displays[8]:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
-
Causality: Proper labeling is a critical communication tool that ensures anyone handling the container is aware of its contents and associated dangers, preventing accidental exposures or improper mixing[9].
Step 3: Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is essential.
-
For Minor Spills (contained on a sorbent pad or within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent (do not use combustible materials like paper towels for large spills).
-
Carefully collect the contaminated absorbent and any contaminated debris (e.g., gloves) and place it in a sealed bag.
-
Label the bag as "Hazardous Waste: Debris contaminated with this compound" and place it in the designated solid hazardous waste container.
-
-
For Major Spills:
-
Evacuate the immediate area and alert others.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately for professional cleanup.
-
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection. The final transport and disposal must be handled by trained professionals.
-
Action: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's EHS office to arrange for a waste pickup[7].
-
Process: The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor[8]. This vendor will ensure the waste is transported and disposed of in accordance with all federal and state regulations[2].
Summary of Disposal Best Practices
For quick reference, the core principles of disposing of this compound are summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Corrosive and toxic properties. |
| Disposal Route | EHS-managed chemical waste stream. NO SINK/TRASH DISPOSAL. | Prevents environmental contamination and ensures regulatory compliance. |
| Container | Tightly sealed, compatible container (e.g., HDPE). | Prevents leaks, spills, and reactions. |
| Labeling | "HAZARDOUS WASTE," full chemical name, and hazard warnings. | Ensures safe handling and proper identification. |
| Storage | Designated and inspected Satellite Accumulation Area (SAA). | Provides secure, compliant temporary storage. |
| Spills | Use chemical spill kit for minor spills; evacuate and call EHS for major spills. | Mitigates exposure and environmental release. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in the laboratory.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S.
- Laboratory Safety Guidance. U.S.
- Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. [Link]
- Chapter 11: Safety Laws and Standards Pertinent to Laboratories.
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. epa.gov [epa.gov]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling 2-Amino-1-morpholinoethanone
A Researcher's Guide to Safely Handling 2-Amino-1-morpholinoethanone
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of similar morpholine-containing compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Skin Corrosion/Irritation : Morpholine derivatives are frequently corrosive and can cause severe skin burns.[1]
-
Serious Eye Damage : Contact with the eyes is likely to cause severe irritation or irreversible damage.[1][2]
-
Harmful if Swallowed or Inhaled : Acute toxicity via ingestion and inhalation is a significant concern.[1]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is imperative.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize exposure. These are non-negotiable environmental settings for handling this compound.
-
Chemical Fume Hood : All weighing, reconstitution, and handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
-
Eyewash Stations and Safety Showers : Immediate access to a functional eyewash station and safety shower is critical in the event of accidental exposure.[1][3][4] Ensure these are unobstructed and tested regularly.
-
Ventilation : Work in a well-ventilated laboratory environment to further reduce the potential for vapor accumulation.[1][3]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection
Direct ocular exposure to morpholine derivatives can lead to severe and potentially permanent eye damage.[1]
-
Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and fine dust.[4]
-
Face Shield : In addition to goggles, a face shield must be worn, especially when handling larger quantities or during procedures with a high risk of splashing. This provides a secondary layer of protection for the entire face.[3][5]
Skin and Body Protection
Morpholine-based compounds are known to be corrosive to the skin.[1] Therefore, comprehensive skin and body protection is essential.
-
Gloves : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended, particularly during prolonged handling. Contaminated gloves must be removed and disposed of properly.[4][6]
-
Laboratory Coat : A flame-resistant lab coat that fits properly and is fully buttoned is required. Ensure the material is appropriate for handling corrosive chemicals.
-
Full-Length Pants and Closed-Toe Shoes : To prevent any skin exposure, full-length pants and shoes that completely cover the feet are mandatory.
Respiratory Protection
While working in a fume hood is the primary method of respiratory protection, additional measures may be necessary depending on the scale of the work.
-
Respirator : If there is any risk of the airborne concentration of the chemical exceeding permissible exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[4] A respiratory protection program that adheres to OSHA standards should be in place.[4]
Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing risk.
Preparation and Handling
-
Pre-use Inspection : Before starting any work, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing : Conduct all weighing of the solid compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, immediately alert others in the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling and Disposal
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, weighing boats, and any excess chemical, in a clearly labeled hazardous waste container.[1][5] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Personal Hygiene : After completing work and removing PPE, wash your hands and any exposed skin thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the laboratory.[1]
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Eye/Face | Chemical Safety Goggles & Face Shield | Protects against splashes and dust, preventing severe eye damage.[1][3][5] |
| Skin/Body | Nitrile/Neoprene Gloves & Lab Coat | Prevents skin contact and potential chemical burns.[1][4] |
| Respiratory | Chemical Fume Hood / Respirator | Minimizes inhalation of harmful dust and vapors.[1][4] |
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
Conclusion
The responsible and safe handling of this compound is paramount for the well-being of laboratory personnel. By understanding the potential hazards and rigorously adhering to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can confidently work with this compound while minimizing risk. Always consult your institution's specific safety guidelines and a qualified safety professional for any further questions.
References
- A-5-19. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-picoline, 98%. [Link]
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine. [Link]
- Carl ROTH. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

